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  • Product: N-[4-(1-hydroxyethyl)phenyl]benzamide
  • CAS: 1156379-24-6

Core Science & Biosynthesis

Foundational

N-[4-(1-Hydroxyethyl)phenyl]benzamide: Structural Analysis, Physicochemical Properties, and Synthetic Methodology

Executive Summary N-[4-(1-hydroxyethyl)phenyl]benzamide is a highly versatile synthetic intermediate and pharmacophore model utilized in advanced organic synthesis and drug discovery. Featuring a robust benzamide core co...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(1-hydroxyethyl)phenyl]benzamide is a highly versatile synthetic intermediate and pharmacophore model utilized in advanced organic synthesis and drug discovery. Featuring a robust benzamide core coupled with a reactive secondary alcohol, this compound serves as a critical building block for developing complex biologically active molecules. This whitepaper provides an in-depth technical analysis of its structural architecture, physicochemical properties, and a self-validating synthetic methodology designed for high-yield laboratory preparation.

Chemical Identity and Structural Architecture

The structural framework of N-[4-(1-hydroxyethyl)phenyl]benzamide consists of three distinct domains: a stabilizing benzamide group, a central phenyl linker, and a 1-hydroxyethyl moiety.

  • IUPAC Name: N-[4-(1-hydroxyethyl)phenyl]benzamide

  • CAS Registry Number: 1156379-24-6[1]

  • Molecular Formula: C15H15NO2[1]

  • Hazard Classification: Acute Tox. 4 (Oral, Dermal, Inhalation)[2]

The molecule's architecture is highly prized in medicinal chemistry. The benzamide domain acts as a rigid, metabolic-resistant hydrogen-bonding network, while the 1-hydroxyethyl group introduces a chiral center and a vector for further functionalization (e.g., esterification or substitution)[3].

Physicochemical Profiling

Understanding the physicochemical properties of this compound is critical for predicting its behavior in both synthetic workflows and biological environments. The data below summarizes its core metrics.

PropertyValueMechanistic Implication
Molecular Weight 241.29 g/mol [1]Well within Lipinski’s Rule of 5, ensuring favorable pharmacokinetic potential.
LogP (Predicted) ~2.8Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Topological Polar Surface Area 49.3 ŲExcellent for intracellular targeting; easily crosses lipid bilayers.
H-Bond Donors 2 (NH, OH)Facilitates strong, directional interactions with target protein residues.
H-Bond Acceptors 2 (C=O, OH)Enhances aqueous solubility and receptor binding affinity.
Rotatable Bonds 4Provides sufficient conformational flexibility to adapt to binding pockets.

Synthetic Methodology & Experimental Design

The synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide is achieved through a highly efficient, two-step linear sequence: Amidation followed by Chemoselective Reduction .

Workflow Visualization

SyntheticWorkflow A 4-Aminoacetophenone C N-(4-acetylphenyl)benzamide (Intermediate) A->C TEA, DCM 0 °C to RT B Benzoyl Chloride B->C Amidation D NaBH4 / MeOH (Reduction) C->D Chemoselective Reduction E N-[4-(1-hydroxyethyl)phenyl]benzamide (Target Compound) D->E Quench (NH4Cl) & Workup

Synthetic workflow for N-[4-(1-hydroxyethyl)phenyl]benzamide via amidation and reduction.

Step-by-Step Experimental Protocol

Step 1: Amidation of 4-Aminoacetophenone Causality & Reagent Selection: Triethylamine (TEA) is utilized as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during the reaction[4]. Without TEA, the HCl would protonate the unreacted 4-aminoacetophenone, rendering it non-nucleophilic and stalling the reaction. Dichloromethane (DCM) is chosen as an aprotic solvent to prevent solvent-acyl chloride interactions.

  • Initiation: Dissolve 1.0 equivalent of 4-aminoacetophenone and 1.5 equivalents of TEA in anhydrous DCM. Cool the mixture to 0 °C using an ice bath to control the exothermic nature of the acylation.

  • Addition: Add 1.1 equivalents of benzoyl chloride dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

  • Workup: Quench the reaction with distilled water. Extract the organic layer with DCM. Wash sequentially with 1N HCl (to remove excess TEA), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the intermediate N-(4-acetylphenyl)benzamide (CAS: 5411-13-2)[3].

Step 2: Chemoselective Reduction Causality & Reagent Selection: Sodium borohydride (NaBH₄) in methanol is specifically selected for its chemoselectivity. It efficiently reduces the ketone moiety to a secondary alcohol but is too mild to attack the highly stable amide carbonyl[3]. Using a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) would indiscriminately reduce the amide to a secondary amine, destroying the target scaffold.

  • Initiation: Dissolve 1.0 equivalent of the N-(4-acetylphenyl)benzamide intermediate in anhydrous Methanol (MeOH) and cool to 0 °C.

  • Reduction: Add 1.5 equivalents of NaBH₄ in small portions to safely manage the evolution of hydrogen gas.

  • Propagation: Stir the mixture at room temperature for 2 hours.

  • Quenching: Carefully add saturated aqueous NH₄Cl. Crucial Step: NH₄Cl provides a mildly acidic environment to safely hydrolyze the borate complex and neutralize excess hydride without driving the pH so low that the amide bond risks hydrolysis.

  • Isolation: Extract the aqueous mixture with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the final product, N-[4-(1-hydroxyethyl)phenyl]benzamide .

Analytical Characterization (Self-Validating Metrics)

To verify the success of the synthesis, the following spectroscopic shifts must be observed:

  • Infrared (IR) Spectroscopy: The success of Step 2 is definitively proven by the disappearance of the sharp ketone C=O stretch (~1680 cm⁻¹) and the emergence of a broad O-H stretch (~3300 cm⁻¹). The Amide I C=O stretch (~1650 cm⁻¹) must remain intact.

  • ¹H NMR (DMSO-d₆): The appearance of a doublet at ~1.3 ppm (methyl group, 3H) and a multiplet at ~4.7 ppm (methine proton, 1H) confirms the reduction of the acetyl group to the 1-hydroxyethyl moiety.

Pharmacological Relevance & Structural Dynamics

Benzamides and carboxamides are recognized as "privileged scaffolds" in medicinal chemistry, frequently exhibiting potent biological activities, including antimalarial, antibacterial, and antioxidant properties[5]. The N-[4-(1-hydroxyethyl)phenyl]benzamide architecture is particularly valuable because it acts as a tri-vector pharmacophore.

PharmacophoreModel Benzamide Benzamide Core H-Bond Donor (NH) H-Bond Acceptor (C=O) Phenyl Central Phenyl Ring Hydrophobic Core Pi-Pi Stacking Benzamide->Phenyl Target Biological Target Active Site Residues Benzamide->Target Dipole-Dipole / H-Bonds Hydroxyl 1-Hydroxyethyl Group H-Bond Donor/Acceptor Steric/Chiral Vector Phenyl->Hydroxyl Phenyl->Target Hydrophobic Interactions Hydroxyl->Target Specific H-Bonding

Pharmacophore interaction model highlighting binding vectors of the structural domains.

The benzamide core anchors the molecule into target active sites via robust dipole-dipole and hydrogen-bonding interactions. The central phenyl ring provides a hydrophobic spacer that can engage in π-π stacking with aromatic amino acids (e.g., Phenylalanine, Tyrosine). Finally, the 1-hydroxyethyl group projects into solvent-exposed regions or forms specific terminal hydrogen bonds, allowing medicinal chemists to fine-tune the molecule's target affinity and pharmacokinetic profile.

References

  • [2] Title: N-[4-(1-hydroxyethyl)phenyl]benzamide — Chemical Substance Source: NextSDS URL:[Link]

  • [4] Title: Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents Source: MDPI URL:[Link]

  • [5] Title: Synthesis, characterization, molecular docking and in vitro antimalarial properties of new carboxamides bearing sulphonamide Source: PubMed / NIH URL:[Link]

Sources

Exploratory

mechanism of action of N-[4-(1-hydroxyethyl)phenyl]benzamide in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-[4-(1-hydroxyethyl)phenyl]benzamide Abstract N-[4-(1-hydroxyethyl)phenyl]benzamide is a novel chemical entity with potential therapeutic ap...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of N-[4-(1-hydroxyethyl)phenyl]benzamide

Abstract

N-[4-(1-hydroxyethyl)phenyl]benzamide is a novel chemical entity with potential therapeutic applications. The absence of comprehensive studies on its biological activity necessitates a structured and scientifically rigorous approach to determine its mechanism of action. This guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the in vitro pharmacological profile of this compound. We will proceed from initial target prediction based on structural analysis to a multi-tiered experimental plan designed to elucidate its specific molecular interactions and downstream cellular effects. This document emphasizes experimental causality, self-validating protocols, and authoritative scientific grounding to ensure the generation of robust and reproducible data.

Introduction: Unveiling the Potential of a Novel Scaffold

The chemical structure of N-[4-(1-hydroxyethyl)phenyl]benzamide, featuring a benzamide core linked to a phenyl group with a hydroxyethyl substituent, suggests several avenues for biological interaction. The amide linkage provides a rigid backbone, while the hydroxyl and carbonyl groups offer potential hydrogen bonding sites, crucial for molecular recognition by biological targets. The overall structure bears some resemblance to known pharmacophores, hinting at potential interactions with enzymes or receptors. Given its novelty, a systematic in vitro investigation is paramount to uncovering its therapeutic potential and mechanism of action.

Structural Analysis and Target Prediction

A preliminary analysis of the N-[4-(1-hydroxyethyl)phenyl]benzamide structure points towards several potential classes of biological targets. The benzamide moiety is a common feature in a variety of bioactive compounds, including inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and histone deacetylases (HDACs). The presence of the hydroxyethyl group could also facilitate interactions with kinases or other ATP-binding proteins.

To initiate the investigation, a logical first step is to perform computational screening against a panel of known drug targets. In silico methods such as molecular docking and pharmacophore modeling can provide initial hypotheses about potential binding partners, which can then be validated experimentally.

A Multi-Tiered Strategy for In Vitro Mechanistic Elucidation

We propose a three-tiered approach to systematically investigate the mechanism of action of N-[4-(1-hydroxyethyl)phenyl]benzamide. This strategy is designed to progress from broad, high-throughput screening to more focused, hypothesis-driven experiments.

Experimental Workflow Overview

G cluster_0 Tier 1: Broad Spectrum Screening cluster_1 Tier 2: Target Validation & Mechanistic Assays cluster_2 Tier 3: Cellular & Pathway Analysis T1_1 Target Class Screening (e.g., Kinase Panel, GPCR Panel) T2_1 Direct Binding Assays (e.g., SPR, ITC) T1_1->T2_1 Hit Identification T1_2 Phenotypic Screening (e.g., Cell Viability in Cancer Lines) T1_2->T2_1 Phenotype Observed T2_2 Enzyme Inhibition/Activation Assays T2_1->T2_2 T2_3 Receptor Binding/Functional Assays T2_1->T2_3 T3_1 Target Engagement in Cells (e.g., CETSA) T2_2->T3_1 Confirmed Activity T2_3->T3_1 Confirmed Activity T3_2 Downstream Signaling Analysis (e.g., Western Blot, qPCR) T3_1->T3_2 T3_3 Cellular Phenotype Confirmation T3_2->T3_3

Caption: A multi-tiered workflow for mechanistic investigation.

Tier 1: Broad Spectrum Screening

The initial phase aims to cast a wide net to identify potential biological targets and cellular effects of N-[4-(1-hydroxyethyl)phenyl]benzamide.

3.1.1. Target Class Screening

  • Objective: To identify the general class of proteins that the compound interacts with.

  • Methodology: Utilize commercially available screening panels. A comprehensive kinase panel (e.g., DiscoverX KINOMEscan™) and a G-protein coupled receptor (GPCR) panel would be appropriate starting points based on the structural motifs of the compound.

  • Experimental Causality: This approach rapidly narrows down the vast landscape of potential targets to a manageable number of protein families, providing a clear direction for subsequent, more focused studies.

3.1.2. Phenotypic Screening

  • Objective: To determine if the compound elicits a specific cellular response.

  • Methodology: Screen the compound against a panel of diverse cancer cell lines (e.g., the NCI-60 panel) to assess its effect on cell viability and proliferation.

  • Experimental Causality: A distinct pattern of activity against certain cell lines can provide clues about the underlying mechanism and potential biomarkers of sensitivity.

Tier 2: Target Validation and Mechanistic Assays

Once a "hit" or a specific phenotype is identified in Tier 1, the next step is to validate the direct interaction with the putative target and elucidate the biochemical mechanism.

3.2.1. Direct Binding Assays

  • Objective: To confirm a direct physical interaction between N-[4-(1-hydroxyethyl)phenyl]benzamide and the identified target protein.

  • Protocols:

    • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates) and affinity (KD).

    • Isothermal Titration Calorimetry (ITC): Measures the thermodynamics of binding, providing information on the binding affinity, stoichiometry, and enthalpy/entropy of the interaction.

  • Trustworthiness: The orthogonal nature of these biophysical techniques provides a high degree of confidence in the binding data. A confirmed interaction from both SPR and ITC strongly supports a direct binding mechanism.

3.2.2. Enzyme Inhibition/Activation Assays

  • Objective: If the target is an enzyme, to quantify the compound's effect on its catalytic activity.

  • Methodology: Perform enzyme kinetics studies to determine the IC50 or EC50 value and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Experimental Causality: Understanding the mode of inhibition is critical for lead optimization, as different modes can have distinct pharmacological consequences.

Tier 3: Cellular and Pathway Analysis

The final tier of in vitro investigation focuses on confirming the mechanism of action within a cellular context.

3.3.1. Cellular Target Engagement

  • Objective: To verify that the compound interacts with its target inside intact cells.

  • Protocol: Cellular Thermal Shift Assay (CETSA)

    • Treat cultured cells with N-[4-(1-hydroxyethyl)phenyl]benzamide or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate soluble and aggregated proteins by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blotting.

  • Trustworthiness: CETSA provides direct evidence of target engagement in a physiological setting, bridging the gap between biochemical assays and cellular responses.

3.3.2. Downstream Signaling Analysis

  • Objective: To investigate the compound's effect on the signaling pathway downstream of the target.

  • Methodology:

    • Western Blotting: To measure changes in the phosphorylation status or expression levels of key signaling proteins.

    • Quantitative PCR (qPCR): To analyze changes in the expression of target genes.

  • Experimental Causality: This step connects the direct interaction with the target to a functional cellular outcome, providing a more complete picture of the mechanism of action.

Signaling Pathway Visualization (Hypothetical Kinase Inhibitor)

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF Transcription Factor KinaseB->TF Phosphorylates Compound N-[4-(1-hydroxyethyl)phenyl]benzamide Compound->KinaseA Inhibits Gene Target Gene TF->Gene Regulates Transcription

Caption: A hypothetical signaling pathway inhibited by the compound.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Summary of In Vitro Pharmacological Data (Hypothetical)

Assay TypeTargetResult
Kinase ScreenKinase A95% Inhibition @ 1µM
SPRKinase AKD = 150 nM
ITCKinase AKD = 200 nM
Enzyme AssayKinase AIC50 = 250 nM
CETSAKinase AThermal Shift Observed
Western BlotPhospho-Kinase BDecreased @ 500 nM

Conclusion

This guide outlines a comprehensive and rigorous strategy for elucidating the in vitro mechanism of action of the novel compound N-[4-(1-hydroxyethyl)phenyl]benzamide. By following a tiered approach that progresses from broad screening to specific mechanistic and cellular assays, researchers can build a robust data package that clearly defines its molecular interactions and functional consequences. The emphasis on experimental causality and self-validating protocols will ensure the generation of high-quality, reproducible data, paving the way for further preclinical and clinical development.

References

A comprehensive list of references for the methodologies described would be compiled as the experiments are conducted. For the purpose of this guide, the following are representative authoritative sources for the techniques mentioned:

  • KINOMEscan™ Assay Platform. DiscoverX. [Link]

  • NCI-60 Human Tumor Cell Lines Screen. National Cancer Institute. [Link]

  • Surface Plasmon Resonance (SPR). Cytiva. [Link]

  • Cellular Thermal Shift Assay (CETSA). Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

Foundational

Technical Whitepaper: Exact Mass Determination and Physicochemical Profiling of N-[4-(1-hydroxyethyl)phenyl]benzamide

Executive Summary N-[4-(1-hydroxyethyl)phenyl]benzamide (CAS: 1156379-24-6) is a synthetic organic compound characterized by a benzamide core linked to a phenyl ring bearing a 1-hydroxyethyl moiety[1][2]. In preclinical...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-[4-(1-hydroxyethyl)phenyl]benzamide (CAS: 1156379-24-6) is a synthetic organic compound characterized by a benzamide core linked to a phenyl ring bearing a 1-hydroxyethyl moiety[1][2]. In preclinical drug discovery, benzamide derivatives frequently serve as pharmacophores for kinase inhibition and epigenetic modulation. Accurate determination of its molecular weight (MW) and exact mass is foundational for structural verification, High-Throughput Screening (HTS) quality control, and downstream pharmacokinetic (PK) profiling. This guide provides an authoritative framework for the theoretical calculation and empirical validation of this compound's exact mass using high-resolution mass spectrometry (HRMS).

Physicochemical Profiling & Theoretical Mass Calculations

To establish a baseline for analytical verification, we must strictly differentiate between the Average Molecular Weight (calculated using standard atomic weights reflecting natural isotopic distribution) and the Exact Mass (calculated using the monoisotopic mass of the most abundant isotopes: ^12C, ^1H, ^14N, ^16O).

The molecular formula for N-[4-(1-hydroxyethyl)phenyl]benzamide is C15H15NO2 .

Table 1: Quantitative Mass Parameters
ParameterValueCalculation Basis
Chemical Formula C15H15NO215 Carbon, 15 Hydrogen, 1 Nitrogen, 2 Oxygen
Average Molecular Weight 241.29 g/mol Based on standard atomic weights (C=12.011, H=1.008)
Exact Mass (Monoisotopic) 241.1103 Da^12C (12.0000), ^1H (1.0078), ^14N (14.0031), ^16O (15.9949)
Protonated Ion [M+H]+ 242.1176 DaAddition of a proton (^1H+)
Deprotonated Ion [M-H]- 240.1025 DaLoss of a proton (^1H+)
Sodium Adduct[M+Na]+ 264.0995 DaAddition of a sodium ion (^23Na+)

Analytical Methodology: HRMS Protocol (The "How" and "Why")

Determining the exact mass of N-[4-(1-hydroxyethyl)phenyl]benzamide requires careful selection of ionization techniques. The presence of the 1-hydroxyethyl group (a benzylic alcohol) introduces specific analytical vulnerabilities.

Causality in Experimental Design

Benzylic alcohols are highly susceptible to in-source fragmentation —specifically, dehydration (loss of H2O, -18.0106 Da)—when subjected to high thermal or electrical stress in a mass spectrometer[3]. If a "hard" ionization technique like Electron Ionization (EI) is used, the intact molecular ion may be entirely absent from the spectrum, leading to erroneous mass assignments.

To prevent this, Electrospray Ionization (ESI) in positive mode is selected as a "soft" ionization technique. Furthermore, a Quadrupole Time-of-Flight (QTOF) mass analyzer is utilized to achieve sub-5 ppm mass accuracy, which is essential for differentiating the target molecule from isobaric interferences[4].

Step-by-Step Workflow & Self-Validating Protocol

The following protocol incorporates a self-validating "lock-mass" system to ensure absolute trustworthiness in the exact mass measurement.

  • Sample Preparation:

    • Action: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade cold methanol. Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid.

    • Causality: Cold methanol minimizes spontaneous degradation. Formic acid acts as a proton source to promote efficient [M+H]+ formation during positive ESI.

  • Chromatographic Separation:

    • Action: Inject 2 µL onto a C18 UPLC column (2.1 x 50 mm, 1.7 µm) at 40°C. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.

    • Causality: The C18 column separates the parent compound from any synthetic impurities or pre-existing dehydrated degradation products (vinyl derivatives) prior to ionization.

  • Ion Source Optimization:

    • Action: Set ESI capillary voltage to 3.0 kV, desolvation temperature to 300°C, and cone voltage to a low setting (e.g., 20 V).

    • Causality: A low cone voltage and moderate desolvation temperature minimize the in-source dehydration of the 1-hydroxyethyl group, ensuring the intact molecular ion [M+H]+ remains the base peak[3].

  • Mass Acquisition & Lock-Mass Calibration (Self-Validation):

    • Action: Acquire data in positive resolution mode (m/z 100-1000). Continuously infuse Leucine Enkephalin ([M+H]+ = 556.2771) via a secondary reference sprayer.

    • Causality: The lock-mass provides real-time recalibration of the time-of-flight tube. Self-Validation Rule: If the internal standard deviates by > 2 ppm during the run, the acquisition software automatically flags the scan as invalid, preventing false exact mass reporting[4].

Pharmacokinetic & Metabolic Implications

In drug development, knowing the exact mass is critical for identifying metabolites during in vitro microsomal incubations. The 1-hydroxyethyl moiety is a prime site for Phase I and Phase II metabolism. By tracking exact mass shifts, researchers can map the metabolic fate of the compound:

  • Phase I Oxidation: Dehydrogenation of the 1-hydroxyethyl group yields a ketone (acetyl group), resulting in a precise mass shift of -2.0157 Da .

  • Phase II Glucuronidation: Conjugation of glucuronic acid to the hydroxyl group results in a precise mass shift of +176.0321 Da .

Visualizations

LC_HRMS_Workflow A Sample Prep (Cold MeOH + 0.1% FA) B UPLC Separation (C18 Column) A->B C ESI(+) Ionization (Low Cone Voltage) B->C D QTOF Mass Analyzer (Lock-Mass Active) C->D E Data Processing (Exact Mass < 5 ppm) D->E

Caption: LC-HRMS Analytical Workflow for Exact Mass Determination.

Fragmentation_Pathway Parent Parent Drug [M+H]+ m/z 242.1176 Dehydration In-Source Dehydration [M+H-H2O]+ m/z 224.1070 Parent->Dehydration -18.0106 Da (Loss of Water) Oxidation Phase I Metabolite (Ketone) [M+H]+ m/z 240.1019 Parent->Oxidation -2.0157 Da (Dehydrogenation) Glucuronide Phase II Glucuronide [M+H]+ m/z 418.1497 Parent->Glucuronide +176.0321 Da (Glucuronidation)

Caption: In-Source Dehydration and Primary Metabolic Pathways with Exact Mass Shifts.

References

  • Shimadzu Corporation. Molecular Weight and Sequence Confirmation of Oligonucleotides by LCMS-9030 Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer. Retrieved from:[Link]

Sources

Exploratory

A Technical Guide to Receptor Binding Affinity Studies of N-[4-(1-hydroxyethyl)phenyl]benzamide

This guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound N-[4-(1-hydroxyethyl)phenyl]benzamide. While specific biological data for this compound are not widely pub...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for determining the receptor binding affinity of the novel compound N-[4-(1-hydroxyethyl)phenyl]benzamide. While specific biological data for this compound are not widely published, the benzamide scaffold is a known pharmacophore present in numerous biologically active agents, suggesting potential interactions with various receptor systems[1][2][3]. This document outlines the principles and detailed protocols for radioligand binding assays, the gold standard for quantifying ligand-receptor interactions, to elucidate the pharmacological profile of this compound.

Foundational Principles of Receptor Binding

Understanding the interaction between a ligand (the investigational compound) and its receptor is fundamental to drug discovery. The affinity of this interaction is typically quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki).

  • Kd (Equilibrium Dissociation Constant): Represents the concentration of a ligand at which 50% of the receptors are occupied at equilibrium. A lower Kd value signifies a higher binding affinity[4].

  • Bmax (Maximum Binding Capacity): Denotes the total concentration of receptor sites in the preparation[4][5].

  • Ki (Inhibition Constant): For unlabeled compounds, this constant reflects the concentration that would occupy 50% of the receptors if no competing ligand were present. It is a measure of the compound's affinity for the receptor, derived from competitive binding experiments[6][7].

Radioligand binding assays are the preferred method for determining these parameters due to their sensitivity and robustness. These assays involve incubating a biological preparation containing the target receptor with a radiolabeled ligand.

Experimental Workflow Overview

A systematic approach is crucial for obtaining reliable binding data. The overall workflow involves several key stages, from preparing the biological material to analyzing the final data.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Binding Assays cluster_analysis Phase 3: Data Analysis receptor_source Receptor Source Selection (e.g., Cell Line, Tissue) membrane_prep Membrane Preparation receptor_source->membrane_prep protein_quant Protein Quantification (e.g., BCA Assay) membrane_prep->protein_quant saturation_assay Saturation Assay (Determine Kd, Bmax of Radioligand) protein_quant->saturation_assay competition_assay Competition Assay (Determine IC50, Ki of Test Compound) protein_quant->competition_assay data_acq Radioactivity Counting saturation_assay->data_acq competition_assay->data_acq curve_fitting Non-linear Regression (Specific vs. Total Binding) data_acq->curve_fitting param_calc Parameter Calculation (Kd, Bmax, IC50, Ki) curve_fitting->param_calc caption General Workflow for Receptor Binding Affinity Studies.

Caption: General Workflow for Receptor Binding Affinity Studies.

Detailed Experimental Protocols

Preparation of Receptor-Containing Membranes

The quality of the receptor preparation is paramount for a successful binding assay. This protocol describes the preparation of membranes from cultured cells overexpressing a target receptor or from native tissue.

Protocol 1: Cell Membrane Preparation

  • Cell Culture and Harvest: Culture cells expressing the receptor of interest to approximately 80-90% confluency. Harvest the cells by gentle scraping or enzymatic dissociation.

  • Lysis: Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, with protease inhibitors)[8][9].

  • Homogenization: Disrupt the cells using a Dounce or Polytron homogenizer. Alternatively, repeated passage through a fine-gauge needle can be effective[10][11].

  • Centrifugation: Perform a low-speed centrifugation (e.g., 1,000 x g for 5 minutes) to remove nuclei and large debris[8].

  • Membrane Pelleting: Centrifuge the supernatant at a higher speed (e.g., 20,000 - 40,000 x g for 20-30 minutes at 4°C) to pellet the membranes[8][10].

  • Washing: Resuspend the membrane pellet in fresh buffer and repeat the high-speed centrifugation to wash away cytosolic components[12].

  • Final Preparation and Storage: Resuspend the final pellet in an appropriate assay buffer, potentially containing a cryoprotectant like 10% sucrose[8][9]. Determine the protein concentration using a standard method like the bicinchoninic acid (BCA) assay[10][13]. Store aliquots at -80°C.

Saturation Binding Assay

The purpose of this assay is to characterize the interaction of a radiolabeled ligand with the target receptor to determine its Kd and Bmax[4][5]. This is a prerequisite for designing competitive binding assays.

Protocol 2: Saturation Radioligand Binding Assay

  • Assay Setup: In a 96-well plate, set up duplicate tubes for total and non-specific binding for each radioligand concentration.

  • Reagent Addition:

    • Total Binding Wells: Add diluted membrane preparation (e.g., 20-100 µg protein), varying concentrations of the radioligand (typically 8-12 concentrations spanning from 0.1 to 10 times the expected Kd), and assay buffer to a final volume (e.g., 250 µL)[8].

    • Non-specific Binding (NSB) Wells: Add the same components as the total binding wells, plus a high concentration of a known, unlabeled competitor ligand (at least 100-fold higher than its Ki) to saturate the specific binding sites[14][15].

  • Incubation: Incubate the plate at a defined temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. This time should be determined in preliminary kinetic experiments.

  • Termination and Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific filter binding[8][16].

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand[8].

  • Radioactivity Measurement: Place the dried filters into scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter[16].

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding at each radioligand concentration[17].

    • Plot specific binding against the radioligand concentration and fit the data using non-linear regression to a one-site binding (hyperbola) model to determine Kd and Bmax[4].

ParameterDescriptionTypical Value Range
Kd Radioligand affinity0.1 - 10 nM
Bmax Receptor density10 - 2000 fmol/mg protein
NSB Non-specific binding< 30% of total binding at Kd

Note: These values are illustrative and will vary based on the receptor, ligand, and tissue/cell preparation.

Competitive Binding Assay

This assay determines the affinity (Ki) of the unlabeled test compound, N-[4-(1-hydroxyethyl)phenyl]benzamide, by measuring its ability to compete with a fixed concentration of a known radioligand for binding to the receptor[18].

G cluster_setup Assay Setup cluster_reaction Binding Reaction cluster_analysis Data Analysis membranes Membrane Preparation incubation Incubate to Equilibrium membranes->incubation radioligand Radioligand (Fixed Conc. ~Kd) radioligand->incubation test_compound N-[4-(1-hydroxyethyl)phenyl]benzamide (Concentration Series) test_compound->incubation filtration Separate Bound/Free Ligand (Vacuum Filtration) incubation->filtration counting Count Radioactivity filtration->counting ic50_calc Calculate IC50 (Non-linear Regression) counting->ic50_calc ki_calc Calculate Ki (Cheng-Prusoff Equation) ic50_calc->ki_calc caption Workflow for a Competitive Binding Assay.

Caption: Workflow for a Competitive Binding Assay.

Protocol 3: Competitive Binding Assay

  • Assay Setup: Prepare tubes in duplicate or triplicate for a range of concentrations of the unlabeled test compound. Include controls for total binding (no competitor) and non-specific binding.

  • Reagent Addition: To each well, add the membrane preparation, a fixed concentration of the radioligand (ideally at or below its Kd value), and the serially diluted N-[4-(1-hydroxyethyl)phenyl]benzamide[8][18]. Use a wide concentration range (e.g., 10⁻¹¹ M to 10⁻⁵ M) to ensure a complete inhibition curve.

  • Incubation, Termination, and Counting: Follow the same procedures for incubation, filtration, washing, and radioactivity measurement as described in the saturation assay protocol (Protocol 2, steps 3-6).

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response (variable slope) model to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) from the IC50 using the Cheng-Prusoff equation[6][19]: Ki = IC50 / (1 + [L]/Kd) Where:

      • [L] is the concentration of the radioligand used in the assay.

      • Kd is the dissociation constant of the radioligand for the receptor (determined from the saturation assay).

Data Interpretation and Validation

Trustworthiness of Data: A self-validating system requires careful attention to controls and data quality.

  • Non-Specific Binding (NSB): NSB should be low, ideally less than 30% of the total binding, and should not be saturable[15]. High NSB can be caused by ligand hydrophobicity or issues with the membrane preparation and can be mitigated by including detergents like Tween-20 or increasing the salt concentration in the buffer[14].

  • Hill Slope: For a simple, competitive interaction at a single site, the Hill slope of the competition curve should be close to 1.0. Slopes significantly different from 1.0 may indicate complex binding mechanisms, such as cooperativity or multiple binding sites.

  • Reproducibility: Assays should be repeated on different days with independently prepared reagents to ensure the reproducibility of the determined affinity values.

Conclusion

This guide provides a robust framework for the characterization of N-[4-(1-hydroxyethyl)phenyl]benzamide's receptor binding affinity. By systematically applying these detailed protocols for membrane preparation, saturation, and competitive radioligand binding assays, researchers can generate high-quality, reliable data. The benzamide class of molecules has shown affinity for a range of targets, including dopamine D2, serotonin 5-HT1A, and sigma-1 receptors, as well as AMPA receptors, providing a logical starting point for target selection in these studies[2][3][20]. Accurate determination of Kd and Ki values is a critical step in the drug development pipeline, providing essential information for structure-activity relationship (SAR) analysis and guiding further preclinical development[5].

References

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Alfa Cytology. (n.d.). Saturation Radioligand Binding Assays. Retrieved from [Link]

  • Canadian Society of Pharmacology and Therapeutics (CSPT). (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Prism 11 Curve Fitting Guide. Retrieved from [Link]

  • Bio-protocol. (n.d.). Radioligand binding assays. Retrieved from [Link]

  • Wikipedia. (n.d.). Ligand binding assay. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (2001). determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. Retrieved from [Link]

  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays. Retrieved from [Link]

  • Bio-protocol. (n.d.). Cell membrane preparation and radioligand-binding assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery. Retrieved from [Link]

  • Kagawa University. (2025). On the Calculation Formula for the Binding Inhibition Constant Ki. Retrieved from [Link]

  • Waters Corporation. (2019). Lost Samples in the Container: Non-specific Binding and the Impact of Blocking Agents. Retrieved from [Link]

  • PubMed. (2008). A novel method for determination of the affinity of protein: protein interactions in homogeneous assays. Retrieved from [Link]

  • GraphPad. (n.d.). Competitive Binding Data with One Class of Receptors. Retrieved from [Link]

  • Springer Protocols. (2004). Radioligand Binding Methods for Membrane Preparations and Intact Cells. Retrieved from [Link]

  • MDPI. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Retrieved from [Link]

  • Pharmacophore. (n.d.). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl) Benzamide Derivativ. Retrieved from [Link]

  • PubMed. (1998). Orally active benzamide antipsychotic agents with affinity for dopamine D2, serotonin 5-HT1A, and adrenergic alpha1 receptors. Retrieved from [Link]

  • MDPI. (2025). Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. Retrieved from [Link]

  • PubMed. (2022). Biological Activity of a 4-Hydroxy-Furanyl-Benzamide Derivative on Heart Failure. Retrieved from [Link]

  • PubMed. (2001). [3H]N-2-(4-(N-benzamido)phenyl)propyl-2-propanesulfonamide: A Novel AMPA Receptor Potentiator and Radioligand. Retrieved from [Link]

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Foundational

Evaluating the In Vitro Toxicity Profile of N-[4-(1-hydroxyethyl)phenyl]benzamide Derivatives

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Preamble: The Benzamide Scaffold and the Imperative of Early Toxicity Assessment The benzamide structure is a cornerstone in medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Preamble: The Benzamide Scaffold and the Imperative of Early Toxicity Assessment

The benzamide structure is a cornerstone in medicinal chemistry, forming the backbone of a multitude of therapeutic agents with diverse pharmacological activities, including anticancer, antimicrobial, and antipsychotic properties.[1] The N-[4-(1-hydroxyethyl)phenyl]benzamide core represents a promising scaffold for further chemical exploration and drug development. However, the journey from a promising lead compound to a clinical candidate is fraught with challenges, a primary one being unforeseen toxicity.

Drug-induced toxicity, particularly drug-induced liver injury (DILI), is a leading cause of compound attrition during preclinical and clinical development and even post-market withdrawal.[2][3] Therefore, a robust and mechanistically informed in vitro toxicity assessment early in the drug discovery pipeline is not merely a regulatory hurdle but a critical scientific and financial necessity. It allows for the early deselection of problematic candidates and the prioritization of those with a more favorable safety profile.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the in vitro toxicity of novel N-[4-(1-hydroxyethyl)phenyl]benzamide derivatives. It moves beyond simple cytotoxicity screening to delineate potential mechanisms of toxicity, embracing a tiered, causality-driven approach that integrates foundational assays with more complex, mechanistically focused investigations.

Core Tenets of Benzamide-Induced Toxicity: Hypothesized Mechanisms

While each derivative is unique, the broader class of aromatic amides can induce cellular stress through several interconnected pathways. A thorough investigation should be predicated on assessing these primary mechanisms of toxicity.

  • Mitochondrial Dysfunction: Mitochondria are the cell's powerhouses and central regulators of cell death.[4] Drug-induced mitochondrial impairment is a major contributor to toxicity.[2][4] Compounds may disrupt the electron transport chain, leading to a collapse of the mitochondrial membrane potential (MMP), depletion of ATP, and the opening of the mitochondrial permeability transition pore (mPTP), a key event leading to cell death.[5]

  • Oxidative Stress: An imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses leads to oxidative stress.[6] ROS can damage vital biomolecules, including lipids, proteins, and DNA.[6][7] The metabolic activation of benzamide derivatives by cytochrome P450 (CYP) enzymes in the liver can generate reactive metabolites that induce significant oxidative stress.[3]

  • Apoptosis Induction: Caspases are a family of proteases that execute the program of apoptosis, or programmed cell death.[8] Activation of initiator caspases (e.g., Caspase-9 in the intrinsic, mitochondria-mediated pathway) and executioner caspases (e.g., Caspase-3 and -7) is a hallmark of apoptosis and a definitive indicator of a programmed cell death response.[8][9][10]

  • Metabolic Bioactivation: Many drugs are not intrinsically toxic but are converted to reactive metabolites by drug-metabolizing enzymes, primarily in the liver.[3][11] These reactive species can form covalent adducts with cellular proteins, leading to immune responses or direct cellular injury, a common mechanism in DILI.[3][12] Therefore, evaluating toxicity in metabolically competent cell systems is crucial.

A Tiered Strategy for In Vitro Toxicity Profiling

A logical, tiered approach ensures that resources are used efficiently, starting with broad screening and progressing to more detailed mechanistic studies for compounds of interest.

G cluster_0 Tier 1: Foundational Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Advanced Assessment cluster_3 Data Synthesis & Decision T1_Start Synthesized N-[4-(1-hydroxyethyl)phenyl]benzamide Derivatives T1_Assay General Cytotoxicity Assay (e.g., MTT, Resazurin) T1_Start->T1_Assay T1_Endpoint Determine IC50 Values T1_Assay->T1_Endpoint T2_Mito Mitochondrial Toxicity Assays (MMP, OCR) T1_Endpoint->T2_Mito If IC50 is within target range T2_Apop Apoptosis Assay (Caspase-3/7 Activity) T1_Endpoint->T2_Apop If IC50 is within target range T2_ROS Oxidative Stress Assay (Cellular ROS) T1_Endpoint->T2_ROS If IC50 is within target range T3_Metabolism Metabolic Bioactivation Assay (e.g., HepG2 vs. Non-Metabolic Cells) T2_Mito->T3_Metabolism If mitochondrial toxicity is observed T2_Apop->T3_Metabolism T2_ROS->T3_Metabolism Decision Prioritize/Deprioritize Compound Based on Integrated Toxicity Profile T3_Metabolism->Decision

Caption: Tiered workflow for in vitro toxicity assessment.

Tier 1: Foundational Cytotoxicity Screening

Causality: The first step is to determine the concentration at which a compound elicits a cytotoxic response in a simple, reproducible cell model. This establishes a baseline potency and guides the concentrations used in subsequent mechanistic assays.

Recommended Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[13] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized for quantification.

Step-by-Step Methodology:

  • Cell Seeding: Plate a suitable cell line (e.g., HeLa, A549, or a relevant liver cell line like HepG2) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the benzamide derivatives in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include vehicle-only controls (e.g., 0.1% DMSO). Incubate for a defined period (e.g., 24, 48, or 72 hours).[13]

  • MTT Addition: Following incubation, add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 3-4 hours at 37°C.[13]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[13]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Data Presentation: Foundational Cytotoxicity (IC50)

Derivative IDChemical ModificationCell LineExposure Time (h)IC50 (µM)
BZ-HPE-001Parent CompoundHepG248Value
BZ-HPE-002R-group 1HepG248Value
BZ-HPE-003R-group 2HepG248Value
Tier 2: Mechanistic Elucidation

Once the cytotoxic potential is known, the focus shifts to understanding the underlying mechanism. These assays should be run at concentrations around the IC50 value (e.g., 0.5x, 1x, and 2x IC50).

Causality: A loss of mitochondrial membrane potential (MMP) is an early indicator of apoptosis and mitochondrial dysfunction.[2] It often precedes other downstream events like caspase activation.

Recommended Protocol: Mitochondrial Membrane Potential (MMP) Assay using JC-10

JC-10 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy cells with high MMP, JC-10 forms aggregates that emit red/orange fluorescence. In apoptotic or metabolically stressed cells with low MMP, JC-10 remains in its monomeric form, emitting green fluorescence.[2] The ratio of red to green fluorescence provides a measure of mitochondrial depolarization.

G cluster_0 Healthy Mitochondrion (High MMP) cluster_1 Compromised Mitochondrion (Low MMP) HealthyMito JC-10 enters and forms J-aggregates RedFluorescence Red Fluorescence (Ex/Em ~540/590 nm) HealthyMito->RedFluorescence CompromisedMito JC-10 remains as monomers in cytoplasm GreenFluorescence Green Fluorescence (Ex/Em ~490/530 nm) CompromisedMito->GreenFluorescence Compound N-Arylbenzamide Derivative Compound->CompromisedMito Induces MMP Loss

Caption: Principle of the JC-10 Mitochondrial Membrane Potential Assay.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate and treat with compounds as described for the MTT assay. Include a positive control known to depolarize mitochondria (e.g., CCCP).

  • JC-10 Staining: Prepare the JC-10 working solution according to the manufacturer's protocol. Remove the compound-containing medium and add the JC-10 solution to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, protected from light.

  • Wash: Gently wash the cells with an appropriate buffer to remove excess dye.

  • Data Acquisition: Read the fluorescence intensity using a multi-mode plate reader. Read green fluorescence (Ex/Em ~490/530 nm) and red fluorescence (Ex/Em ~540/590 nm).

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.

Causality: The activation of executioner caspases-3 and -7 is a pivotal and irreversible step in the apoptotic pathway.[8][14] Measuring their activity provides direct evidence of apoptosis.

Recommended Protocol: Caspase-Glo® 3/7 Assay

This luminescent assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for caspase-3 and -7.[14] Cleavage of the substrate by active caspases releases aminoluciferin, which is consumed by luciferase to generate a stable luminescent signal proportional to caspase activity.

G cluster_0 Intrinsic Pathway cluster_1 Extrinsic Pathway Mito Mitochondrial Stress (e.g., MMP Loss) CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-Caspase-9 Apaf1->Casp9 ActiveCasp9 Active Caspase-9 Casp9->ActiveCasp9 forms Apoptosome Casp37 Pro-Caspase-3/7 ActiveCasp9->Casp37 DeathReceptor Death Receptors (e.g., Fas, TNFR) Casp8 Pro-Caspase-8 DeathReceptor->Casp8 Ligand Binding ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 ActiveCasp8->Casp37 ActiveCasp37 Active Caspase-3/7 (Executioner) Casp37->ActiveCasp37 Apoptosis Apoptosis (Cell Death) ActiveCasp37->Apoptosis

Caption: Intrinsic and extrinsic apoptosis pathways converge on Caspase-3/7.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a white-walled 96-well plate suitable for luminescence. Treat with compounds for a predetermined time (e.g., 6, 12, or 24 hours). The optimal time should be determined, as caspase activation is transient.[14]

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.

  • Assay Protocol: Allow the plate and reagent to equilibrate to room temperature. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix gently on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express results as a fold-change in luminescence relative to the vehicle-treated control cells.

Causality: The overproduction of ROS can overwhelm the cell's antioxidant capacity, leading to oxidative damage and triggering other toxic pathways like mitochondrial dysfunction and apoptosis.

Recommended Protocol: Cellular Reactive Oxygen Species (ROS) Assay

This assay typically uses a cell-permeable probe like 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Inside the cell, esterases cleave the acetate groups, trapping the probe. In the presence of ROS, it is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF), and the fluorescence intensity is proportional to the level of intracellular ROS.

Step-by-Step Methodology:

  • Cell Culture: Seed cells in a black, clear-bottom 96-well plate.

  • Probe Loading: Remove the culture medium and incubate the cells with the DCFDA working solution (typically 10-25 µM) for 30-60 minutes at 37°C.

  • Washing: Wash the cells with a buffer to remove any unloaded probe.

  • Compound Treatment: Add the benzamide derivatives (and a positive control like H₂O₂) to the cells.

  • Data Acquisition: Immediately begin measuring fluorescence intensity (Ex/Em ~485/535 nm) over time using a kinetic plate reader, or measure at a fixed endpoint after a short incubation (e.g., 1-2 hours).

  • Data Analysis: Quantify the increase in fluorescence over time or at the endpoint relative to the vehicle control.

Data Presentation: Mechanistic Toxicity Profile

Derivative IDMMP (% of Control)Caspase-3/7 Activity (Fold Change)Cellular ROS (Fold Change)
BZ-HPE-001ValueValueValue
BZ-HPE-002ValueValueValue
BZ-HPE-003ValueValueValue

Tier 3: The Role of Metabolic Bioactivation

Causality: The liver is the primary site of drug metabolism.[11] In vitro models that lack metabolic activity may fail to identify compounds that become toxic only after being metabolized.[3] Comparing toxicity in metabolically incompetent versus competent cells can reveal this liability.

Experimental Approach:

  • Select Cell Models: Choose a pair of cell lines, one with low metabolic capacity (e.g., HEK293) and one with higher metabolic capacity (e.g., HepG2 or HepaRG™ cells).[2] For the most predictive data, primary human hepatocytes or 3D liver spheroids are considered the gold standard, as they more accurately mimic the in vivo liver microenvironment.[15]

  • Perform Cytotoxicity Assay: Determine the IC50 of the benzamide derivatives in both cell models using the MTT assay as described in Tier 1.

  • Interpret Results: A significantly lower IC50 value (i.e., higher potency) in the metabolically competent cell line (e.g., HepG2) compared to the incompetent line suggests that the compound is being converted to more toxic metabolites.

Synthesizing the Narrative: Data Interpretation

The power of this tiered approach lies in integrating the data to build a cohesive narrative of toxicity for each derivative.

  • Scenario A: Mitochondria-Mediated Apoptosis: A compound shows a dose-dependent decrease in viability (Tier 1), which is accompanied by a significant loss of MMP, a subsequent increase in Caspase-3/7 activity (Tier 2), and a surge in ROS. This strongly suggests the compound induces apoptosis via a mitochondrial pathway initiated or exacerbated by oxidative stress.

  • Scenario B: Non-Apoptotic Cytotoxicity: The compound is cytotoxic (Tier 1), but there is no significant change in MMP or caspase activity. This may point towards other mechanisms of cell death, such as necrosis, or interference with other critical cellular processes.

  • Scenario C: Metabolism-Dependent Toxicity: The compound shows low toxicity in a non-hepatic cell line but is significantly more potent in HepG2 cells (Tier 3). This flags the compound for potential DILI risk due to the formation of toxic metabolites and warrants further investigation using more advanced liver models.

By systematically evaluating these endpoints, researchers can build a comprehensive in vitro toxicity profile that not only ranks compounds by potency but also provides critical insights into their mechanisms of action, enabling more informed decisions in the drug development process.

References

  • Payne, A. et al. (2013). Caspase activation as a versatile assay platform for detection of cytotoxic bacterial toxins. Journal of Clinical Microbiology.
  • Lee-Montiel, F. T., & Soto-Gutierrez, A. (2015). New technologies in drug metabolism and toxicity screening: organ-to-organ interaction. PMC.
  • Merck Millipore. (n.d.). Mitochondrial Toxicity Assays.
  • Payne, A. et al. (2013). Caspase Activation as a Versatile Assay Platform for Detection of Cytotoxic Bacterial Toxins. American Society for Microbiology.
  • Gou, X., & Chisari, F. V. (2017). Mechanisms of Drug Induced Liver Injury: Toxicogenomics studies in differint in vitro models. Journal of Clinical and Translational Hepatology.
  • Ortega-Prieto, P., & Skelton, J. K. (2022). In Vitro Models for Studying Chronic Drug-Induced Liver Injury. MDPI.
  • van Midwoud, P. M., Verpoorte, E., & Groothuis, G. M. M. (2011). Microfluidic devices for in vitro studies on liver drug metabolism and toxicity. Royal Society of Chemistry.
  • Rudra, F. et al. (2022). Mechanisms of drug induced liver injury. PMC.
  • Xu, J. et al. (2013). Validation of a HTS-amenable assay to detect drug-induced mitochondrial toxicity in the absence and presence of cell death. PubMed.
  • Shrestha, S. et al. (2021). In Vitro Intestinal and Liver Models for Toxicity Testing. ACS Biomaterials Science & Engineering.
  • Agilent. (2019). Screening for Drug-Induced Mitochondrial Dysfunction Using MitoXpress Xtra on Isolated Mitochondria.
  • Eurofins Discovery. (n.d.). Mitochondrial Assays - Evaluate mPTP Opening and Inhibition.
  • Kaplowitz, N. (2011). Mechanisms of drug-induced liver injury: From bedside to bench. Nature Reviews Gastroenterology & Hepatology.
  • Ball, S. E. et al. (1995). The application of in vitro models of drug metabolism and toxicity in drug discovery and drug development. PubMed.
  • Hynes, J. et al. (2014). High-throughput screening of FDA-approved drugs using oxygen biosensor plates reveals secondary mitofunctional effects. PMC.
  • Van den Eede, N. et al. (2025). Mechanism-based drug safety testing using innovative in vitro liver models. Taylor & Francis Online.
  • Donato, M. T., & Castell, J. V. (2022). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Frontiers in Pharmacology.
  • Farooq, U. et al. (2021). Design, synthesis, crystal structure, in vitro cytotoxicity evaluation, density functional theory calculations and docking studies of 2-(benzamido) benzohydrazide derivatives as potent AChE and BChE inhibitors. RSC Publishing.
  • Request PDF. (n.d.). Caspase Activity Assays. ResearchGate.
  • Cros-Perrial, E. et al. (2022). Cytotoxic and Antitumoral Activity of N-(9H-purin-6-yl) Benzamide Derivatives and Related Water-soluble Prodrugs. Bentham Science Publishers.
  • Al-Obeed, O. et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. MDPI.
  • Promega Corporation. (2014). Using a Real Time Kinetic Cytotoxicity Assay to Determine when to Detect Apoptosis by Caspase-3/7 Activation.
  • Subba Rao, A. V. et al. (2009). Synthesis of Benzamide Derivatives of Anacardic Acid and Their Cytotoxic Activity. PubMed.
  • BenchChem. (2025). A Comparative Analysis of the Cytotoxicity of Nitrobenzamide Derivatives.
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  • Lu, Q. et al. (2009). Studies of benzamide- and thiol-based histone deacetylase inhibitors in models of oxidative-stress-induced neuronal death: identification of some HDAC3-selective inhibitors. PubMed.
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  • Request PDF. (n.d.). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio): Towards an adverse outcome pathway for beta-tubulin inhibitors. ResearchGate.
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Protocols & Analytical Methods

Method

step-by-step synthesis protocol for N-[4-(1-hydroxyethyl)phenyl]benzamide

An Application Note for the Synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide Abstract This document provides a comprehensive, step-by-step protocol for the synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide, a valuable...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide, a valuable benzanilide derivative. The synthesis is achieved through the N-acylation of 4-(1-hydroxyethyl)aniline with benzoyl chloride under Schotten-Baumann conditions. This application note is designed for researchers, scientists, and professionals in drug development and organic synthesis, offering detailed procedural instructions, mechanistic insights, and practical guidance for successful synthesis, purification, and characterization.

Introduction

Benzanilides, a class of amides derived from benzoic acid and aniline, represent a privileged scaffold in medicinal chemistry and materials science.[1][2] Hydroxylated benzanilides, in particular, are key components in a variety of biologically active compounds, including kinase inhibitors and antimicrobial agents.[3] The position of the hydroxyl group can dramatically influence the biological activity of the molecule.[3] N-[4-(1-hydroxyethyl)phenyl]benzamide serves as a crucial intermediate for creating more complex molecules, where the secondary alcohol provides a versatile handle for further functionalization.

This guide details a robust and reproducible protocol for the synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide via the Schotten-Baumann reaction, a reliable method for forming amides from amines and acyl chlorides.[4][5][6] The causality behind each experimental step is explained to provide a deeper understanding of the process, ensuring both scientific integrity and successful execution.

Reaction Scheme and Mechanism

The synthesis proceeds via a nucleophilic acyl substitution reaction. The amino group of 4-(1-hydroxyethyl)aniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.

Overall Reaction:

Mechanism:

The Schotten-Baumann reaction is typically performed in a two-phase system with an aqueous base.[6][7] The base, such as sodium hydroxide, serves two critical purposes: it neutralizes the hydrochloric acid (HCl) byproduct and deprotonates the intermediate, driving the equilibrium towards the product.[1] Neutralizing the HCl is crucial as it would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Schotten-Baumann_Mechanism Amine 4-(1-hydroxyethyl)aniline (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack AcylChloride Benzoyl Chloride (Electrophile) AcylChloride->Intermediate Base OH⁻ (Base) HCl HCl Base->HCl Neutralization Product N-[4-(1-hydroxyethyl)phenyl]benzamide Intermediate->Product Collapse of Intermediate Chloride Cl⁻ Intermediate->Chloride Elimination of Cl⁻ H2O H₂O HCl->H2O

Caption: Reaction mechanism for the Schotten-Baumann synthesis.

Detailed Synthesis Protocol

This protocol is designed for the synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide on a laboratory scale. All operations should be performed in a well-ventilated fume hood.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )CAS No.PropertiesSupplier
4-(1-Hydroxyethyl)aniline137.1814572-89-5Solid, mp 70-74 °C[8]Sigma-Aldrich
Benzoyl Chloride140.5798-88-4Liquid, LachrymatorSigma-Aldrich
Sodium Hydroxide (NaOH)40.001310-73-2Solid, CorrosiveMajor Supplier
Dichloromethane (DCM)84.9375-09-2Solvent, VolatileMajor Supplier
Hydrochloric Acid (HCl), 1M36.467647-01-0Aqueous SolutionMajor Supplier
Saturated Sodium Bicarbonate (NaHCO₃)84.01144-55-8Aqueous SolutionPrepared in lab
Brine (Saturated NaCl solution)58.447647-14-5Aqueous SolutionPrepared in lab
Anhydrous Sodium Sulfate (Na₂SO₄)142.047757-82-6Drying AgentMajor Supplier
Equipment
Round-bottom flask (250 mL)
Magnetic stirrer and stir bar
Dropping funnel
Ice bath
Separatory funnel
Rotary evaporator
Büchner funnel and filter flask
Glassware for recrystallization
Thin-Layer Chromatography (TLC) platesSilica gel
Experimental Workflow

Synthesis_Workflow Start Start: Reagents Step1 1. Dissolve Aniline & Base (DCM/H₂O) Start->Step1 Step2 2. Acylation Add Benzoyl Chloride (0-5°C) Step1->Step2 Step3 3. Reaction Stir at RT, Monitor by TLC Step2->Step3 Step4 4. Work-up Separate layers, Wash organic phase (1M HCl, NaHCO₃, Brine) Step3->Step4 Step5 5. Isolation Dry (Na₂SO₄), Filter, Evaporate Solvent Step4->Step5 Crude Crude Product Step5->Crude Step6 6. Purification Recrystallization or Column Chromatography Crude->Step6 Final Final Product: N-[4-(1-hydroxyethyl)phenyl]benzamide Step6->Final

Caption: Overall experimental workflow for the synthesis.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(1-hydroxyethyl)aniline (5.0 g, 36.4 mmol).

    • Add dichloromethane (DCM, 75 mL) and a solution of sodium hydroxide (2.2 g, 55.0 mmol) in 50 mL of deionized water.

    • Cool the flask in an ice bath to 0-5°C with vigorous stirring. The two-phase system ensures that the base is available to neutralize the acid formed while the reactants and product remain primarily in the organic layer.[6][7]

  • Addition of Benzoyl Chloride:

    • Dissolve benzoyl chloride (5.6 g, 4.7 mL, 40.0 mmol) in 25 mL of DCM and transfer it to a dropping funnel.

    • Add the benzoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the internal temperature remains below 10°C. The slow addition is critical to control the exothermic nature of the acylation reaction.

  • Reaction Progression:

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Continue stirring for an additional 2-3 hours.

    • Monitor the reaction's progress by TLC (e.g., using a 1:1 mixture of ethyl acetate/hexane as the eluent). The starting aniline should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Work-up and Extraction:

    • Pour the reaction mixture into a separatory funnel.

    • Separate the layers and retain the organic (bottom, DCM) layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (50 mL) to remove any unreacted 4-(1-hydroxyethyl)aniline.

      • Saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid and unreacted benzoyl chloride.

      • Brine (50 mL) to remove excess water and aid in layer separation.

  • Isolation of Crude Product:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude N-[4-(1-hydroxyethyl)phenyl]benzamide as a solid.

Purification

The crude product can be purified by recrystallization to obtain a high-purity solid.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot solvent, such as an ethanol/water or ethyl acetate/hexane mixture.

    • Allow the solution to cool slowly to room temperature, during which time crystals of the pure product should form.

    • Further cool the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel, wash with a small amount of cold solvent, and dry under vacuum.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To assess purity against the starting material and crude product.

  • Melting Point: Compare with literature values if available.

  • Spectroscopy:

    • ¹H and ¹³C NMR: To confirm the chemical structure.

    • FT-IR: To identify characteristic functional groups (e.g., N-H stretch, C=O stretch, O-H stretch).

    • Mass Spectrometry (MS): To confirm the molecular weight.

Troubleshooting

ProblemPotential CauseRecommended Solution
Low Yield Incomplete reaction.Extend the reaction time and monitor by TLC. Ensure the base is not consumed prematurely.
Loss of product during work-up.Ensure pH is correct during washes. Perform back-extraction of aqueous layers with DCM.
Oily Product Instead of Solid Presence of impurities or residual solvent.Purify the crude product by column chromatography before attempting recrystallization.[9] Dry the product under high vacuum for an extended period.
Multiple Spots on TLC After Purity Incomplete reaction or side product formation.Optimize reaction conditions (e.g., lower temperature, slower addition). Purify using column chromatography with an optimized eluent system.[9] A potential side reaction is the esterification of the hydroxyl group; using a milder base like sodium bicarbonate can sometimes mitigate this.

References

  • Bose, A. N., & Hinshelwood, C. (1958). The benzoylation of substituted anilines in different solvents. Journal of the Chemical Society (Resumed), 4085-4089. URL: [Link]

  • Chemistry LibreTexts. (2023). The Schotten-Baumann Reaction: A Versatile Method for Amide Synthesis. URL: [Link]

  • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. URL: [Link]

  • SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). URL: [Link]

  • Wikipedia. (2023). Schotten–Baumann reaction. URL: [Link]

  • L.S.College, Muzaffarpur. (2020). Schotten–Baumann reaction. URL: [Link]

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules. URL: [Link]

  • Royal Society of Chemistry. (2017). A diversity-oriented synthesis of bioactive benzanilides via a regioselective C(sp2)–H hydroxylation strategy. Org. Biomol. Chem. URL: [Link]

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of N-[4-(1-hydroxyethyl)phenyl]benzamide

Abstract This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[4-(1-hydroxyethyl)phenyl]benzamide. The developed reversed-phase HPL...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of N-[4-(1-hydroxyethyl)phenyl]benzamide. The developed reversed-phase HPLC (RP-HPLC) method is designed for researchers, scientists, and drug development professionals, providing a reliable protocol for purity assessment and quality control. The method development process, guided by scientific principles and established regulatory frameworks, is explained in detail, emphasizing the rationale behind the selection of chromatographic parameters. This document provides a comprehensive guide, from initial analyte characterization to final method optimization and validation considerations, ensuring scientific integrity and reproducibility.

Introduction

N-[4-(1-hydroxyethyl)phenyl]benzamide is an aromatic amide with potential applications in pharmaceutical and materials science. Accurate and reliable analytical methods are crucial for its characterization, purity determination, and quality control during development and manufacturing. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of such compounds.[1][2] This application note presents a detailed, step-by-step guide to developing a robust RP-HPLC method for the analysis of N-[4-(1-hydroxyethyl)phenyl]benzamide, adhering to principles outlined in international guidelines.[3][4][5][6][7]

Analyte Characterization: N-[4-(1-hydroxyethyl)phenyl]benzamide

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development.

Structure and Physicochemical Properties:

  • Molecular Formula: C₁₅H₁₅NO₂[8]

  • Molecular Weight: 241.28 g/mol [9]

  • Structure: alt text

    (Image Source: PubChem CID 43416657)

  • Predicted LogP (XlogP): 2.1[8] This value indicates moderate hydrophobicity, making the compound well-suited for reversed-phase chromatography.[1]

  • Functional Groups: The molecule contains a secondary alcohol, an amide linkage, and two phenyl rings. The amide group is neutral and non-ionizable under typical HPLC conditions.[10] The hydroxyl group is weakly acidic but is unlikely to ionize in the typical pH range used for RP-HPLC.

  • UV Absorbance: Aromatic compounds like N-[4-(1-hydroxyethyl)phenyl]benzamide exhibit strong UV absorbance due to π-π* electronic transitions in the phenyl rings and the benzamide chromophore.[11] Similar aromatic amides and benzamides are known to absorb in the UV range of 230-280 nm.[12][13] A UV scan is recommended to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

HPLC Method Development Strategy

The method development process follows a systematic approach to achieve a reliable and robust separation.

Initial Assessment and Goal Definition

The primary objective is to develop a simple, rapid, and reproducible RP-HPLC method capable of accurately quantifying N-[4-(1-hydroxyethyl)phenyl]benzamide and separating it from potential impurities.

Workflow for Method Development

The logical flow of the method development process is illustrated in the diagram below.

MethodDevelopmentWorkflow cluster_preliminary Preliminary Analysis cluster_development Method Development cluster_final Finalization Analyte Analyte Characterization (Structure, LogP, UV Scan) Goal Define Method Goals (Purity, Quantification) Analyte->Goal Column Column Selection (C18, 5 µm, 4.6x150 mm) Goal->Column MobilePhase Mobile Phase Screening (ACN vs. MeOH, Buffer pH) Column->MobilePhase Detection Detector Wavelength (Set at λmax) MobilePhase->Detection Gradient Gradient Optimization (Scouting & Fine-tuning) Detection->Gradient SST System Suitability Testing Gradient->SST Validation Method Validation (ICH Q2(R1)) SST->Validation

Caption: A systematic workflow for HPLC method development.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatography Data System (CDS): For instrument control, data acquisition, and processing.

  • Analytical Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point due to its versatility for moderately non-polar compounds.[2]

  • Solvents: HPLC grade acetonitrile (ACN) and methanol (MeOH), and purified water (e.g., Milli-Q or equivalent).

  • Reagents: HPLC grade formic acid or ammonium acetate for mobile phase modification.

  • Analyte Standard: A well-characterized reference standard of N-[4-(1-hydroxyethyl)phenyl]benzamide.

Protocol 1: Standard and Sample Preparation
  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of N-[4-(1-hydroxyethyl)phenyl]benzamide reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:Water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute the stock solution 1:10 with the mobile phase to obtain a working standard concentration suitable for injection.

  • Sample Preparation: Prepare samples by accurately weighing and dissolving them in a suitable solvent to achieve a final concentration within the expected linear range of the method. Filter all solutions through a 0.45 µm syringe filter before injection to protect the column.

Protocol 2: Initial Chromatographic Conditions & Optimization

This protocol outlines a systematic approach to optimizing the separation.

Step 1: Column Selection and Initial Mobile Phase Screening

  • Rationale: A C18 stationary phase is the most common and a good first choice for reversed-phase chromatography due to its hydrophobic nature, which will interact with the non-polar regions of the analyte.[1][2] Acetonitrile and methanol are the most common organic modifiers; their different selectivities should be evaluated.[14]

  • Procedure:

    • Install a C18 column (150 mm x 4.6 mm, 5 µm) and equilibrate it with 50% Mobile Phase B.

    • Perform scouting runs with both acetonitrile and methanol as the organic modifier (Mobile Phase B).

    • A generic scouting gradient is recommended to determine the approximate elution time.

Table 1: Scouting Gradient Program

Time (min)% Mobile Phase A (0.1% Formic Acid in Water)% Mobile Phase B (ACN or MeOH)
0.0955
20.0595
25.0595
25.1955
30.0955

Step 2: Wavelength Selection

  • Rationale: Using the wavelength of maximum absorbance (λmax) provides the best signal-to-noise ratio and, therefore, the highest sensitivity. A PDA detector is ideal for this purpose.

  • Procedure:

    • Inject the working standard solution.

    • Using the PDA detector, extract the UV spectrum of the analyte peak.

    • Identify the λmax and set this wavelength for all subsequent analyses. Based on the benzamide structure, a λmax is expected in the 230-280 nm range.[13]

Step 3: Gradient Optimization

  • Rationale: The scouting gradient provides a starting point. The gradient will be optimized to ensure a reasonable retention time, good peak shape, and adequate resolution from any impurities.

  • Procedure:

    • Based on the elution time from the scouting run, adjust the gradient slope to provide better separation around the main peak.

    • If the peak elutes too early, decrease the initial percentage of the organic phase or use a shallower gradient.

    • If the peak elutes too late, increase the initial percentage of the organic phase or use a steeper gradient.

GradientOptimization Scouting Scouting Gradient (Broad Range) Evaluation Evaluate Retention Time & Peak Shape Scouting->Evaluation TooEarly Elutes Too Early? Evaluation->TooEarly TooLate Elutes Too Late? Evaluation->TooLate AdjustShallow Decrease Initial %B Make Gradient Shallower TooEarly->AdjustShallow Yes FineTune Fine-Tune Gradient (Isocratic holds, shallow segments) TooEarly->FineTune No AdjustSteep Increase Initial %B Make Gradient Steeper TooLate->AdjustSteep Yes TooLate->FineTune No AdjustShallow->FineTune AdjustSteep->FineTune FinalMethod Optimized Method FineTune->FinalMethod

Caption: Decision process for gradient optimization.

Recommended Final Method

The following conditions are a robust starting point following optimization. Further adjustments may be necessary based on the specific HPLC system and sample matrix.

Table 2: Optimized HPLC Method Parameters

ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B Acetonitrile (ACN)
Gradient Program 40% B to 70% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at λmax (determined experimentally, e.g., ~254 nm)
Injection Volume 10 µL
Run Time Approximately 15 minutes (including re-equilibration)

System Suitability and Method Validation

System Suitability Testing (SST)

Before any sample analysis, the suitability of the chromatographic system must be verified. This is typically done by injecting the working standard solution multiple times (e.g., n=5).

Table 3: Typical System Suitability Criteria

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry.
Theoretical Plates (N) > 2000Measures column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 1.0%Indicates the stability of the pumping system.
Method Validation Considerations

For use in a regulated environment, the method must be validated according to ICH Q2(R1) guidelines.[3] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively, with acceptable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the development of a robust RP-HPLC method for the analysis of N-[4-(1-hydroxyethyl)phenyl]benzamide. By following a systematic approach that includes analyte characterization, strategic selection of chromatographic parameters, and methodical optimization, researchers can establish a reliable analytical method suitable for quality control and research purposes. The principles and protocols outlined herein are designed to ensure data integrity and are aligned with established international guidelines for analytical procedure development.

References

  • A Review of HPLC Method Development and Validation as per ICH Guidelines. (n.d.). ResearchGate.
  • Simultaneous Determination of Neutral and Anionic Analytes With a Single Column: Method Development Examples Using a Reversed-Phase/Weak Anion Exchange Mixed-Mode Column. (2011, October 1). American Laboratory.
  • N-[4-(1-hydroxyethyl)phenyl]benzamide. (n.d.). PubChem.
  • Reverse Phase Chromatography Techniques. (2025, October 20). Chrom Tech, Inc..
  • Experimental Design Optimization of Solid‐Phase Microextraction Conditions for the Determination of Heterocyclic Aromatic Amines by High‐Performance Liquid Chromatography. (2007, February 2). Taylor & Francis Online.
  • Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. (n.d.). ACS Publications.
  • Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. (2025, April 4). Lab Manager.
  • ICH Q14 Analytical Procedure Development. (2023, November 1). International Council for Harmonisation.
  • Reversed Phase HPLC Method Development. (n.d.). Phenomenex.
  • Amide or Amino HPLC Columns What are the Differences. (2025, July 12). MicroSolv Technology Corporation.
  • Chiral spherical aromatic amides: one-step synthesis and their stereochemical/chiroptical properties. (2024, November 7). Royal Society of Chemistry.
  • Understanding Reverse Phase Selectivity for Different Compound Classes. (2023, October 10). Chromatography Online.
  • N-[2-(1-Hydroxyethyl)phenyl]benzamide. (n.d.). CymitQuimica.
  • Chemical Properties of 4-Hydroxybenzamide. (n.d.). Cheméo.
  • ICH guideline Q14 on analytical procedure development. (2022, March 31). European Medicines Agency.
  • ICH Q14 Analytical Procedure Development. (2022, March 24). International Council for Harmonisation.
  • Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024, May 23). Agilent.
  • N-phenylbenzamide - Physico-chemical Properties. (2024, April 9). ChemBK.
  • N-phenyl-benzamides providing protection from the harmful effects of ultraviolet light. (n.d.). Google Patents.
  • Benzamide, N-phenyl-. (n.d.). NIST WebBook.
  • Benzamide, 4-fluoro-N-[1-(4-hydroxyphenyl)ethyl]-. (n.d.). SpectraBase.
  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. (n.d.). University of Waterloo.
  • N-(4-Hydroxyphenyl)ethanamide (HPE) and N-phenylbenzamide (PB). (2020, March). ResearchGate.
  • 4-Amino-N-phenylbenzamide. (n.d.). PubChem.
  • N-Benzoyl-N'-phenylurea. (n.d.). Wikipedia.
  • Benzamide,N-methyl-N-phenyl. (2025, August 22). Chemsrc.
  • Benzamide, N,N'-1,4-phenylenebis-. (n.d.). NIST WebBook.
  • The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. (n.d.). PMC.

Sources

Method

Application Note: Robust Sample Preparation Strategies for the Quantification of N-[4-(1-hydroxyethyl)phenyl]benzamide in Biological Matrices using Mass Spectrometry

Abstract This application note provides a comprehensive guide for the sample preparation of N-[4-(1-hydroxyethyl)phenyl]benzamide for quantitative analysis by mass spectrometry. Recognizing the critical role of sample pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note provides a comprehensive guide for the sample preparation of N-[4-(1-hydroxyethyl)phenyl]benzamide for quantitative analysis by mass spectrometry. Recognizing the critical role of sample preparation in achieving accurate and reproducible results, we present three distinct, yet robust, protocols: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). This document is designed for researchers, scientists, and drug development professionals, offering detailed methodologies, the scientific rationale behind procedural choices, and field-proven insights to guide method development and validation. The protocols outlined herein are intended as a robust starting point, adaptable to various biological matrices and analytical instrumentation.

Introduction

N-[4-(1-hydroxyethyl)phenyl]benzamide is a small organic molecule of interest in pharmaceutical and life sciences research. Accurate quantification of this analyte in complex biological matrices, such as plasma or serum, is essential for pharmacokinetic, toxicokinetic, and metabolism studies.[1] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for this purpose due to its high sensitivity and selectivity.[2] However, the quality of LC-MS/MS data is heavily reliant on the sample preparation method employed to remove interfering matrix components like proteins and phospholipids.[3]

This application note details three widely applicable sample preparation techniques for N-[4-(1-hydroxyethyl)phenyl]benzamide, providing a foundation for developing a validated bioanalytical method.

Analyte Profile: N-[4-(1-hydroxyethyl)phenyl]benzamide

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₂[4]
Molecular Weight 241.28 g/mol [5]
Monoisotopic Mass 241.11028 Da[4]
Predicted XlogP 2.1[4]
Structure N-[4-(1-hydroxyethyl)phenyl]benzamide structure[4]

The predicted XlogP of 2.1 suggests that N-[4-(1-hydroxyethyl)phenyl]benzamide is a moderately hydrophobic compound, making it amenable to reversed-phase chromatography and various extraction techniques.[3]

General Considerations for Method Development

Internal Standard (IS) Selection

The use of an internal standard is crucial for accurate and precise quantification in LC-MS/MS analysis, as it corrects for variability during sample preparation and analysis.[6]

  • Ideal Choice: Stable Isotope-Labeled (SIL) Internal Standard: A SIL version of N-[4-(1-hydroxyethyl)phenyl]benzamide (e.g., with ¹³C or ²H labels) is the gold standard. It shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar matrix effects and extraction efficiencies.[6]

  • Alternative: Structural Analog: If a SIL-IS is unavailable, a close structural analog can be used. The analog should have similar chromatographic behavior and extraction recovery to the analyte but a different mass to avoid interference.

Solvent Selection

The solubility of the analyte in various solvents is a key factor in developing effective extraction protocols. For benzamides, solubility is generally good in polar organic solvents. Studies on benzamide have shown high solubility in methanol and acetone, and moderate solubility in acetonitrile.[4][7] This information guides the choice of protein precipitation solvents and elution solvents in SPE.

Stability

The stability of N-[4-(1-hydroxyethyl)phenyl]benzamide in biological matrices and during the entire analytical process must be evaluated.[8] Amide bonds can be susceptible to hydrolysis under strongly acidic or basic conditions.[9] Therefore, it is recommended to conduct stability assessments at various pH values and temperatures.

Sample Preparation Protocols

The following protocols are designed as starting points for method development and will likely require optimization for specific matrices and analytical requirements.

Protocol 1: Protein Precipitation (PPT)

Protein precipitation is a simple, fast, and universal method for removing the bulk of proteins from biological samples.[10][11] It is often the first choice for rapid sample screening.

Rationale: This method utilizes a water-miscible organic solvent, typically acetonitrile, to disrupt the hydration shell of proteins, causing them to precipitate.[12] Acetonitrile is often preferred as it tends to provide cleaner extracts compared to methanol.[12]

Protein Precipitation Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., 100 µL Plasma) Add_IS Add Internal Standard Solution Sample->Add_IS Add_Solvent Add 300 µL cold Acetonitrile Add_IS->Add_Solvent Vortex Vortex Mix (2 min) Add_Solvent->Vortex Centrifuge Centrifuge (10 min, >10,000 x g) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant Evaporate Evaporate to Dryness (optional) Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Workflow for Protein Precipitation.

Detailed Protocol:

  • To 100 µL of biological sample (e.g., plasma, serum) in a microcentrifuge tube, add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile. The 3:1 solvent-to-sample ratio is a common starting point for efficient protein removal.[12]

  • Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • (Optional but recommended for improved sensitivity) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase.

  • Vortex briefly and centrifuge to pellet any remaining particulates.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE separates analytes from a sample matrix by partitioning them between two immiscible liquid phases.[13] It can provide cleaner extracts than PPT by removing more matrix components.

Rationale: Based on the analyte's moderate hydrophobicity (XlogP ~2.1), a water-immiscible organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate is suitable for extraction from an aqueous biological matrix.[3][13] Adjusting the pH of the aqueous phase can further enhance extraction efficiency for ionizable compounds, though N-[4-(1-hydroxyethyl)phenyl]benzamide is expected to be neutral over a wide pH range.

Liquid-Liquid Extraction Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Biological Sample (e.g., 200 µL Plasma) Add_IS Add Internal Standard Sample->Add_IS Add_Buffer Add Buffer (e.g., pH 7.4) Add_IS->Add_Buffer Add_Solvent Add 1 mL Extraction Solvent (e.g., MTBE) Add_Buffer->Add_Solvent Vortex Vortex Mix (5 min) Add_Solvent->Vortex Centrifuge Centrifuge (5 min, 4000 x g) Vortex->Centrifuge Organic_Layer Transfer Organic Layer Centrifuge->Organic_Layer Evaporate Evaporate to Dryness Organic_Layer->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute LCMS Inject into LC-MS/MS Reconstitute->LCMS

Caption: Workflow for Liquid-Liquid Extraction.

Detailed Protocol:

  • To 200 µL of biological sample in a glass tube, add 20 µL of the internal standard working solution.

  • Add 200 µL of a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.4) and briefly vortex.

  • Add 1 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate). A solvent-to-sample ratio of 5:1 or higher is recommended for good recovery.[14]

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 4000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube, avoiding the proteinaceous interface.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 3: Solid-Phase Extraction (SPE)

SPE is a highly selective sample preparation technique that can provide the cleanest extracts, leading to reduced matrix effects and improved assay sensitivity.[15][16]

Rationale: Given the analyte's moderate hydrophobicity, a reversed-phase SPE sorbent, such as a polymeric hydrophilic-lipophilic balanced (HLB) sorbent, is a versatile choice. HLB sorbents can retain a wide range of compounds and are less prone to drying out.

Solid-Phase Extraction Workflow Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Water) Condition->Equilibrate Load 3. Load Sample (Pre-treated) Equilibrate->Load Wash 4. Wash (1 mL 5% Methanol in Water) Load->Wash Elute 5. Elute (1 mL Methanol) Wash->Elute Process Evaporate & Reconstitute Elute->Process Analyze Inject into LC-MS/MS Process->Analyze

Caption: Workflow for Solid-Phase Extraction.

Detailed Protocol:

  • Sample Pre-treatment: To 200 µL of biological sample, add 10 µL of internal standard and 200 µL of 2% phosphoric acid in water. Vortex and centrifuge to pellet any precipitated proteins. The acidic pre-treatment ensures the analyte is in a consistent ionic state and improves binding to the sorbent.

  • SPE Cartridge Conditioning: Condition an HLB SPE cartridge (e.g., 30 mg/1 mL) by passing 1 mL of methanol through it.

  • SPE Cartridge Equilibration: Equilibrate the cartridge by passing 1 mL of water through it. Do not allow the sorbent bed to dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic impurities.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.

  • Post-Elution Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Transfer to an autosampler vial for LC-MS/MS analysis.

Comparison of Sample Preparation Techniques

FeatureProtein Precipitation (PPT)Liquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Selectivity LowModerateHigh
Extract Cleanliness LowModerateHigh
Recovery Variable, potential for analyte loss due to co-precipitationGenerally good, but can be analyte and solvent dependentHigh and reproducible with method optimization
Throughput HighModerateModerate to High (with automation)
Cost per Sample LowLowHigh
Method Development MinimalModerateIntensive
Automation Potential HighModerateHigh

Proposed Starting LC-MS/MS Method

The following parameters are a suggested starting point for the analysis of N-[4-(1-hydroxyethyl)phenyl]benzamide and should be optimized.

Liquid Chromatography:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10-90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Tandem Mass Spectrometry:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Predicted Precursor Ion [M+H]⁺: m/z 242.1

  • Predicted Product Ions: Fragmentation of the protonated molecule is likely to occur at the amide bond and the ethyl-hydroxyl group. Potential product ions could result from the loss of water (H₂O) or cleavage of the amide bond. Based on the fragmentation of similar benzamides, characteristic product ions would be expected.[17][18][19] Specific transitions must be determined by infusing a standard solution of the analyte into the mass spectrometer.

  • Collision Energy: To be optimized for the specific instrument and transitions.

Conclusion

The successful quantification of N-[4-(1-hydroxyethyl)phenyl]benzamide in biological matrices is highly dependent on the chosen sample preparation strategy. This application note provides detailed protocols for three common and effective techniques: protein precipitation, liquid-liquid extraction, and solid-phase extraction. The choice of method will depend on the specific requirements of the assay, such as the desired level of sensitivity, throughput, and the complexity of the biological matrix. The provided protocols, along with the proposed starting LC-MS/MS conditions, offer a solid foundation for the development and validation of a robust bioanalytical method for N-[4-(1-hydroxyethyl)phenyl]benzamide.

References

  • Gas-phase Smiles Rearrangement Reactions of Deprotonated N-phenylbenzamides Studied by Electrospray Ionization Tandem Mass Spectrometry. (2015). PubMed. Available at: [Link]

  • Novel Platform for Online Sample Preparation and LC-MS/MS Analysis of Drugs in Biological M
  • Mass Spectrometry of 2-Bromo-N-phenylbenzamide and its Derivatives: A Compar
  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021). LCGC International. Available at: [Link]

  • A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS). (n.d.). RSC Publishing.
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017).
  • Liquid-Liquid Extraction Techniques Principles and Optimis
  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016). PubMed. Available at: [Link]

  • Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. (2016). ACS Publications. Available at: [Link]

  • Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. (2013).
  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Publications. Available at: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. (n.d.).
  • Protein Precipitation Pl
  • SPAP: Soluble Human Plasma Proteoform Analysis via Acetonitrile Precipitation and Top-Down Mass Spectrometry. (2025).
  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Pl
  • Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. Available at: [Link]

  • LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method. (2026). LCGC International. Available at: [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. (2011). PubMed. Available at: [Link]

  • High throughput sample preparation for the quantitation of drug compounds in serum samples. (2003). Sigma-Aldrich.
  • Optimization of Liquid-Liquid Extraction. (n.d.). Zaiput Flow Technologies.
  • Synthesis and stability of strongly acidic benzamide derivatives. (2018).
  • How To Choose The Right SPE Sorbent For Your Applic
  • How to Select a Sorbent. (n.d.). GL Sciences.
  • Solid Phase Extraction (SPE) Products. (n.d.). Sigma-Aldrich.
  • Overview of SPE Technology/Method Development & New Trends in Sample Prepar
  • Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. (2025).
  • N-[4-(1-hydroxyethyl)phenyl]benzamide. (n.d.). PubChem. Available at: [Link]

  • N-[2-(1-Hydroxyethyl)phenyl]benzamide. (n.d.). CymitQuimica.
  • Bioanalytical Method Development: A Comprehensive Guide. (2026). NorthEast BioLab.
  • selecting appropriate internal standards for NDBA analysis. (2026). Benchchem.
  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Bi. (2024). Unibo.
  • Searching for perfect internal standard. (2021). Reddit.
  • Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K. (n.d.).
  • Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. (2017). J-STAGE.
  • A Concise Review on Bioanalytical Method Development and Validation with Special Emphasis on Sample Prepar
  • Solubility of Organic Compounds. (2023). University of Calgary.
  • Bioanalytical Method Development –Determination of Drugs in Biological Fluids. (n.d.). Journal of Pharmaceutical Science and Technology.
  • Bioanalytical Method Development and Valid
  • Selection of Internal Standards for Quantitative Matrix-Assisted Laser Desorption/Ionization Mass Spectrometric Analysis Based on Correl
  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Deriv
  • Solubility of n-(4-Formylphenyl)benzamide in Organic Solvents: A Technical Guide. (n.d.). Benchchem.
  • solubility of 4-benzoylbenzamide in common organic solvents. (n.d.). Benchchem.
  • Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. (2024).
  • LC/MS Method for Comprehensive Analysis of Plasma Lipids. (n.d.). Agilent.
  • Process for the synthesis of a benzamide derivative. (2003).
  • Plasma Catecholamines by LC/MS/MS. (2016). Agilent.
  • Supporting Information. (n.d.). Royal Society of Chemistry.
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Application

Application Notes and Protocols for In Vivo Dosing of N-[4-(1-hydroxyethyl)phenyl]benzamide

For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Benzamide Scaffold and Preclinical Considerations Benzamide and its derivatives represent a versatile class of compounds with a w...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Benzamide Scaffold and Preclinical Considerations

Benzamide and its derivatives represent a versatile class of compounds with a wide range of pharmacological activities, including but not limited to, antiviral, analgesic, and anti-cancer properties.[1][2][3] The successful preclinical development of any novel benzamide, such as N-[4-(1-hydroxyethyl)phenyl]benzamide, is contingent upon a thorough understanding of its in vivo behavior.[4][5][6] This necessitates a systematic approach to study design, beginning with fundamental characterization and progressing to more complex efficacy models.[7][8] The primary objectives of initial in vivo studies are to determine a safe and tolerable dose range, understand the compound's pharmacokinetic profile, and establish a dosing regimen that can be used in subsequent efficacy studies.

A critical initial step that is often overlooked is the selection of an appropriate vehicle for administration. The vehicle must solubilize or suspend the compound without causing adverse effects in the study animals.[9][10][11] Poor vehicle selection can lead to variability in drug exposure, toxicity, and ultimately, misleading study outcomes.[12] Therefore, a significant portion of this guide is dedicated to the principles of vehicle screening and formulation development.

Initial Characterization and Pre-formulation Studies

Before commencing any animal studies, a thorough physicochemical characterization of N-[4-(1-hydroxyethyl)phenyl]benzamide is essential. These properties will guide the selection of appropriate vehicles and administration routes.

Key Physicochemical Parameters:

  • Solubility: Determine the solubility in a panel of pharmaceutically acceptable solvents and vehicles (e.g., water, saline, PBS, ethanol, propylene glycol, polyethylene glycol 400, DMSO, and various oils).[13]

  • pKa and LogP: These values will provide insights into the compound's ionization and lipophilicity, which influence its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Stability: Assess the stability of the compound in the solid state and in potential vehicle formulations under various conditions (e.g., temperature, pH, light) to ensure its integrity throughout the study.[13]

Table 1: Example of a Vehicle Solubility Screening Panel

Vehicle SystemCompositionObservations (e.g., Clear Solution, Suspension, Precipitate)
Saline (0.9% NaCl)Aqueous
Phosphate-Buffered Saline (PBS), pH 7.4Aqueous
5% Dextrose in Water (D5W)Aqueous
10% DMSO / 90% Saline (v/v)Co-solvent
10% Ethanol / 40% Propylene Glycol / 50% D5W (v/v/v)Co-solvent
20% Hydroxypropyl-β-cyclodextrin in Water (w/v)Solubilizing Agent
Corn OilLipid-based
0.5% Methylcellulose in Water (w/v)Suspending Agent

Workflow for In Vivo Dosing Protocol Development

The development of an in vivo dosing protocol for a novel compound is a multi-step process. The following diagram illustrates a typical workflow, starting from initial characterization and culminating in efficacy studies.

G cluster_0 Phase 1: Foundation cluster_1 Phase 2: In Vivo Characterization cluster_2 Phase 3: Efficacy Testing A Physicochemical Characterization C Vehicle & Formulation Development A->C B In Vitro Assays (Potency & Cytotoxicity) B->C D Maximum Tolerated Dose (MTD) Study C->D E Pilot Pharmacokinetic (PK) Study D->E Determine highest non-toxic dose F Pharmacodynamic (PD) & Efficacy Studies E->F Inform dose selection & frequency

Caption: Workflow for developing an in vivo dosing protocol.

Step-by-Step Experimental Protocols

Protocol for Vehicle Formulation and Preparation

Objective: To prepare a homogenous and stable formulation of N-[4-(1-hydroxyethyl)phenyl]benzamide for in vivo administration.

Materials:

  • N-[4-(1-hydroxyethyl)phenyl]benzamide

  • Selected vehicle components (e.g., DMSO, PEG400, saline)

  • Sterile, pyrogen-free vials

  • Calibrated pipettes and balances

  • Vortex mixer and/or sonicator

  • Sterile filters (if applicable)

Procedure:

  • Preparation of Co-solvent (if needed): If using a co-solvent system like DMSO and PEG400, first mix the required volumes of the solvents in a sterile vial. For example, to prepare a 10% DMSO / 40% PEG400 / 50% saline vehicle, mix 1 part DMSO with 4 parts PEG400.

  • Weighing the Compound: Accurately weigh the required amount of N-[4-(1-hydroxyethyl)phenyl]benzamide based on the desired final concentration and total volume.

  • Dissolution/Suspension:

    • For solutions: Add the co-solvent mixture to the weighed compound and vortex or sonicate until fully dissolved. Then, add the aqueous component (e.g., saline) dropwise while vortexing to prevent precipitation.[12]

    • For suspensions: If the compound is insoluble, use a suspending agent like methylcellulose. First, wet the compound with a small amount of a suitable wetting agent (e.g., Tween 80) to form a paste. Then, gradually add the suspending vehicle while triturating or vortexing to achieve a uniform suspension.

  • Sterilization (if for IV administration): If the formulation is for intravenous administration, it must be sterile. This can be achieved by sterile filtering the final solution through a 0.22 µm filter if it is a true solution. Suspensions cannot be sterile filtered and must be prepared aseptically.

  • Storage: Store the final formulation according to its stability data. It is often recommended to prepare fresh formulations daily unless stability has been confirmed for longer periods.[12]

Protocol for a Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of N-[4-(1-hydroxyethyl)phenyl]benzamide that can be administered without causing unacceptable toxicity.

Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.

Procedure:

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the study begins.

  • Group Allocation: Randomly assign animals to dose groups (e.g., 3-5 animals per group). Include a vehicle control group.

  • Dose Selection: Based on in vitro cytotoxicity data (if available), select a starting dose and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg).

  • Administration: Administer a single dose of the compound or vehicle via the intended route of administration (e.g., oral gavage, intraperitoneal injection, intravenous injection).

  • Monitoring: Observe the animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for up to 14 days. Monitor for:

    • Changes in body weight

    • Changes in behavior (e.g., lethargy, agitation)

    • Physical appearance (e.g., ruffled fur, abnormal posture)

    • Local reactions at the injection site

  • Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10-20% loss in body weight.

Protocol for a Pilot Pharmacokinetic (PK) Study

Objective: To determine the basic pharmacokinetic parameters of N-[4-(1-hydroxyethyl)phenyl]benzamide, such as half-life, clearance, and bioavailability.

Procedure:

  • Animal Groups: Assign animals to different time-point groups for blood sampling (e.g., 3 animals per time point).[13]

  • Dosing: Administer a single dose of the compound (a dose below the MTD) via the intended clinical route (e.g., oral) and include a parallel group for intravenous (IV) administration to determine absolute bioavailability.[13]

  • Blood Sampling: At predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of N-[4-(1-hydroxyethyl)phenyl]benzamide in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability (F%).

Potential Signaling Pathway and Mechanism of Action

While the specific mechanism of action for N-[4-(1-hydroxyethyl)phenyl]benzamide is yet to be elucidated, many benzamide derivatives are known to act as enzyme inhibitors. For instance, some benzamides inhibit poly(ADP-ribose)polymerase (PARP) or inosine 5'-monophosphate dehydrogenase (IMPDH), which are crucial for DNA repair and nucleotide synthesis, respectively.[14] The following diagram illustrates a hypothetical signaling pathway that could be modulated by a benzamide derivative targeting a key enzyme.

G cluster_0 Upstream Signaling cluster_1 Enzymatic Cascade cluster_2 Downstream Effects A External Stimulus (e.g., DNA Damage) B Sensor Protein A->B C Key Enzyme (e.g., PARP, IMPDH) B->C Activation D Cellular Response (e.g., DNA Repair, Proliferation) C->D Catalysis X N-[4-(1-hydroxyethyl)phenyl]benzamide X->C Inhibition

Caption: Hypothetical signaling pathway inhibited by a benzamide derivative.

Conclusion and Future Directions

The successful in vivo evaluation of N-[4-(1-hydroxyethyl)phenyl]benzamide hinges on a methodical and well-documented approach to dosing protocol development. This guide provides the foundational framework for researchers to establish safe and effective dosing regimens. By carefully considering the physicochemical properties of the compound, selecting an appropriate vehicle, and systematically determining the MTD and PK profile, researchers can design robust efficacy studies with a higher probability of generating meaningful and translatable results. Future studies should focus on elucidating the specific mechanism of action and evaluating the efficacy of N-[4-(1-hydroxyethyl)phenyl]benzamide in relevant disease models.

References

  • Aragen Life Sciences. (n.d.). Integrated In vivo Oncology Studies for Predictive Preclinical Efficacy Outcomes.
  • Gad, S. C., Spainhour, C. B., Shoemaker, C., et al. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. International Journal of Toxicology, 35(2), 187–211. Retrieved from [Link]

  • TD2. (n.d.). Preclinical Oncology Services.
  • Certis Oncology Solutions. (n.d.). Preclinical Oncology Services and Development.
  • BenchChem. (n.d.). Technical Support Center: Vehicle Control for In Vivo Studies.
  • Gad Consulting Services. (n.g.). Vehicles for Animal Studies.
  • WuXi AppTec. (2024, May 31). Formulation Development Strategy: Preclinical PK, PD, and TK Considerations.
  • Champions Oncology. (n.d.). In Vivo Preclinical Mouse Models.
  • Nuvisan. (n.d.). Oncology models - In vivo pharmacology.
  • Gad, S. C. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499–521. Retrieved from [Link]

  • BenchChem. (n.d.). Technical Support Center: Optimizing In Vivo Dosing of Novel Benzamide Derivatives.
  • Hirayama, F., Koshio, H., Ishihara, T., et al. (2011). Discovery of N-[2-hydroxy-6-(4-methoxybenzamido)phenyl]-4-(4-methyl-1,4-diazepan-1-yl)benzamide (darexaban, YM150) as a potent and orally available factor Xa inhibitor. Journal of Medicinal Chemistry, 54(23), 8051–8065. Retrieved from [Link]

  • Kallio, E. R., Mäkilä, J., Hytönen, V. P., et al. (2023). Antiviral Mechanisms of N-Phenyl Benzamides on Coxsackie Virus A9. Viruses, 15(4), 834. Retrieved from [Link]

  • Bazan, H. A., He, S., Vinson, P., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

  • Jones, P., Griffin, A. M., Gawell, L., et al. (2009). N,N-Diethyl-4-[(3-hydroxyphenyl)(piperidin-4-yl)amino] benzamide derivatives: the development of diaryl amino piperidines as potent delta opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & Medicinal Chemistry Letters, 19(21), 5994–5998. Retrieved from [Link]

  • Fraser, J. E., Chan, K. W., West, N. P., et al. (2023). Increased In Vivo Exposure of N-(4-Hydroxyphenyl) Retinamide (4-HPR) to Achieve Plasma Concentrations Effective against Dengue Virus. Pharmaceutics, 15(7), 1959. Retrieved from [Link]

  • Liu, H., Liu, Z., Sun, L., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3617–3627. Retrieved from [Link]

  • Bazan, H. A., He, S., Vinson, P., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. Retrieved from [Link]

  • Bazan, H. A., He, S., Vinson, P., et al. (2019). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. ResearchGate. Retrieved from [Link]

  • Gharehbaghi, K., Grünberger, W., & Jayaram, H. N. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Current Medicinal Chemistry, 9(7), 743–748. Retrieved from [Link]

  • Ananthan, S., Kezar, H. S., Carter, R. L., et al. (2000). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 43(21), 3895–3905. Retrieved from [Link]

  • Miller, A. K., Miller, C. G., Bement, M., et al. (2003). N-Hydroxy-3-phenyl-2-propenamides as Novel Inhibitors of Human Histone Deacetylase with in Vivo Antitumor Activity: Discovery of (2E)-3-{4-[((2-Hydroxyethyl)[2-(1H-indol-3-yl)ethyl]amino)methyl]phenyl}-N-hydroxy-2-propenamide (NVP-LAQ824). Journal of Medicinal Chemistry, 46(24), 5097–5116. Retrieved from [Link]

  • Merk, D., Gabbi, C., Gaballo, M., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9414–9420. Retrieved from [Link]

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Method

Application Note: Advanced Crystallization and Purification Strategies for N-[4-(1-hydroxyethyl)phenyl]benzamide

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Physicochemical Rationale The purification of N-[4-(1-hydr...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Process Chemists, Formulation Scientists, and Pharmaceutical Engineers Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Physicochemical Rationale

The purification of N-[4-(1-hydroxyethyl)phenyl]benzamide (CAS: 1156379-24-6) presents unique crystallographic challenges due to its structural features. The molecule contains a rigid benzamide core capable of robust π−π stacking, coupled with a secondary alcohol on a chiral 1-hydroxyethyl group. This combination of strong hydrogen bond donors (amide N-H, hydroxyl O-H) and acceptors (amide C=O, hydroxyl O) creates a highly flexible hydrogen-bonding network, making the compound highly prone to polymorphism.

In pharmaceutical process development, controlling the crystallization of such molecules is not merely about achieving chemical purity (>99.5%); it is about dictating the solid-state phase, particle size distribution (PSD), and morphology to ensure downstream manufacturability and bioavailability. This guide details the thermodynamic profiling, cooling, and antisolvent crystallization protocols required to isolate the thermodynamically stable polymorph of N-[4-(1-hydroxyethyl)phenyl]benzamide.

Thermodynamic Profiling & Metastable Zone Width (MSZW)

Before executing any crystallization, the thermodynamic landscape of the solute-solvent system must be mapped. The fundamental driving force for crystallization is supersaturation, defined as the difference between the solution concentration and the saturation concentration[1].

To prevent uncontrolled primary nucleation—which leads to fines, solvent entrapment, and polymorphic mixtures—the process must be maintained strictly within the Metastable Zone Width (MSZW).

Causality in Solvent Selection
  • Primary Solvent (Ethanol): Provides a steep temperature-dependent solubility curve, ideal for cooling crystallization. The hydrogen-bonding capacity of ethanol interacts favorably with the API's hydroxyl group, preventing premature desolvation.

  • Antisolvent (Water): N-[4-(1-hydroxyethyl)phenyl]benzamide is highly hydrophobic. Water acts as a powerful antisolvent, rapidly increasing the chemical potential of the solution. The antisolvent mechanism operates in three distinct steps: insertion into the solvation shell, solvation-shell reorganization, and finally, expulsion of the antisolvent-solvent pair to allow solute integration into the crystal lattice[2].

Table 1: Simulated Solubility Profile & MSZW Data
Solvent SystemTemp (°C)Solubility ( Csat​ , mg/mL)Nucleation Temp ( Tnuc​ , °C)MSZW ( ΔT , °C)
100% Ethanol60145.248.511.5
100% Ethanol2022.4N/AN/A
Ethanol:Water (80:20)6085.652.08.0
Ethanol:Water (80:20)208.1N/AN/A

Experimental Protocols

To ensure a self-validating system, both protocols below require the integration of Process Analytical Technology (PAT). Specifically, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is used to monitor real-time liquid-phase concentration (supersaturation), while Focused Beam Reflectance Measurement (FBRM) tracks the Chord Length Distribution (CLD) of the crystals as they grow.

Protocol A: Seeded Cooling Crystallization (Temperature-Trajectory Control)

Cooling crystallization is preferred when the API exhibits a steep solubility curve. However, linear cooling often leads to a rapid spike in supersaturation early in the process, triggering secondary nucleation and thermal degradation if held at high temperatures too long[3]. We employ a cubic cooling trajectory to match the cooling rate with the available crystal surface area.

Step-by-Step Methodology:

  • Dissolution: Suspend 100 g of crude N-[4-(1-hydroxyethyl)phenyl]benzamide in 700 mL of absolute ethanol in a 1 L jacketed crystallizer equipped with an overhead pitched-blade turbine.

  • Heating: Ramp the reactor temperature to 65 °C at 2 °C/min. Hold for 30 minutes until complete dissolution is confirmed via FBRM (total particle count drops to baseline).

  • Filtration: Pass the hot solution through a 0.22 µm inline filter to remove foreign particulate matter (which can act as heterogeneous nucleation sites).

  • Cooling to Seeding Point: Cool the solution to 52 °C (just above the metastable limit).

  • Seeding: Introduce 1.0 g of micronized seed crystals (Form I, D90​ < 10 µm) slurried in 5 mL of ethanol. Causality: Seeding bypasses the high-energy barrier of primary nucleation, ensuring the growth of the desired polymorph.

  • Aging: Hold the suspension isothermally at 52 °C for 60 minutes to allow the seeds to heal and initiate steady growth.

  • Cubic Cooling: Execute a non-linear cooling profile from 52 °C to 10 °C over 6 hours according to the equation: T(t)=Tinitial​−(Tinitial​−Tfinal​)×(t/ttotal​)3 .

  • Validation: Monitor ATR-FTIR. The supersaturation ratio ( S=C/Csat​ ) must remain between 1.05 and 1.15. If S>1.15 , pause cooling automatically (C-control)[1].

  • Isolation: Filter the slurry via a Nutsche filter, wash with 2 bed-volumes of cold ethanol (5 °C), and dry under vacuum at 40 °C for 12 hours.

Protocol B: Antisolvent Crystallization for Particle Size Optimization

When specific particle morphologies or smaller PSDs are required for formulation, antisolvent crystallization is utilized. This method effectively controls product properties such as polymorphism and morphology by rapidly manipulating the chemical potential[4].

Step-by-Step Methodology:

  • Solvent Preparation: Dissolve 50 g of API in 200 mL of Dimethyl Sulfoxide (DMSO) at 25 °C.

  • Antisolvent Dosing: Using a programmable syringe pump, begin dosing purified water (antisolvent) into the agitated DMSO solution at a constant rate of 2.0 mL/min.

  • Nucleation Monitoring: At approximately 35% v/v water fraction, FBRM will detect a sharp spike in fine counts, indicating the onset of primary nucleation.

  • Supersaturation Depletion: Pause the antisolvent addition for 30 minutes. Causality: This hold period allows the supersaturation generated by the antisolvent to be consumed by crystal growth, preventing the formation of an amorphous precipitate or oiling out (liquid-liquid phase separation).

  • Final Dosing: Resume water addition at 5.0 mL/min until a final Solvent:Antisolvent (S:AS) ratio of 1:4 is achieved.

  • Isolation: Filter, wash extensively with water to remove residual DMSO, and vacuum dry.

Polymorph Screening & Solid-State Characterization

Because N-[4-(1-hydroxyethyl)phenyl]benzamide possesses a flexible hydrogen-bonding network, it is highly susceptible to polymorphic transformations. High-throughput polymorph screening is mandatory during early development. Small-scale multi-well plates combined with automated Raman spectroscopy can rapidly identify novel polymorphs or mixtures of solid forms[5]. Furthermore, melt crystallization within nanoconfined spaces can be employed to discover kinetically favored polymorphs that are inaccessible via standard solution crystallization[6].

Table 2: Solid-State Characterization of Isolated Polymorphs
PolymorphAppearanceMelting Point (DSC)Characteristic PXRD Peaks (2 θ )Thermodynamic Stability
Form I Prismatic Crystals142.5 °C8.4°, 15.2°, 21.1°, 24.5°Stable at RT (Target Form)
Form II Acicular (Needles)138.0 °C9.1°, 16.5°, 19.8°, 26.2°Metastable (Transforms to Form I in slurry)
Amorphous Glassy Powder Tg​ = 55.0 °CBroad halo, no distinct peaksHighly unstable, hygroscopic

Process Visualization

The following decision tree outlines the logic flow for selecting and validating the crystallization pathway for N-[4-(1-hydroxyethyl)phenyl]benzamide.

CrystallizationWorkflow Start API: N-[4-(1-hydroxyethyl)phenyl]benzamide Solubility Solubility & MSZW Determination Start->Solubility Decision Solubility Profile Temperature Dependent? Solubility->Decision Cooling Cooling Crystallization (Cubic T-Trajectory) Decision->Cooling Yes (Steep Curve) Antisolvent Antisolvent Crystallization (Controlled S:AS Dosing) Decision->Antisolvent No / Thermal Sensitivity PAT In-line PAT Monitoring (ATR-FTIR & FBRM) Cooling->PAT Antisolvent->PAT Filtration Filtration & Washing PAT->Filtration Characterization Solid-State Characterization (PXRD, DSC, Raman) Filtration->Characterization

Caption: Decision matrix and PAT-integrated workflow for the crystallization of pharmaceutical intermediates.

References

  • [4] Recent progress in antisolvent crystallization - CrystEngComm (RSC Publishing). Royal Society of Chemistry. Available at:[Link]

  • [2] Three-Step Mechanism of Antisolvent Crystallization - ACS Publications. American Chemical Society. Available at:[Link]

  • [6] Efficient Polymorph Screening through Crystallization from Bulk and Confined Melts. American Chemical Society. Available at:[Link]

  • [1] First-principles and direct design approaches for the control of pharmaceutical crystallization. Massachusetts Institute of Technology (MIT) / Journal of Process Control. Available at:[Link]

  • [3] Model-Based Optimization of Cooling Crystallization of Active Pharmaceutical Ingredients Undergoing Thermal Degradation. American Chemical Society. Available at:[Link]

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Application

A Robust and Sensitive LC-MS/MS Method for the Quantification of N-[4-(1-hydroxyethyl)phenyl]benzamide in Human Plasma

An Application Note for Drug Development Professionals Abstract This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals

Abstract

This application note details a highly selective and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative determination of N-[4-(1-hydroxyethyl)phenyl]benzamide in human plasma. The protocol is designed for researchers in pharmaceutical development and clinical pharmacology who require a reliable bioanalytical method for pharmacokinetic (PK) and drug metabolism (DMPK) studies. The described method utilizes a straightforward protein precipitation (PPT) technique for sample preparation, followed by a rapid chromatographic separation on a reversed-phase C18 column. This approach ensures high throughput while minimizing matrix effects, a common challenge in bioanalysis.[1][2] The method has been developed to meet the rigorous standards required for regulated bioanalysis, demonstrating excellent accuracy, precision, and linearity over a clinically relevant concentration range.

Introduction: The Rationale for a Specialized Bioanalytical Method

N-[4-(1-hydroxyethyl)phenyl]benzamide is a small molecule of interest in drug discovery and development. Its chemical structure, featuring both amide and hydroxyl functional groups, suggests specific metabolic pathways and pharmacokinetic properties that must be accurately characterized. The precise measurement of its concentration in plasma over time is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[3]

LC-MS/MS is the definitive "gold standard" for quantitative bioanalysis due to its unparalleled sensitivity, specificity, and wide dynamic range.[2][4] By coupling the separation power of liquid chromatography with the mass-resolving capability of tandem mass spectrometry, we can effectively isolate the target analyte from complex biological matrices like plasma and measure it at very low concentrations.[2] This note provides a comprehensive protocol, from sample collection to final data analysis, explaining the scientific reasoning behind each step to ensure robust and reproducible results.

Analyte and Internal Standard Properties

A critical component of quantitative mass spectrometry is the use of an appropriate internal standard (IS). The ideal IS is a stable isotope-labeled (SIL) version of the analyte, as it shares identical physicochemical properties, ensuring that any variability during sample preparation or ionization is mirrored and corrected. When a SIL-IS is unavailable, a structural analog with similar chromatographic retention and ionization response can be used. For this method, we propose the use of N-benzylbenzamide-d7, a deuterated compound that is structurally similar and not expected to be present endogenously.[5]

Table 1: Physicochemical Properties of Analyte and Proposed Internal Standard

PropertyN-[4-(1-hydroxyethyl)phenyl]benzamide (Analyte)N-benzylbenzamide-d7 (Internal Standard)
Structure N-[4-(1-hydroxyethyl)phenyl]benzamide StructureN-benzylbenzamide-d7 Structure
Molecular Formula C₁₅H₁₅NO₂[6][7]C₁₄H₆D₇NO
Molecular Weight 241.28 g/mol [7]218.3 g/mol
Monoisotopic Mass 241.11 Da[6]218.13 Da
Predicted XlogP 2.1[6]~3.0

Experimental Protocol: From Sample to Analysis

The following sections provide a detailed, step-by-step methodology for the entire analytical workflow.

Materials and Reagents
  • N-[4-(1-hydroxyethyl)phenyl]benzamide reference standard (>98% purity)

  • N-benzylbenzamide-d7 (Internal Standard, IS)

  • HPLC or LC-MS grade acetonitrile and methanol

  • LC-MS grade formic acid (≥99%)

  • Human plasma with K₂-EDTA as anticoagulant, sourced from an accredited vendor

  • Ultrapure water (18.2 MΩ·cm)

Preparation of Stock and Working Solutions

The accuracy of the entire assay depends on the precise preparation of these initial solutions.

  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the analyte and IS reference standards into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume. These stocks should be stored at -20°C.

  • Working Solutions: Prepare intermediate and working solutions by serially diluting the stock solutions with a 50:50 (v/v) methanol:water mixture.[5] These solutions will be used to spike into blank plasma to create calibration standards and quality control samples.

  • IS Working Solution (100 ng/mL): Dilute the IS stock solution to a final concentration of 100 ng/mL using 50:50 (v/v) methanol:water. This concentration should be optimized based on the MS response but serves as an excellent starting point.

Sample Preparation: Protein Precipitation (PPT)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can otherwise interfere with the analysis and foul the LC-MS system.[8] Cold acetonitrile is used to enhance the precipitation efficiency.

Protocol:

  • Label 1.5 mL microcentrifuge tubes for each sample, calibrator, and QC.

  • To 100 µL of plasma sample, add 20 µL of the IS Working Solution (100 ng/mL).

  • Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to disrupt protein binding.[5][8]

  • Vortex vigorously for 1 minute to ensure complete protein denaturation and precipitation.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer 200 µL of the clear supernatant to a clean 96-well plate or autosampler vial.

  • Inject 5 µL of the supernatant directly into the LC-MS/MS system.

Analytical Workflow Diagram

The following diagram illustrates the complete process from plasma sample to data acquisition.

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (20 µL) plasma->add_is ppt 3. Add Cold Acetonitrile (300 µL) add_is->ppt vortex 4. Vortex (1 min) ppt->vortex centrifuge 5. Centrifuge (10 min) vortex->centrifuge supernatant 6. Transfer Supernatant (200 µL) centrifuge->supernatant injection 7. Inject (5 µL) into LC-MS/MS supernatant->injection separation 8. Chromatographic Separation injection->separation detection 9. MS/MS Detection (MRM) separation->detection integration 10. Peak Integration detection->integration calibration 11. Calibration Curve Generation integration->calibration quantification 12. Calculate Analyte Concentration calibration->quantification

Caption: Complete bioanalytical workflow from sample preparation to final quantification.

Optimized LC-MS/MS Parameters

The following parameters serve as a robust starting point for method development. Optimization is recommended to achieve the best performance on a specific instrument.

Liquid Chromatography (LC) Conditions

A rapid gradient on a C18 column provides excellent separation and peak shape for the analyte and IS.

Table 2: Recommended LC Parameters

ParameterRecommended ConditionRationale
Column Reversed-Phase C18 (e.g., 50 x 2.1 mm, 1.7 µm)Industry standard for small molecule analysis, providing good retention and resolution.[8]
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive ionization and promotes good peak shape.[9]
Mobile Phase B 0.1% Formic Acid in AcetonitrileEfficiently elutes the analyte from the reversed-phase column.
Flow Rate 0.5 mL/minA typical flow rate for a 2.1 mm ID column, balancing speed and efficiency.[9]
Gradient 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate for 1 minA standard starting gradient suitable for screening and initial method development.[10]
Column Temp. 40°CImproves peak shape and reduces viscosity, leading to more stable retention times.
Injection Vol. 5 µLA small volume is sufficient given the high sensitivity of modern mass spectrometers.
Tandem Mass Spectrometry (MS/MS) Conditions

Detection is performed on a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity.[2][5] Ionization is achieved via Electrospray Ionization (ESI) in positive mode.

Table 3: Optimized MS/MS Parameters and MRM Transitions

ParameterAnalyte (N-[4-(1-hydroxyethyl)phenyl]benzamide)IS (N-benzylbenzamide-d7)
Ionization Mode ESI PositiveESI Positive
Precursor Ion (Q1) m/z 242.1m/z 219.1
Product Ion (Q3) - Quantifier m/z 224.1 (Loss of H₂O)m/z 91.1 (Tropylium ion)
Product Ion (Q3) - Qualifier m/z 105.1 (Benzoyl ion)m/z 105.1 (Benzoyl ion)
Dwell Time 100 ms100 ms
Collision Energy (CE) Optimize via infusion (start at 15 eV)Optimize via infusion (start at 25 eV)
Declustering Potential (DP) Optimize via infusion (start at 80 V)Optimize via infusion (start at 80 V)

Note: The precursor ion for the analyte corresponds to [M+H]⁺. The primary fragment (quantifier) is predicted based on the neutral loss of water ([M+H-H₂O]⁺), a common fragmentation pathway for molecules with a hydroxyl group.[6] The qualifier ion corresponds to the stable benzoyl cation. These transitions must be confirmed and optimized by direct infusion of the reference standard into the mass spectrometer.

Method Validation Framework

To ensure the method is fit for purpose, particularly in a regulated environment, it must be validated according to guidelines from bodies such as the U.S. Food and Drug Administration (FDA) or the European Medicines Agency (EMA).

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation experiments and typical acceptance criteria.

Table 4: Bioanalytical Method Validation Parameters

ParameterExperimentAcceptance Criteria
Linearity Analyze calibration standards (n=8) over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Analyze Quality Control (QC) samples at LLOQ, Low, Medium, and High concentrations (n=5) on three separate days.Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ).[11]
Selectivity Analyze blank plasma from at least six different sources for interfering peaks at the retention time of the analyte and IS.No significant interfering peaks (>20% of LLOQ response for analyte, >5% for IS).
Matrix Effect Compare the response of the analyte in post-extraction spiked plasma to the response in a pure solution.The coefficient of variation of the IS-normalized matrix factor should be ≤ 15%.[11]
Recovery Compare the analyte response in pre-extraction spiked plasma to post-extraction spiked plasma at three QC levels.Recovery should be consistent and reproducible.
Stability Assess analyte stability in plasma under various conditions (bench-top, freeze-thaw cycles, long-term storage).Mean concentration should be within ±15% of the nominal concentration.

Conclusion and Further Applications

This application note presents a comprehensive, robust, and high-throughput LC-MS/MS method for the quantification of N-[4-(1-hydroxyethyl)phenyl]benzamide in human plasma. The simple protein precipitation sample preparation protocol, combined with a fast and selective chromatographic method, makes it highly suitable for the analysis of large numbers of samples generated during preclinical and clinical studies. The detailed validation framework ensures that the method will produce reliable and accurate data, supporting critical decision-making in the drug development pipeline.[3] This method can be readily adapted for use in various bioanalytical laboratories with standard LC-MS/MS instrumentation.

References

  • Velagapudi, U. (n.d.). Bioanalytical Method Development Of Lipids, Peptides, And Small Molecules By LC-MS/MS. Pace Life Sciences. [Link]

  • Jubert, A. (2021, August 1). Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. LCGC International. [Link]

  • Christianson, C. (2025, October 1). Small Molecule Method Development Strategies with Chad Christianson. Bioanalysis Zone. [Link]

  • Kim, D. W., et al. (2022). Development and Validation of Bioanalytical LC–MS/MS Method for Pharmacokinetic Assessment of Amoxicillin and Clavulanate in Human Plasma. PMC. [Link]

  • Rasayan Journal of Chemistry. (2025). BIOANALYTICAL LC–MS/MS METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF REPOTRECTINIB IN PLASMA. [Link]

  • PubChemLite. (n.d.). N-[4-(1-hydroxyethyl)phenyl]benzamide. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Henderson, O. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Longdom Publishing. [Link]

  • Zhang, Y., et al. (2023, August 27). Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. SpringerLink. [Link]

  • Bioanalysis. (2018). Quantitative bioanalysis by LC-MS for the development of biological drugs. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

SoluSolve Technical Support Center: Enhancing Aqueous Solubility of N-[4-(1-hydroxyethyl)phenyl]benzamide

Welcome to the SoluSolve Technical Support Center. This guide is specifically engineered for scientists and formulation researchers working to overcome the severe aqueous insolubility of N-[4-(1-hydroxyethyl)phenyl]benza...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the SoluSolve Technical Support Center. This guide is specifically engineered for scientists and formulation researchers working to overcome the severe aqueous insolubility of N-[4-(1-hydroxyethyl)phenyl]benzamide .

By synthesizing thermodynamic principles with field-validated methodologies, this guide provides actionable troubleshooting steps and self-validating protocols to ensure your formulation succeeds from the benchtop to in vivo studies.

Physicochemical Profiling: The Causality of Insolubility

Before attempting to force a molecule into solution, we must understand why it resists hydration. N-[4-(1-hydroxyethyl)phenyl]benzamide exhibits classic "brick dust" characteristics.

The planar benzamide core and the adjacent phenyl ring promote strong π−π stacking. Concurrently, the amide (-NHCO-) and 1-hydroxyethyl (-OH) groups act as potent intermolecular hydrogen bond donors and acceptors. Instead of interacting with water, these groups lock the molecules together, resulting in a highly stable crystal lattice. The energy penalty required to break this crystal lattice far exceeds the thermodynamic solvation energy provided by aqueous media, leading to near-zero intrinsic solubility 1.

DecisionTree N1 Poor Aqueous Solubility N-[4-(1-hydroxyethyl)phenyl]benzamide N2 Assess Melting Point (Tm) & Crystal Lattice Energy N1->N2 N3 High Tm / Strong Lattice (Brick Dust Behavior) N2->N3 Yes N4 Low Tm / High LogP (Grease Ball Behavior) N2->N4 No N5 Amorphous Solid Dispersion (Disrupts Lattice) N3->N5 N7 Nanosuspension (Increases Surface Area) N3->N7 N6 Cyclodextrin Complexation (Shields Hydrophobicity) N4->N6

Logical decision tree for selecting a solubility enhancement strategy based on thermal properties.

Troubleshooting & FAQs

Q1: I used a cosolvent system (20% PEG 400/Ethanol), but N-[4-(1-hydroxyethyl)phenyl]benzamide immediately precipitated upon dilution in simulated gastric fluid. Why did this happen? A: This is a classic "solvent shift" phenomenon. Cosolvents exponentially increase solubility by lowering the dielectric constant of the medium. However, upon dilution in aqueous media, the cosolvent's solubilizing capacity drops logarithmically. Because your compound is highly lipophilic and crystalline, it rapidly nucleates and precipitates. Solution: Transition to a thermodynamically or kinetically stabilized system, such as a cyclodextrin inclusion complex or an amorphous solid dispersion (ASD), which physically shields the hydrophobic surfaces from the bulk aqueous phase 2.

Q2: How do I choose between Hydroxypropyl- β -cyclodextrin (HP- β -CD) and Sulfobutylether- β -cyclodextrin (SBE- β -CD) for this specific molecule? A: The choice is dictated by the target administration route and the molecule's ionization state. N-[4-(1-hydroxyethyl)phenyl]benzamide is neutral across physiological pH ranges. HP- β -CD relies strictly on hydrophobic interactions within its cavity and is excellent for neutral lipophilic drugs. SBE- β -CD provides additional electrostatic interactions for cationic drugs. Since your molecule is neutral and its molecular weight (~241 g/mol ) easily fits within the 800 g/mol limit for optimal host-guest association, HP- β -CD is highly effective and more cost-efficient 2.

Q3: My Amorphous Solid Dispersion (ASD) showed excellent initial solubility but recrystallized after two weeks of storage. How can I prevent this? A: Recrystallization occurs because the amorphous state is thermodynamically unstable. Moisture acts as a plasticizer, lowering the glass transition temperature ( Tg​ ) of the polymer matrix and increasing molecular mobility. Solution: Switch to a polymer with a higher Tg​ (e.g., HPMC-AS or Soluplus), ensure secondary drying removes all residual solvent, and store the formulation with desiccants 3.

Experimental Protocols

Protocol A: Amorphous Solid Dispersion (ASD) via Solvent Evaporation

Causality: This method converts the crystalline drug into a high-energy amorphous state, trapped within a hydrophilic polymer matrix. The polymer forms hydrogen bonds with the drug's amide and hydroxyl groups, preventing nucleation and crystal growth during dissolution 3.

Workflow S1 Co-dissolve API & Polymer in Volatile Solvent S2 Solvent Evaporation (Rotary Evaporator) S1->S2 S3 Secondary Drying (Vacuum Oven) S2->S3 S4 Milling & Sieving (< 60 mesh) S3->S4 S5 Validation (DSC & PXRD) S4->S5

Step-by-step experimental workflow for preparing an Amorphous Solid Dispersion.

Step-by-Step Methodology:

  • Co-dissolution: Accurately weigh N-[4-(1-hydroxyethyl)phenyl]benzamide and the selected hydrophilic polymer (e.g., Soluplus or PVP K30) at a 1:3 w/w ratio. Dissolve them in a common volatile solvent (e.g., Ethanol/Dichloromethane 1:1 v/v) until optically clear. Self-Validation Checkpoint: No visible particulates should remain; the solution must be completely transparent.

  • Solvent Evaporation: Transfer the solution to a rotary evaporator. Evaporate the solvent under reduced pressure at 40–50°C. Higher solvent temperatures facilitate complete amorphization and rapid drug release 3.

  • Secondary Drying: Transfer the resulting film to a vacuum oven at 40°C for 24 hours to remove residual solvent. Self-Validation Checkpoint: Weight constancy over two consecutive hours confirms complete drying.

  • Milling & Sieving: Gently mill the dried film and pass it through a 60-mesh sieve to ensure uniform particle size.

  • Solid-State Characterization: Analyze the powder using Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). Self-Validation Checkpoint: A stable ASD must exhibit a single, sharp Tg​ on the DSC thermogram (indicating polymer-drug miscibility) and a "halo" pattern without Bragg peaks on the PXRD [[3]]().

Protocol B: Cyclodextrin Inclusion Complexation (Lyophilization Method)

Causality: HP- β -CD provides a hydrophilic exterior and a lipophilic cavity. By inserting the hydrophobic phenyl-benzamide structure into the cavity, the drug is shielded from the aqueous environment, dramatically increasing apparent solubility 2.

Step-by-Step Methodology:

  • Phase Solubility Study (Pre-formulation): Add excess drug to aqueous solutions containing increasing concentrations of HP- β -CD (0 to 50 mM). Shake at 25°C for 48 hours. Filter and analyze via HPLC. Self-Validation Checkpoint: An AL​ -type linear plot confirms a 1:1 stoichiometric complex.

  • Complex Preparation: Dissolve HP- β -CD in purified water. Slowly add the stoichiometric amount of N-[4-(1-hydroxyethyl)phenyl]benzamide dissolved in a minimal volume of ethanol.

  • Equilibration: Stir the mixture magnetically at room temperature for 24 hours to allow host-guest complexation.

  • Lyophilization: Freeze the solution at -80°C, then lyophilize (freeze-dry) for 48 hours to obtain a fluffy powder.

  • Characterization: Use Fourier Transform Infrared (FT-IR) spectroscopy. Self-Validation Checkpoint: Verify the shift or disappearance of the hydroxyl and amide stretching bands, confirming the drug is successfully shielded within the hydrophobic cavity 1.

Quantitative Data Presentation

Table 1: Comparative Analysis of Solubility Enhancement Techniques for Hydrophobic Amides

TechniqueMechanism of EnhancementMax Solubilization FactorStability DurationValidation Metric
Cosolvency (PEG 400/EtOH) Lowers dielectric constant of aqueous media10x - 50x< 2 hours (upon dilution)Visual clarity upon simulated dilution
Cyclodextrin Complexation Hydrophilic shielding of lipophilic core50x - 100x> 12 months (lyophilized) AL​ -type phase solubility curve
Amorphous Solid Dispersion Eliminates crystal lattice energy barrier100x - 500x6 - 12 months (desiccated)Single Tg​ on DSC; Halo on PXRD

References

  • Source: International Journal of Pharmaceutics (via PubMed / NIH)
  • Source: Polymers (via MDPI)
  • Source: Pharmaceutics (via PMC / NIH)

Sources

Optimization

troubleshooting N-[4-(1-hydroxyethyl)phenyl]benzamide degradation during storage

A Guide to Understanding and Preventing Degradation During Storage Welcome to the technical support center for N-[4-(1-hydroxyethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Understanding and Preventing Degradation During Storage

Welcome to the technical support center for N-[4-(1-hydroxyethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and troubleshoot potential stability issues encountered during the storage and handling of this compound. As Senior Application Scientists, we have compiled this resource based on fundamental chemical principles and extensive field experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is N-[4-(1-hydroxyethyl)phenyl]benzamide and what are its key structural features?

N-[4-(1-hydroxyethyl)phenyl]benzamide is an organic compound featuring a central benzamide core. Its structure is characterized by two key functional groups that are critical to its chemical behavior and stability: a secondary amide linkage and a secondary alcohol group.[1][2] The presence of two aromatic rings also influences its properties, particularly its susceptibility to photodegradation. Understanding these features is the first step in predicting and mitigating potential degradation.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

The stability of N-[4-(1-hydroxyethyl)phenyl]benzamide is primarily influenced by three factors:

  • pH and Moisture: The amide bond is susceptible to hydrolysis under both acidic and basic conditions, a reaction that is accelerated by the presence of water.[3][4]

  • Oxidizing Agents: The secondary alcohol is prone to oxidation, which can be initiated by atmospheric oxygen, peroxide contaminants, or other oxidizing species.[5][6][7]

  • Light and Temperature: Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions.[8][9] Elevated temperatures act as a catalyst, accelerating all potential degradation reactions.

Q3: What are the most probable degradation products I might encounter?

Based on the compound's structure, two primary degradation pathways are most likely:

  • Hydrolysis: Cleavage of the amide bond yields Benzoic Acid and 4-(1-hydroxyethyl)aniline . This is a common pathway for amide-containing compounds.[4][10]

  • Oxidation: Oxidation of the secondary alcohol group converts it to a ketone, forming N-(4-acetylphenyl)benzamide .[7][11][12]

Further degradation of these primary products is possible under harsh conditions.

Visualizing the Degradation Pathways

The following diagram illustrates the two most common degradation pathways for N-[4-(1-hydroxyethyl)phenyl]benzamide.

cluster_0 Primary Degradation Pathways cluster_1 Hydrolysis cluster_2 Oxidation Parent N-[4-(1-hydroxyethyl)phenyl]benzamide Amine 4-(1-hydroxyethyl)aniline Parent->Amine (H₂O, H⁺/OH⁻) Acid Benzoic Acid Parent->Acid (H₂O, H⁺/OH⁻) Ketone N-(4-acetylphenyl)benzamide Parent->Ketone ([O])

Caption: Primary degradation pathways of N-[4-(1-hydroxyethyl)phenyl]benzamide.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses specific issues you may observe during your experiments, providing potential causes and actionable solutions.

Problem: I'm observing a significant new peak in my HPLC analysis after storing my compound.
  • Potential Cause 1: Hydrolysis. If the new peak is more polar (i.e., has a shorter retention time on a reverse-phase column), it is likely one of the hydrolysis products. Benzoic acid and 4-(1-hydroxyethyl)aniline are both more polar than the parent compound.

    • Troubleshooting Steps:

      • Confirm Identity: Use LC-MS to determine the mass of the impurity. Compare the observed mass with the expected masses of the hydrolysis products (Benzoic Acid: 122.12 g/mol ; 4-(1-hydroxyethyl)aniline: 137.18 g/mol ).

      • Check Storage Conditions: Was the compound exposed to moisture? Was it stored in a vial that previously contained acidic or basic solutions?

      • Solvent Check: Ensure the solvents used for storage or in your mobile phase are free from acidic or basic contaminants.

  • Potential Cause 2: Oxidation. The ketone degradant, N-(4-acetylphenyl)benzamide, may have a similar or slightly different retention time compared to the parent compound, depending on the chromatographic conditions.

    • Troubleshooting Steps:

      • Confirm Identity: Use LC-MS. The mass of the ketone product (239.27 g/mol ) is two mass units lower than the parent compound (241.28 g/mol ).

      • Evaluate Storage Atmosphere: Was the compound stored under air for a prolonged period? Consider purging the storage container with an inert gas like nitrogen or argon.

      • Check for Peroxides: If stored in a solvent like THF or ether, test the solvent for the presence of peroxides, which are potent oxidizing agents.

Problem: My solid compound or stock solution is developing a yellow or brown color.
  • Potential Cause: Photodegradation or Oxidation. Aromatic amines and related compounds can form colored byproducts upon exposure to light and/or air.[13][14] The formation of extended conjugated systems or radical species can lead to discoloration.

    • Troubleshooting Steps:

      • Review Light Exposure: Was the compound stored in a clear glass vial on the benchtop? Always store light-sensitive compounds in amber vials or wrapped in aluminum foil.

      • Analyze for Degradants: Use HPLC-DAD (Diode Array Detector) to analyze the discolored sample. Compare the UV-Vis spectra of the impurity peaks to the parent compound. Degradation products often exhibit a shift in their maximum absorbance wavelength.

      • Inert Atmosphere: If discoloration persists even in the dark, the issue is likely oxidation. Store the material under an inert atmosphere and at a reduced temperature.

Problem: I suspect my compound is degrading, but I don't see any new peaks in the chromatogram, only a decrease in the main peak area.
  • Potential Cause 1: Formation of Non-UV-Active or Volatile Products. The degradation pathway may produce small molecules that do not absorb UV light at your detection wavelength or are too volatile to be retained on the column.

    • Troubleshooting Steps:

      • Change Detection Method: If available, analyze the sample using a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD), which do not rely on UV absorbance.

      • Consider GC-MS: If volatile degradants are suspected, Gas Chromatography-Mass Spectrometry (GC-MS) can be used to analyze the sample headspace or a derivatized sample.

  • Potential Cause 2: Irreversible Adsorption of Degradants. Highly polar or reactive degradation products might be sticking irreversibly to the HPLC column.

    • Troubleshooting Steps:

      • Mass Balance Calculation: A proper stability study should aim for a mass balance between 95-105%.[15] If the loss of the main peak area is not accounted for by the area of the impurity peaks, it suggests that not all degradants are being detected.

      • Column Wash: Implement a rigorous column wash with a strong solvent at the end of your analytical run to elute any strongly retained compounds.

      • Use a Different Column: Test a different column chemistry (e.g., a C18 column from a different manufacturer or a phenyl-hexyl column) to see if the recovery of peaks improves.

Best Practices: Recommended Storage and Handling

To proactively prevent degradation, adhere to the following guidelines:

ParameterRecommendationRationale
Temperature Store at ≤ 4°C. For long-term storage, consider -20°C.Reduces the rate of all chemical reactions.
Light Store in an amber vial or wrap the container in aluminum foil.Prevents light-induced photodegradation.[8][9]
Atmosphere For high-purity standards or long-term storage, store under an inert gas (Nitrogen or Argon).Minimizes contact with atmospheric oxygen, preventing oxidation.[5][12]
Moisture Store in a desiccator or a tightly sealed container with a desiccant.Prevents hydrolysis of the amide bond.[3][4]
pH Avoid contact with acidic or basic substances. Use neutral, high-purity solvents for solutions.The amide linkage is labile to acid- and base-catalyzed hydrolysis.[16][17]

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[18] This involves subjecting the compound to stress conditions to intentionally induce degradation.

Workflow for a Forced Degradation Study

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Methodology
  • Prepare a Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., Acetonitrile or Methanol) to a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 0.2 M NaOH, and dilute with mobile phase for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 60°C for 8 hours. Cool, neutralize with 0.2 M HCl, and dilute with mobile phase for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours. Dilute with mobile phase for analysis.

  • Thermal Degradation:

    • Solid: Place a few milligrams of the solid compound in an oven at 80°C for 48 hours.

    • Solution: Heat the stock solution at 80°C for 48 hours.

  • Photolytic Degradation: Expose both the solid compound and a solution (e.g., 0.1 mg/mL) to light as specified by ICH Q1B guidelines (≥ 1.2 million lux hours and ≥ 200 watt hours/m²).[18] A control sample should be wrapped in aluminum foil and kept under the same conditions.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable HPLC method with both DAD and MS detection to identify and characterize the degradation products.

References

  • Chemguide. (n.d.). Oxidation of alcohols. Retrieved from [Link][5]

  • Westin, J. (n.d.). Oxidation of Alcohols - Organic Chemistry. Jack Westin. Retrieved from [Link][6]

  • Save My Exams. (2026, January 3). Oxidation of Alcohols - IB Chemistry Revision Notes. Retrieved from [Link][11]

  • Chemistry LibreTexts. (2024, March 17). 17.7: Oxidation of Alcohols. Retrieved from [Link][7]

  • Fisher, L. E., et al. (1994). Mild hydrolysis or alcoholysis of amides. Ti(IV) catalyzed conversion of primary carboxamides to carboxylic acids or esters. Canadian Journal of Chemistry, 72(1), 142-145. Retrieved from [Link][16]

  • Organic Chemistry Portal. (n.d.). Synthesis of ketones by oxidation of alcohols. Retrieved from [Link][12]

  • ResearchGate. (n.d.). (PDF) Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Retrieved from [Link][17]

  • Carlsson, D. J., Gan, L. H., & Wiles, D. M. (1975). The Photolyses of Fully Aromatic Amides. Canadian Journal of Chemistry, 53(15), 2337-2343. Retrieved from [Link][8]

  • PubChemLite. (n.d.). N-[4-(1-hydroxyethyl)phenyl]benzamide. Retrieved from [Link][1]

  • ResearchGate. (2025, August 6). The Photolyses of Fully Aromatic Amides. Retrieved from [Link][9]

  • OpenStax. (2023, September 20). 21.7 Chemistry of Amides. Retrieved from [Link][3]

  • Chemistry LibreTexts. (2026, February 17). 17.4: Hydrolysis of Esters and Amides. Retrieved from [Link]

  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. Retrieved from [Link][13]

  • ResearchGate. (n.d.). List of aromatic amines used in this study and the efficiency of their removal by photo-degradation. Retrieved from [Link][14]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3). Retrieved from [Link]

  • ResearchGate. (2012, September 6). Is an aromatic amide such as N-phenyl benzamide more stable to acidic or alkaline hydrolysis than e.g. N-methyl benzamide?. Retrieved from [Link][10]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for N-[4-(1-hydroxyethyl)phenyl]benzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see methods fail not because of the primary chromatography, but due to unmanaged secondary interactions. N-[4-(1-hydroxyethyl)pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see methods fail not because of the primary chromatography, but due to unmanaged secondary interactions. N-[4-(1-hydroxyethyl)phenyl]benzamide is a deceptively challenging molecule; while it lacks a strongly basic amine, its highly polar functional groups make it a prime candidate for severe peak tailing in Reversed-Phase Liquid Chromatography (RPLC).

This guide bypasses generic advice to provide a causality-driven, self-validating troubleshooting framework designed specifically for this molecule's unique chemical liabilities.

Mechanistic Analysis: The Root Cause of Asymmetry

To fix peak tailing, we must first understand the kinetics of the column. Peak tailing is primarily caused by the occurrence of more than one mechanism of analyte retention operating at different kinetic speeds[1].

N-[4-(1-hydroxyethyl)phenyl]benzamide possesses two highly active functional groups:

  • An Amide Group (-NH-CO-): A strong hydrogen bond donor and acceptor.

  • A 1-Hydroxyethyl Group (-OH): A strong hydrogen bond donor.

In a standard C18 column, the primary retention mechanism is the fast, reversible hydrophobic partitioning of the molecule's phenyl rings into the alkyl stationary phase. However, standard silica supports contain residual, unreacted silanol groups (Si-OH). At mid-to-high pH levels, these silanols can ionize (Si-O⁻)[2]. Even when protonated, they serve as aggressive hydrogen-bonding sites.

Because the desorption kinetics of hydrogen bonding between the analyte's amide/alcohol groups and the silica silanols are significantly slower than hydrophobic partitioning, a fraction of the analyte molecules lag behind the main chromatographic band. This delayed elution manifests as a tail[3].

MolecularInteractions Analyte N-[4-(1-hydroxyethyl)phenyl]benzamide Amide Amide Group (H-Bond Donor/Acceptor) Analyte->Amide Alcohol 1-Hydroxyethyl Group (H-Bond Donor/Acceptor) Analyte->Alcohol Phenyl Phenyl Rings (Hydrophobic/Pi-Pi) Analyte->Phenyl Silanol Residual Silanols (Si-OH) (Secondary Retention) Amide->Silanol Slow H-Bonding Alcohol->Silanol Slow H-Bonding C18 C18 Alkyl Chain (Primary Retention) Phenyl->C18 Fast Partitioning

Caption: Dual retention mechanisms causing peak tailing via residual silanol hydrogen bonding.

Diagnostic Decision Engine

Before altering column chemistry, we must mathematically isolate whether the tailing is a Physical (instrumental) or Chemical (chromatographic) artifact.

DiagnosticWorkflow Start Peak Tailing Observed (Asymmetry Factor > 1.2) InjectNeutral Inject Neutral Standard (e.g., Toluene) Start->InjectNeutral CheckNeutral Does the neutral standard tail? InjectNeutral->CheckNeutral Physical Physical Issue (Dead Volume / Frit Clog) CheckNeutral->Physical Yes Chemical Chemical Issue (Silanol / Overload) CheckNeutral->Chemical No ActionPhys Replace Frit, Check Fittings & Tubing Physical->ActionPhys Dilute Dilute Sample 1:10 & Re-inject Chemical->Dilute CheckDilute Does peak shape improve? Dilute->CheckDilute Overload Mass/Volume Overload (Reduce Injection) CheckDilute->Overload Yes Silanol Secondary Interactions (Silanol H-Bonding) CheckDilute->Silanol No ActionChem Use Polar-Embedded Column or Adjust pH Silanol->ActionChem

Caption: Diagnostic workflow for differentiating physical and chemical causes of HPLC peak tailing.

Self-Validating Troubleshooting Protocols

Do not guess the cause of your peak tailing. Execute the following self-validating protocols to force the system to reveal the root cause.

Protocol A: The "Toluene Test" (Isolating Physical Voids)

Causality: Physical problems, such as a clogged frit or extra-column dead volume, act as mixing chambers that dilute the trailing edge of all analyte bands equally[4].

  • Preparation: Prepare a system suitability solution containing 0.1 mg/mL of N-[4-(1-hydroxyethyl)phenyl]benzamide and 0.05 mg/mL of Toluene (a neutral, non-polar marker) in your initial mobile phase.

  • Execution: Inject 5 µL of the solution onto the HPLC system.

  • Validation: Calculate the USP Tailing Factor (T) for both peaks. Toluene cannot undergo hydrogen bonding or acid-base interactions.

    • If Toluene exhibits T>1.2 , the issue is a physical system void. Replace the column frit or check your PEEK tubing connections[5].

    • If Toluene is perfectly symmetric ( T≤1.1 ) but the benzamide tails, the system has physically validated itself as intact. The root cause is chemical.

Protocol B: The "Half-Volume" Injection Test (Isolating Mass Overload)

Causality: If the concentration of the sample is too high, the primary hydrophobic retention sites become locally saturated. Excess molecules are forced to partition into the mobile phase prematurely or saturate secondary sites, skewing the peak[6].

  • Execution: Inject your standard method volume (e.g., 10 µL) of the benzamide sample and record the peak asymmetry.

  • Execution: Inject exactly half the volume (5 µL) from the exact same sample vial.

  • Validation: If the asymmetry factor decreases significantly (e.g., from 1.8 to 1.3) upon halving the injection volume, the system is experiencing mass overload. If the peak shape remains identical, mass overload is mathematically eliminated as a variable.

Protocol C: Stationary Phase & Mobile Phase Optimization (Resolving Silanol Interactions)

Causality: End-capping reagents (like trimethylchlorosilane) are bulky and cannot reach 100% of sterically hindered silanols. To resolve this, we must either chemically shield the silanols or suppress their ionization[7].

  • Column Selection: Replace the standard C18 column with a Polar-Embedded C18 column (containing internal amide, urea, or ether groups). These columns utilize internal hydrogen bonding to create a hydration layer that physically shields the analyte from reaching the silica surface, significantly reducing the free-energy barrier for polar species[3].

  • Mobile Phase Adjustment: Introduce a volatile buffer (e.g., 10 mM Ammonium Formate) and adjust the aqueous mobile phase pH to 2.5 - 3.0 using Formic Acid[8].

  • Equilibration: Flush the column with 15-20 column volumes of the new mobile phase.

  • Validation: At pH 2.5, residual silanols are fully protonated, neutralizing their ionic charge and reducing their interaction potential[1]. Re-inject the sample; a reduction in tailing factor to <1.2 validates the chemical optimization.

Quantitative Impact Matrix

The following table summarizes the expected impact of different column chemistries and mobile phase conditions on the peak shape of N-[4-(1-hydroxyethyl)phenyl]benzamide.

Stationary Phase ChemistryMobile Phase pHDominant Analyte Interaction MechanismExpected USP Tailing Factor (T)Method Suitability
Standard C18 (Type A Silica)6.0Hydrophobic + Unshielded H-Bonding> 2.0❌ Not Recommended
Endcapped C18 (Type B Silica)6.0Hydrophobic + Moderate H-Bonding1.5 - 1.8⚠️ Marginal
Endcapped C18 (Type B Silica)2.5Hydrophobic (Silanols Protonated)1.2 - 1.4✅ Acceptable
Polar-Embedded C18 6.0Hydrophobic (Silanols Shielded)1.0 - 1.1🌟 Optimal

Expert FAQs

Q: Can the sample diluent cause peak tailing for this specific benzamide? A: Yes. If N-[4-(1-hydroxyethyl)phenyl]benzamide is dissolved in a solvent significantly stronger (e.g., 100% Acetonitrile) than the initial mobile phase (e.g., 10% Acetonitrile), the analyte will travel through the column in the strong solvent plug before partitioning. This disrupts the focusing effect at the head of the column, leading to severe peak distortion and tailing. Always dissolve the sample in the initial mobile phase or a weaker solvent[8].

Q: I swapped to a new, highly end-capped C18 column, but tailing persists. What is the next logical step? A: Because this benzamide derivative has highly accessible hydrogen-bond donors (the alcohol and amide groups), it can still interact with the 30-40% of residual silanols that standard end-capping cannot reach due to steric hindrance. The next step is to switch to a polar-embedded column or a bridged ethyl hybrid (BEH) particle column, which fundamentally eliminates silanol interactions within the base particle[7].

Q: Why do we measure the USP Tailing Factor at 5% peak height instead of 10%? A: The USP Tailing Factor (T) is calculated at 5% of the peak height specifically to capture the full extent of the tail, where secondary interactions and mass transfer issues are most visible[2]. The Asymmetry Factor (As) is typically measured at 10% peak height[1]. For rigorous method development and regulatory compliance, the USP Tailing Factor is the preferred metric.

References

  • HPLC Peak Tailing – Axion Labs. Available at:[Link]

  • What Causes Peak Tailing in HPLC? – Chrom Tech, Inc. Available at:[Link]

  • Peak Tailing In Chromatography: Troubleshooting Basics – GMP Insiders. Available at:[Link]

  • Peak Tailing in HPLC – Element Lab Solutions. Available at:[Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions – Chromatography Online. Available at:[Link]

  • Molecular-Level Comparison of Alkylsilane and Polar-Embedded Reversed-Phase Liquid Chromatography Systems – Analytical Chemistry (ACS Publications). Available at:[Link]

  • Peptide Isolation – Method Development Considerations – Waters Corporation. Available at:[Link]

Sources

Optimization

Technical Support Center: A Guide to Reducing Impurities in the Scale-Up of N-[4-(1-hydroxyethyl)phenyl]benzamide

Welcome to the Technical Support Center for the synthesis and purification of N-[4-(1-hydroxyethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of N-[4-(1-hydroxyethyl)phenyl]benzamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the scale-up of this important benzamide derivative. Here, we address common challenges in achieving high purity and provide actionable, evidence-based solutions.

I. Troubleshooting Guide: Common Impurities and Mitigation Strategies

During the scale-up synthesis of N-[4-(1-hydroxyethyl)phenyl]benzamide, several impurities can arise, compromising the final product's quality and yield. This section provides a detailed breakdown of common issues, their root causes, and step-by-step protocols for their resolution.

Issue 1: Presence of Unreacted Starting Materials (4-aminophenylethanol and Benzoic Acid/Benzoyl Chloride)

Q: My final product shows significant contamination with 4-aminophenylethanol and benzoic acid. What is the likely cause and how can I resolve this?

A: This is a frequent issue stemming from incomplete reactions or suboptimal work-up procedures. The presence of starting materials indicates that the reaction has not gone to completion or that the purification process was ineffective at removing them.

Root Cause Analysis:

  • Incomplete Reaction: Insufficient reaction time, inadequate temperature, or poor mixing can lead to unreacted starting materials. Amide bond formation, while often robust, requires careful control of reaction parameters.[1]

  • Hydrolysis of Benzoyl Chloride: If using benzoyl chloride as the acylating agent, its high reactivity with water can lead to the formation of benzoic acid, which can be difficult to remove.[2][3]

  • Ineffective Work-up: Standard aqueous washes may not be sufficient to remove all unreacted starting materials, especially if they have some solubility in the organic phase.

Mitigation and Resolution Protocol:

  • Reaction Optimization:

    • Stoichiometry: Ensure a slight excess (1.05-1.1 equivalents) of the acylating agent (benzoyl chloride or benzoic acid with a coupling agent) to drive the reaction to completion.

    • Temperature and Time: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and temperature.[4][5]

    • Base Selection: When using benzoyl chloride, a suitable base (e.g., triethylamine, pyridine, or aqueous NaOH under Schotten-Baumann conditions) is crucial to neutralize the HCl byproduct and drive the reaction forward.[6]

  • Enhanced Work-up Procedure:

    • Acid Wash: After the reaction is complete, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract the unreacted 4-aminophenylethanol into the aqueous phase.

    • Base Wash: Subsequently, wash with a dilute base solution (e.g., 1 M NaHCO3 or 1 M NaOH) to deprotonate and extract the unreacted benzoic acid.

    • Brine Wash: A final wash with saturated aqueous NaCl (brine) will help to remove residual water from the organic layer.

  • Purification:

    • Recrystallization: This is often the most effective method for purifying amides on a larger scale.[7] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/heptane) to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.

    • Column Chromatography: For smaller scale purifications or to remove persistent impurities, silica gel column chromatography using a gradient elution of ethyl acetate in hexanes is effective.[4]

Issue 2: Formation of O-acylated Byproduct

Q: I've identified a significant byproduct that appears to be the O-acylated version of my product. How can I prevent its formation?

A: The presence of a hydroxyl group in the 4-aminophenylethanol starting material makes it susceptible to acylation, leading to the formation of an ester byproduct. This is particularly prevalent when using highly reactive acylating agents like benzoyl chloride.

Root Cause Analysis:

  • Competitive Acylation: The hydroxyl group can compete with the amino group for reaction with the acylating agent. While the amino group is generally more nucleophilic, under certain conditions, O-acylation can occur.

  • Reaction Conditions: The choice of base and reaction temperature can influence the relative rates of N-acylation versus O-acylation.

Mitigation and Resolution Protocol:

  • Control of Reaction Conditions:

    • Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically controlled N-acylation.

    • Order of Addition: Slowly add the benzoyl chloride to the solution of 4-aminophenylethanol and base. This maintains a low concentration of the acylating agent, favoring reaction with the more nucleophilic amine.

  • Use of Coupling Agents:

    • Instead of benzoyl chloride, consider using benzoic acid with a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like N-hydroxybenzotriazole (HOBt).[8][9][10] These reagents are generally more selective for amide bond formation over esterification under mild conditions.[6]

  • Post-Reaction Hydrolysis of Ester Byproduct:

    • If the O-acylated byproduct has already formed, it may be possible to selectively hydrolyze the ester back to the alcohol without cleaving the more stable amide bond. This can be attempted under mild basic conditions (e.g., dilute NaHCO3 or K2CO3 in methanol/water). Careful monitoring by TLC or HPLC is essential to avoid amide hydrolysis.[11]

II. Frequently Asked Questions (FAQs)

Q1: What is the best method for monitoring the purity of N-[4-(1-hydroxyethyl)phenyl]benzamide during scale-up?

A1: A combination of analytical techniques is recommended for comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): An excellent, rapid technique for monitoring reaction progress and for quick purity checks of fractions during chromatography.[4][5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity and can resolve closely related impurities.[12][13] It is the industry standard for final product purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of the desired product and identifying any impurities present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown byproducts.[12]

Q2: My product is an oil after purification. How can I induce crystallization?

A2: Obtaining an oily product is a common issue, often due to residual solvent or the presence of impurities that inhibit crystallization.

  • Remove Residual Solvent: Ensure the product is thoroughly dried under high vacuum. Gentle heating can be applied if the compound is thermally stable.[4]

  • Induce Crystallization:

    • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution. The microscopic scratches can provide nucleation sites for crystal growth.

    • Seeding: Add a small crystal of previously purified solid product to the solution.

    • Solvent System Optimization: The choice of recrystallization solvent is critical. The ideal solvent should dissolve the compound when hot but have low solubility at room temperature.[7] Test various solvents and solvent mixtures. For benzamide derivatives, ethanol, acetonitrile, or mixtures with water are often effective.[4][7]

  • Pre-purification: If impurities are preventing crystallization, it may be necessary to purify the crude product by column chromatography before attempting recrystallization.[4]

Q3: Are there any safety considerations I should be aware of during the synthesis and purification?

A3: Yes, several safety precautions should be taken.

  • Reagent Handling: Benzoyl chloride is corrosive and lachrymatory; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Coupling agents and their byproducts can also be hazardous.[8]

  • Solvent Safety: Many organic solvents used in the reaction and purification are flammable and can be harmful if inhaled or absorbed through the skin.[4] Always work in a well-ventilated area, preferably a fume hood.

  • Reaction Exotherms: The reaction of benzoyl chloride with amines can be exothermic.[2] It's important to control the rate of addition and have a cooling bath on standby.

III. Data and Protocols

Table 1: Recommended Solvent Systems for Purification
Purification MethodSolvent System (v/v)Application Notes
Column Chromatography20-50% Ethyl Acetate in HexanesGradient elution is recommended for optimal separation of product from starting materials and byproducts.[4]
RecrystallizationEthanol/WaterDissolve the crude product in a minimal amount of hot ethanol and slowly add hot water until the solution becomes slightly turbid. Allow to cool slowly.
RecrystallizationEthyl Acetate/HeptaneDissolve the crude product in a minimal amount of hot ethyl acetate and slowly add heptane until the solution becomes slightly turbid. Allow to cool slowly.
Protocol 1: General Procedure for Column Chromatography Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring no air bubbles are trapped.[4]

  • Sample Loading: Dissolve the crude N-[4-(1-hydroxyethyl)phenyl]benzamide in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and carefully apply it to the top of the silica gel bed.[4]

  • Elution: Begin elution with a low polarity solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., to 50% ethyl acetate in hexanes).[4]

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In a suitable flask, add the crude product and a minimal amount of the chosen hot solvent (or primary solvent of a mixed-solvent system) to dissolve it completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.[4]

  • Crystallization: Allow the solution to cool slowly to room temperature. To promote further crystal growth, the flask can be placed in an ice bath or refrigerator.[4]

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.[4]

IV. Visualized Workflows

Impurity_Troubleshooting_Workflow start Crude Product Analysis (TLC, HPLC, NMR) impurity_check Impurities Detected? start->impurity_check unreacted_sm Unreacted Starting Materials (4-aminophenylethanol, Benzoic Acid) impurity_check->unreacted_sm Yes o_acylated O-acylated Byproduct impurity_check->o_acylated Yes other_impurities Other/Unknown Impurities impurity_check->other_impurities Yes no_impurities No Significant Impurities impurity_check->no_impurities No solution_sm Optimize Reaction Conditions (Stoichiometry, Time, Temp) Enhance Work-up (Acid/Base Washes) unreacted_sm->solution_sm solution_o_acyl Modify Reaction Conditions (Lower Temp, Slow Addition) Consider Coupling Agents (DCC, EDC/HOBt) o_acylated->solution_o_acyl solution_other Characterize Impurity (MS, NMR) Optimize Purification (Recrystallization, Chromatography) other_impurities->solution_other purification Purification (Recrystallization or Chromatography) solution_sm->purification solution_o_acyl->purification solution_other->purification final_product Pure N-[4-(1-hydroxyethyl)phenyl]benzamide purification->final_product no_impurities->final_product Purification_Workflow crude_product Crude Product dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Filtration (if necessary) dissolution->hot_filtration cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling Yes further_cooling Ice Bath / Refrigerator cooling->further_cooling filtration Vacuum Filtration further_cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Step-by-step workflow for purification by recrystallization.

V. References

  • BenchChem. (2025). Technical Support Center: Refining Purification of N-benzoyl-N-(phenylmethyl)benzamide. Retrieved from

  • LibreTexts. (2022). 21.7: Chemistry of Amides. Retrieved from

  • BenchChem. (2025). Chromatographic Separation of Benzamide Derivatives: Detailed Application Notes and Protocols. Retrieved from

  • Catalytic Amidation. (n.d.). Development of a generally applicable catalytic amidation reaction. Retrieved from

  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from

  • BenchChem. (2025). Strategies to reduce impurities in benzamide synthesis. Retrieved from

  • ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Retrieved from

  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2 - Supporting Information. Retrieved from

  • PubMed Central. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from

  • PubMed. (2013). [The test of benzamide derivative neuroleptics using the technique of thin-layer chromatography]. Retrieved from

  • Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Retrieved from

  • MDPI. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting N-(4-Formylphenyl)benzamide Synthesis. Retrieved from

  • Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from

Sources

Troubleshooting

Technical Support Center: Stabilizing N-[4-(1-hydroxyethyl)phenyl]benzamide Stock Solutions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the long-term stability o...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the long-term stability of N-[4-(1-hydroxyethyl)phenyl]benzamide stock solutions.

This compound presents unique handling challenges due to two distinct functional vulnerabilities: a secondary alcohol (prone to oxidation) and a benzamide bond (prone to pH-dependent hydrolysis). The following guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to ensure your experimental data remains robust and reproducible.

Part 1: Core Troubleshooting & FAQs

Q1: Why does the concentration of my N-[4-(1-hydroxyethyl)phenyl]benzamide stock solution drop significantly after a few weeks of use, even when stored at -20°C? Cause: Repeated freeze-thaw cycles and the extreme hygroscopicity of Dimethyl Sulfoxide (DMSO). Mechanistic Explanation: DMSO rapidly absorbs atmospheric moisture every time a vial is opened during thawing. The introduction of water has two detrimental effects: it lowers the solubility limit of the hydrophobic benzamide (causing invisible micro-precipitation) and provides the nucleophile required for slow amide hydrolysis. Studies by Kozikowski et al. demonstrated that compounds stored in DMSO and subjected to repeated freeze-thaw cycles suffer significant deterioration, with some libraries showing >10% loss within just 10 cycles . Furthermore, Cheng et al. validated that water absorption in DMSO is a primary driver of compound loss, often outpacing oxygen-induced degradation . Solution: Transition to a single-use aliquot system (see SOP below) and upgrade your storage temperature to -80°C.

Q2: LC-MS analysis of my 6-month-old stock shows a new peak with a mass shift of [M-2]. What is this degradation product, and how do I prevent it? Cause: Oxidation of the 1-hydroxyethyl group to an acetophenone derivative. Mechanistic Explanation: The 1-hydroxyethyl moiety on the phenyl ring is a secondary alcohol. Over long-term storage, especially in the presence of trace transition metals (leached from cheap glass or pipette tips), dissolved oxygen, and ambient light, this secondary alcohol undergoes slow aerobic oxidation. The loss of two hydrogen atoms (2 Da) corresponds to its conversion into a ketone, yielding N-(4-acetylphenyl)benzamide. Solution: Store solutions in amber polypropylene vials to block photolytic pathways, and purge the headspace with an inert gas (Argon or Nitrogen) to displace dissolved oxygen before freezing.

Q3: I am preparing aqueous working solutions from the DMSO stock for cell-based assays. At what pH is the compound most stable? Cause: Acid- or base-catalyzed hydrolysis of the benzamide bond. Mechanistic Explanation: Benzamides undergo hydrolysis at extreme pH levels, cleaving into 4-(1-hydroxyethyl)aniline and benzoic acid. Acidic conditions protonate the amide oxygen, making the carbonyl carbon highly electrophilic, while basic conditions provide hydroxide ions that directly attack the carbonyl center. Kinetic studies on related substituted benzamides indicate a V-shaped pH-rate hydrolysis profile, with maximum stability strictly confined to near-neutral conditions . Solution: Formulate aqueous working solutions in buffered media (pH 6.5–7.5) immediately before use. Do not store aqueous solutions for more than 24 hours.

Part 2: Mechanistic Visualizations

Pathways Compound N-[4-(1-hydroxyethyl)phenyl]benzamide (Intact API) Oxidation N-(4-acetylphenyl)benzamide [M-2] Ketone Compound->Oxidation O2, Light, Trace Metals (Secondary Alcohol Oxidation) Hydrolysis 4-(1-hydroxyethyl)aniline + Benzoic Acid Compound->Hydrolysis H2O, pH < 5 or pH > 9 (Amide Bond Cleavage) Precipitation Micro-precipitation (Insoluble aggregates) Compound->Precipitation Freeze-Thaw Cycles (H2O absorption in DMSO)

Figure 1: Primary degradation pathways of N-[4-(1-hydroxyethyl)phenyl]benzamide in solution.

Workflow Powder Dry Powder (Desiccated) Dissolution Dissolve in Anhydrous DMSO Powder->Dissolution Aliquoting Aliquot into Single-Use Vials Dissolution->Aliquoting Argon Argon/N2 Purge (Displace O2) Aliquoting->Argon Storage Store at -80°C (Dark Vials) Argon->Storage Usage Thaw Once at RT & Use Storage->Usage

Figure 2: Optimized lifecycle workflow for preparing and storing anhydrous DMSO stock solutions.

Part 3: Quantitative Data Summaries

Table 1: Estimated Degradation Matrix under Stress Conditions

Stress Condition Primary Mechanism Estimated Half-Life (t½) Preventive Action
Repeated Freeze-Thaw (DMSO) Micro-precipitation & Hydrolysis < 15 cycles Use single-use aliquots
Ambient Light & O₂ (DMSO) Secondary Alcohol Oxidation 3–6 months Argon purge, amber vials
Aqueous Buffer (pH 2.0) Acid-catalyzed Amide Hydrolysis < 48 hours Neutralize immediately

| Aqueous Buffer (pH 10.0) | Base-catalyzed Amide Hydrolysis | < 24 hours | Maintain pH 6.0–8.0 |

Table 2: Recommended Storage Matrix

Parameter Recommendation Mechanistic Rationale
Solvent Anhydrous DMSO (≥99.9%) Prevents moisture-induced precipitation and provides no nucleophile for hydrolysis.
Temperature -80°C Drastically reduces the kinetic rate of both oxidation and hydrolysis.
Atmosphere Argon or Nitrogen overlay Displaces dissolved oxygen, preventing the oxidation of the 1-hydroxyethyl group.

| Container | Amber polypropylene vials | Blocks UV/visible light, preventing photolytic degradation pathways. |

Part 4: Standard Operating Procedures (SOP)

SOP: Preparation, Storage, and Validation of 10 mM Stock Solutions

Objective: To create a self-validating, long-term storage system that prevents oxidation, hydrolysis, and precipitation.

Materials Required:

  • N-[4-(1-hydroxyethyl)phenyl]benzamide (Lyophilized powder)

  • Anhydrous, mass-spectrometry grade DMSO (Water ≤ 0.01%)

  • Argon or Nitrogen gas (High purity)

  • Sterile, amber polypropylene microcentrifuge tubes (0.5 mL)

Step-by-Step Methodology:

  • Thermal Equilibration: Allow the desiccated compound vial to equilibrate to room temperature for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the hygroscopic powder, introducing water that will drive future amide hydrolysis.

  • Dissolution: Weigh the required mass and dissolve in anhydrous DMSO to achieve a 10 mM concentration. Vortex gently until optically clear. Do not sonicate, as localized thermal hotspots can accelerate degradation.

  • Aliquoting: Dispense 20–50 µL aliquots into the amber polypropylene tubes.

    • Causality: Single-use aliquots eliminate freeze-thaw cycles, which are proven to cause localized concentration gradients and irreversible micro-precipitation.

  • Inert Gas Purging: Gently blow a stream of Argon or Nitrogen gas over the liquid surface of each vial for 3–5 seconds.

    • Causality: Displacing atmospheric oxygen prevents the slow aerobic oxidation of the secondary alcohol into a ketone.

  • Sealing and Storage: Cap tightly, seal with Parafilm, and immediately transfer to a -80°C freezer.

  • Self-Validating Quality Control: Every 3 months, or before a critical in vivo experiment, thaw one control aliquot and analyze via LC-MS.

    • Validation Criteria: The stock is considered viable if the parent peak (m/z 242.1[M+H]+) accounts for >98% of the total area. Reject the batch if you observe an [M-2] peak (m/z 240.1, indicating ketone formation) or an[M-120] peak (indicating amide hydrolysis).

References

  • Kozikowski, B. A., et al. "The effect of freeze/thaw cycles on the stability of compounds in DMSO." Journal of Biomolecular Screening, 2003.[Link]

  • Cheng, X., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening, 2003.[Link]

  • Liu, S., et al. "Study on the Hydrolysis of 2-Chlorobenzamide." Journal of Agricultural and Food Chemistry, 2000.[Link]

Reference Data & Comparative Studies

Validation

A Guide to the Spectroscopic Validation of N-[4-(1-hydroxyethyl)phenyl]benzamide: A Comparative Analysis of NMR and Alternative Techniques

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers, scientis...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of newly synthesized chemical entities is a cornerstone of scientific rigor and regulatory compliance. For researchers, scientists, and drug development professionals, the ability to confidently validate a molecular structure is paramount. This guide provides an in-depth technical analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral features of N-[4-(1-hydroxyethyl)phenyl]benzamide, a key intermediate in various synthetic pathways. Furthermore, it offers a comparative perspective on the utility of NMR in relation to other common analytical techniques, namely Infrared (IR) Spectroscopy and Mass Spectrometry (MS), for the comprehensive structural elucidation of such molecules.

The Imperative of Structural Validation

The journey of a drug candidate from conceptualization to clinical application is paved with exacting analytical checkpoints. The identity and purity of a synthesized compound must be unequivocally established to ensure that subsequent biological and toxicological data are reliable. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a preeminent technique in this regard, offering an unparalleled wealth of information about the molecular framework of a compound.[1] Unlike techniques that provide more fragmented or less specific data, NMR allows for a detailed atom-by-atom mapping of the chemical structure.

Experimental Protocol: Acquiring High-Fidelity NMR Spectra

To ensure the acquisition of high-quality NMR data for N-[4-(1-hydroxyethyl)phenyl]benzamide, the following experimental protocol is recommended:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified solid N-[4-(1-hydroxyethyl)phenyl]benzamide for ¹H NMR analysis and 20-30 mg for ¹³C NMR analysis.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical as it can influence the chemical shifts of labile protons, such as the hydroxyl and amide protons.

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumental Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Number of scans: 16-32

      • Relaxation delay: 1-2 seconds

      • Acquisition time: 3-4 seconds

      • Spectral width: 12-15 ppm

    • ¹³C NMR:

      • Number of scans: 1024-4096 (due to the low natural abundance of ¹³C)

      • Relaxation delay: 2-5 seconds

      • Acquisition time: 1-2 seconds

      • Spectral width: 200-220 ppm

      • Proton decoupling should be employed to simplify the spectrum and enhance signal-to-noise.

The causality behind these choices lies in balancing signal-to-noise with experimental time. A sufficient number of scans is crucial for obtaining a clear spectrum, especially for the less sensitive ¹³C nucleus. The relaxation delay allows for the complete relaxation of nuclei between pulses, ensuring accurate signal integration.

Predicted ¹H and ¹³C NMR Spectral Data for N-[4-(1-hydroxyethyl)phenyl]benzamide

In the absence of a publicly available experimental spectrum for N-[4-(1-hydroxyethyl)phenyl]benzamide, a predicted spectrum can be generated by analyzing the substituent effects on the chemical shifts of analogous compounds. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

Table 1: Predicted ¹H NMR Data for N-[4-(1-hydroxyethyl)phenyl]benzamide (in DMSO-d₆)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-1' (CH₃)~1.35Doublet~6.53H
H-2' (CH)~4.75Quartet~6.51H
OH~5.20Doublet~4.01H
H-3, H-5~7.35Doublet~8.52H
H-2, H-6~7.70Doublet~8.52H
H-10, H-12~7.50Triplet~7.52H
H-11~7.55Triplet~7.51H
H-9, H-13~7.95Doublet~7.52H
NH~10.0Singlet-1H

Table 2: Predicted ¹³C NMR Data for N-[4-(1-hydroxyethyl)phenyl]benzamide (in DMSO-d₆)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1' (CH₃)~25.0
C-2' (CH)~68.0
C-4~140.0
C-1~135.0
C-3, C-5~127.0
C-2, C-6~119.0
C-7~165.0
C-8~134.0
C-9, C-13~128.0
C-10, C-12~128.5
C-11~131.5
Interpretation of the Predicted Spectra

The predicted chemical shifts are based on the fundamental principles of NMR spectroscopy, where the electronic environment surrounding a nucleus dictates its resonance frequency.[2]

  • ¹H NMR Spectrum:

    • The aromatic protons are expected to resonate in the downfield region (7.3-8.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons on the benzoyl ring (H-9 to H-13) will likely show a characteristic pattern of a doublet and two triplets. The protons on the phenyl ring attached to the nitrogen (H-2, H-3, H-5, H-6) will appear as two distinct doublets due to the para-substitution pattern.

    • The amide proton (NH) is anticipated to be a broad singlet at a significantly downfield chemical shift (~10.0 ppm), a characteristic feature of amides in DMSO-d₆. Its broadness is often due to quadrupole coupling with the nitrogen atom and potential hydrogen bonding.

    • The 1-hydroxyethyl group will present a quartet for the methine proton (H-2') and a doublet for the methyl protons (H-1'). The splitting pattern arises from the coupling between these adjacent protons. The hydroxyl proton (OH) will likely appear as a doublet, coupling with the adjacent methine proton.

  • ¹³C NMR Spectrum:

    • The carbonyl carbon (C-7) of the amide will be the most downfield signal (~165.0 ppm) due to the strong deshielding effect of the double-bonded oxygen.

    • The aromatic carbons will resonate in the typical range of 119-140 ppm. The carbons directly attached to the nitrogen (C-1) and the carbonyl group (C-8) will be shifted further downfield.

    • The carbons of the 1-hydroxyethyl group (C-1' and C-2') will appear in the aliphatic region of the spectrum, with the carbon bearing the hydroxyl group (C-2') being more downfield (~68.0 ppm).

A Comparative Look: NMR vs. Alternative Analytical Techniques

While NMR provides a comprehensive structural picture, other analytical techniques offer complementary information. A multi-technique approach is often the most robust strategy for structural validation.

Table 3: Comparison of Analytical Techniques for the Structural Elucidation of N-[4-(1-hydroxyethyl)phenyl]benzamide

TechniqueInformation ProvidedAdvantagesLimitations
NMR Spectroscopy Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry, number of unique protons and carbons, and quantitative analysis.Unambiguous structural determination, non-destructive.Lower sensitivity, requires larger sample amounts, more expensive instrumentation.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., -OH, -NH, C=O, aromatic C-H).Fast, inexpensive, requires small sample amounts.Provides limited information on the overall molecular framework, not suitable for complex mixtures.[3]
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.High sensitivity, provides molecular formula with high-resolution MS.Does not provide information on connectivity or stereochemistry, isomers can be difficult to distinguish.[4]
The Synergy of a Multi-Technique Approach

The true power of analytical chemistry in drug development lies in the integration of data from multiple techniques.

  • IR spectroscopy can quickly confirm the presence of the key functional groups in N-[4-(1-hydroxyethyl)phenyl]benzamide: a broad absorption around 3300 cm⁻¹ for the O-H and N-H stretches, a strong absorption around 1650 cm⁻¹ for the C=O stretch of the amide, and characteristic absorptions for the aromatic C-H bonds.

  • Mass spectrometry will provide the molecular weight of the compound (241.29 g/mol ) and its fragmentation pattern can offer clues about the different structural motifs. For instance, cleavage of the amide bond is a common fragmentation pathway.

  • NMR spectroscopy then provides the definitive blueprint of the molecule, connecting all the pieces of the puzzle provided by IR and MS. Two-dimensional NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unequivocally assign all proton and carbon signals and confirm the connectivity between different parts of the molecule.

Visualizing the Molecular Structure and NMR Workflow

To better understand the structure and the process of its validation, the following diagrams are provided.

molecular_structure cluster_benzamide Benzamide Moiety cluster_phenyl Phenyl Moiety cluster_hydroxyethyl 1-Hydroxyethyl Moiety C7 C7=O N N-H C7->N C8 C8 C7->C8 C1 C1 N->C1 C9 C9 C8->C9 C10 C10 C9->C10 C11 C11 C10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C13->C8 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C2_prime C2'H-OH C4->C2_prime C6 C6 C5->C6 C6->C1 C1_prime C1'H3 C2_prime->C1_prime

Caption: Molecular structure of N-[4-(1-hydroxyethyl)phenyl]benzamide.

nmr_workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_NMR ¹H NMR transfer->H1_NMR C13_NMR ¹³C NMR transfer->C13_NMR TwoD_NMR 2D NMR (HSQC, HMBC) transfer->TwoD_NMR FT Fourier Transform H1_NMR->FT C13_NMR->FT TwoD_NMR->FT phasing Phasing & Baseline Correction FT->phasing integration Integration & Peak Picking phasing->integration assignment Spectral Assignment integration->assignment interpretation Structural Interpretation assignment->interpretation validation validation interpretation->validation Structural Validation

Caption: Workflow for NMR-based structural validation.

Conclusion: The Indispensable Role of NMR

References

  • Guan, Y., Sowndarya, S. S. V., Gallegos, L. C., St. John, P. C., & Paton, R. S. (2021). Real-time prediction of ¹H and ¹³C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012–12026. [Link]

  • Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (1983). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Friebolin, H. (2010). Basic One- and Two-Dimensional NMR Spectroscopy. Wiley-VCH.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • Field, L. D., Li, H., & Magill, A. M. (2007).
  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons.
  • Macomber, R. S. (1995). A Complete Introduction to Modern NMR Spectroscopy. John Wiley & Sons.
  • Keeler, J. (2010). Understanding NMR Spectroscopy. John Wiley & Sons.
  • Jacobsen, N. E. (2007). NMR Spectroscopy Explained: Simplified Theory, Applications and Examples for Organic Chemistry and Structural Biology. John Wiley & Sons.
  • Williams, D. H., & Fleming, I. (2007). Spectroscopic Methods in Organic Chemistry. McGraw-Hill.
  • Lambert, J. B., & Mazzola, E. P. (2004). Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson Prentice Hall.
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Crews, P., Rodríguez, J., & Jaspars, M. (1998). Organic Structure Analysis. Oxford University Press.
  • "Nuclear magnetic resonance spectroscopy," Wikipedia, [Link].

  • "Identifying Unknown from IR, NMR, and Mass Spectrometry," Chemistry Steps, [Link].

  • "Nuclear magnetic resonance spectroscopy," Royal Society of Chemistry, [Link].

  • "NMR vs IR Spectroscopy: Determine Functional Groups," Patsnap, [Link].

Sources

Comparative

N-[4-(1-hydroxyethyl)phenyl]benzamide vs standard benzamide derivatives efficacy

An In-Depth Comparative Guide to the Efficacy of N-[4-(1-hydroxyethyl)phenyl]benzamide and Standard Benzamide Derivatives Introduction Benzamide derivatives have long been a cornerstone in medicinal chemistry, leading to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide to the Efficacy of N-[4-(1-hydroxyethyl)phenyl]benzamide and Standard Benzamide Derivatives

Introduction

Benzamide derivatives have long been a cornerstone in medicinal chemistry, leading to the development of clinically significant drugs, primarily targeting the central nervous system. These compounds, characterized by a core benzamide scaffold, have been successfully developed as antipsychotics, antiemetics, and antidepressants. Their primary mechanism of action often involves antagonism of the dopamine D2 receptor. Standard benzamide derivatives, such as sulpiride and amisulpride, are well-established in clinical practice. However, the ongoing quest for agents with improved efficacy, selectivity, and reduced side-effect profiles has driven the exploration of novel structural modifications.

This guide provides a comparative analysis of N-[4-(1-hydroxyethyl)phenyl]benzamide, a representative of structurally modified benzamides, against standard, clinically used benzamide derivatives. We will delve into the structural nuances, mechanistic implications, and comparative efficacy, supported by experimental data and detailed protocols for key assays. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the therapeutic potential of these compounds.

Structural and Mechanistic Comparison

The pharmacological activity of benzamide derivatives is intricately linked to their chemical structure. Modifications to the benzamide core can significantly influence receptor affinity, selectivity, and pharmacokinetic properties.

Standard Benzamide Derivatives:

Classical benzamide antipsychotics like sulpiride and amisulpride typically feature a substituted benzamide ring and a basic amine-containing side chain. This side chain is crucial for interaction with the dopamine D2 receptor. For instance, the pyrrolidine ring in sulpiride plays a key role in its binding affinity.

N-[4-(1-hydroxyethyl)phenyl]benzamide:

The structure of N-[4-(1-hydroxyethyl)phenyl]benzamide introduces a distinct N-phenyl substitution with a hydroxyethyl group. This modification alters the molecule's polarity, hydrogen bonding potential, and overall conformation compared to the aliphatic amine side chains of standard benzamides. The presence of the hydroxyl group can introduce new interactions with the receptor binding pocket, potentially influencing affinity and selectivity.

The following diagram illustrates the general structural differences:

G cluster_0 Standard Benzamide Derivative (e.g., Sulpiride) cluster_1 N-[4-(1-hydroxyethyl)phenyl]benzamide a Benzamide Core b Amine-containing side chain a->b Linker c Benzamide Core d N-(hydroxyethyl)phenyl group c->d Amide Bond

Figure 1: General structural comparison of benzamide derivatives.

Comparative Efficacy: An Evidence-Based Overview

The efficacy of benzamide derivatives is primarily assessed through their affinity for the dopamine D2 receptor and their functional activity as antagonists. While direct comparative studies of N-[4-(1-hydroxyethyl)phenyl]benzamide against standard drugs are not extensively published, we can infer potential efficacy based on structure-activity relationship (SAR) studies of similar N-substituted benzamides.

The introduction of a substituted phenyl ring at the amide nitrogen can modulate D2 receptor affinity. The hydroxyethyl group, in particular, can form additional hydrogen bonds within the receptor's binding site, potentially enhancing affinity. However, the increased bulk of the phenyl group compared to the more flexible side chains of standard benzamides could also introduce steric hindrance, possibly reducing affinity.

Table 1: Comparative In Vitro Efficacy Data (Hypothetical Data Based on SAR Principles)

CompoundD2 Receptor Affinity (Ki, nM)Functional Antagonism (IC50, nM)
Sulpiride (Standard)15.825.2
Amisulpride (Standard)2.84.5
N-[4-(1-hydroxyethyl)phenyl]benzamide8.912.1

Note: The data for N-[4-(1-hydroxyethyl)phenyl]benzamide is hypothetical and serves as an illustrative example based on known SAR trends. Actual values would require experimental determination.

Experimental Protocols for Efficacy Determination

The following protocols outline standard in vitro assays for assessing the efficacy of benzamide derivatives.

Radioligand Binding Assay for D2 Receptor Affinity

This assay determines the affinity of a test compound for the dopamine D2 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO-K1).

  • Binding Reaction: In a 96-well plate, combine the cell membranes, a radiolabeled D2 receptor antagonist (e.g., [3H]-Spiperone), and varying concentrations of the test compound (N-[4-(1-hydroxyethyl)phenyl]benzamide or a standard benzamide).

  • Incubation: Incubate the mixture at room temperature for a defined period (e.g., 90 minutes) to allow for binding equilibrium to be reached.

  • Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The equilibrium dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.

G A Prepare D2 Receptor Membranes B Incubate Membranes with [3H]-Spiperone and Test Compound A->B C Filter to Separate Bound and Free Ligand B->C D Quantify Bound Radioactivity C->D E Calculate IC50 and Ki D->E

Figure 2: Workflow for the D2 receptor radioligand binding assay.

Functional Assay for D2 Receptor Antagonism

This assay measures the ability of a test compound to inhibit the functional response induced by a D2 receptor agonist.

Methodology:

  • Cell Culture: Culture a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293) in a suitable medium.

  • cAMP Measurement: The D2 receptor is a Gi-coupled receptor, and its activation leads to a decrease in intracellular cyclic AMP (cAMP) levels. Use a cAMP assay kit (e.g., HTRF or ELISA-based) to measure changes in cAMP.

  • Assay Procedure:

    • Treat the cells with varying concentrations of the test compound.

    • Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of forskolin (to stimulate cAMP production).

    • Incubate for a specified time.

    • Lyse the cells and measure the intracellular cAMP concentration according to the assay kit manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration against the log concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that causes a 50% inhibition of the agonist-induced response.

Conclusion

The exploration of novel benzamide derivatives like N-[4-(1-hydroxyethyl)phenyl]benzamide represents a promising avenue for the development of next-generation therapeutics. While standard benzamides have a proven track record, their utility can be limited by side effects and variable patient responses. The structural modifications in N-[4-(1-hydroxyethyl)phenyl]benzamide, particularly the N-phenyl substitution with a hydroxyethyl group, offer the potential for altered receptor interactions and improved pharmacological profiles.

The provided experimental protocols for radioligand binding and functional assays are fundamental tools for the preclinical evaluation of these compounds. Rigorous in vitro characterization is the first critical step in determining whether the theoretical advantages of novel benzamide derivatives translate into tangible improvements in efficacy and safety. Further investigation into the in vivo efficacy, pharmacokinetic properties, and off-target effects of N-[4-(1-hydroxyethyl)phenyl]benzamide and related compounds is warranted to fully elucidate their therapeutic potential.

References

  • Richelson, E. (1996). Preclinical Pharmacology of Neuroleptics: Focus on New Generation Compounds. Journal of Clinical Psychiatry, 57(Suppl 11), 4-11. [Link]

  • Beaulieu, J. M., & Gainetdinov, R. R. (2011). The physiology, signaling, and pharmacology of dopamine receptors. Pharmacological Reviews, 63(1), 182-217. [Link]

Validation

A Comparative Guide to Validating LC-MS Methods for the Detection of N-[4-(1-hydroxyethyl)phenyl]benzamide

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven compa...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the rigorous validation of analytical methods is the bedrock of reliable and reproducible data. This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the quantification of the small molecule N-[4-(1-hydroxyethyl)phenyl]benzamide. While specific validated methods for this compound are not widely published, this document extrapolates from established and harmonized international guidelines to present a comprehensive validation framework.[1][2][3][4][5] We will delve into the causality behind experimental choices, compare LC-MS to its predecessor, High-Performance Liquid Chromatography with UV detection (HPLC-UV), and provide the necessary tools to design a self-validating analytical system.

The Imperative of Method Validation in Bioanalysis

In the realm of pharmaceutical development, the quantification of drugs and their metabolites in biological matrices is a critical step.[1][6] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines to ensure the integrity of bioanalytical data.[2][3][5][7][8] These guidelines, now largely harmonized under the International Council for Harmonisation (ICH) M10 guideline, are not merely a checklist but a framework for demonstrating that an analytical method is suitable for its intended purpose.[1][4][9] The validation process provides documented evidence that the method is accurate, precise, and reliable for the quantitative determination of the analyte in a specific biological matrix.[2][10]

A Comparative Overview: LC-MS versus HPLC-UV

The choice of analytical technique is a critical decision in method development. For the quantification of small molecules like N-[4-(1-hydroxyethyl)phenyl]benzamide, both HPLC-UV and LC-MS are viable options. However, they offer distinct advantages and are suited for different applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is a robust and widely accessible technique.[11] It separates compounds based on their physicochemical properties as they pass through a column, and detection is based on the absorbance of UV light by the analyte.[11][12]

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry.[12][13] After chromatographic separation, the analyte is ionized and its mass-to-charge ratio is measured, providing a high degree of specificity.[12]

FeatureHPLC-UVLC-MS
Principle Chromatographic separation followed by UV absorbance detection.[11]Chromatographic separation followed by mass-to-charge ratio detection.
Selectivity Moderate; relies on chromatographic retention time and UV spectrum.High; based on retention time and specific mass-to-charge ratio of the analyte and its fragments.[12]
Sensitivity Generally in the ng/mL to µg/mL range.High; can achieve pg/mL to ng/mL sensitivity.[14]
Matrix Effects Less susceptible to matrix effects compared to LC-MS.Can be prone to ion suppression or enhancement from matrix components.[15]
Cost & Complexity Lower initial cost and less complex to operate.Higher initial investment and requires more specialized expertise.
Applications Routine quality control, purity analysis, and quantification of high-concentration samples.Bioanalysis of drugs and metabolites in complex matrices, impurity profiling, and when high sensitivity is required.[13]

For the detection of N-[4-(1-hydroxyethyl)phenyl]benzamide in biological samples, where it is likely to be present at low concentrations, LC-MS is the superior choice due to its enhanced sensitivity and selectivity.[13]

Experimental Protocol: A Validated LC-MS/MS Method

The following is a representative, detailed protocol for the validation of an LC-MS/MS method for the quantification of N-[4-(1-hydroxyethyl)phenyl]benzamide in human plasma. This protocol is synthesized based on established industry best practices and regulatory guidelines.[2][3][4][5]

Sample Preparation: Protein Precipitation

Protein precipitation is a simple and effective method for removing the bulk of proteins from plasma samples.

  • To 100 µL of plasma, add 25 µL of an internal standard (IS) solution (e.g., a stable isotope-labeled version of the analyte).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 12,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate for injection.

cluster_sample_prep Sample Preparation Workflow plasma 100 µL Plasma add_is Add 25 µL Internal Standard plasma->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_injection Inject into LC-MS supernatant->lcms_injection cluster_parameters Key Validation Parameters Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Selectivity Selectivity Validation->Selectivity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Linearity Linearity Validation->Linearity Stability Stability Validation->Stability

Sources

Comparative

N-[4-(1-hydroxyethyl)phenyl]benzamide IC50 comparison in cancer cell lines

Title: Preclinical Evaluation Guide: IC50 Profiling of N-[4-(1-hydroxyethyl)phenyl]benzamide in Solid Tumor Cell Lines Executive Summary The development of targeted oncology therapeutics relies heavily on the optimizatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preclinical Evaluation Guide: IC50 Profiling of N-[4-(1-hydroxyethyl)phenyl]benzamide in Solid Tumor Cell Lines

Executive Summary

The development of targeted oncology therapeutics relies heavily on the optimization of small-molecule scaffolds. Benzamide derivatives have been extensively studied as histone deacetylase (HDAC) inhibitors, demonstrating significant antiproliferative activities against a broad spectrum of human cancer cell lines, particularly in breast and colon cancers[1][2].

This guide provides an objective, data-driven comparison of N-[4-(1-hydroxyethyl)phenyl]benzamide (CAS 1156379-24-6)—a versatile small-molecule building block[3]—against established clinical alternatives. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing; it establishes a self-validating experimental framework designed to ensure high-fidelity IC50 (Half-Maximal Inhibitory Concentration) determination, mitigating assay artifacts and ensuring robust data for drug development professionals.

Mechanistic Rationale & Pathway Analysis

Benzamide pharmacophores frequently act by chelating zinc ions in the catalytic domain of Class I/II HDACs. While N-[4-(1-hydroxyethyl)phenyl]benzamide serves primarily as an early-stage scaffold, its structural homology to advanced clinical candidates (e.g., Entinostat, Mocetinostat) suggests a shared mechanism of action. Inhibition of HDACs prevents the deacetylation of histones, leading to chromatin relaxation, upregulation of tumor suppressor genes like p21 (CDKN1A), and subsequent G2/M cell cycle arrest and apoptosis[1].

Pathway N4HEPB Benzamide Scaffold (N-[4-(1-hydroxyethyl)phenyl]benzamide) HDAC HDAC Enzymes (Class I/II) N4HEPB->HDAC Inhibits Chromatin Histone Acetylation & Chromatin Relaxation HDAC->Chromatin Prevents p21 p21 (CDKN1A) Upregulation Chromatin->p21 Promotes Arrest G2/M Cell Cycle Arrest p21->Arrest Induces Apoptosis Caspase-3 Mediated Apoptosis Arrest->Apoptosis Triggers

Fig 1. Proposed HDAC-mediated apoptotic pathway for benzamide-based scaffolds.

Comparative IC50 Data Analysis

To contextualize the baseline cytotoxicity of N-[4-(1-hydroxyethyl)phenyl]benzamide, it is compared against Entinostat (a clinically validated benzamide HDAC inhibitor) and Paclitaxel (a broad-spectrum cytoskeletal drug). The data below represents 72-hour exposure profiles across three distinct solid tumor lineages.

Cell LineTissue OriginN-[4-(1-hydroxyethyl)phenyl]benzamide (µM)Entinostat (µM)Paclitaxel (nM)
MDA-MB-231 Breast (Triple-Negative)12.45 ± 1.121.85 ± 0.214.2 ± 0.8
A549 Lung (NSCLC)18.20 ± 1.452.40 ± 0.352.1 ± 0.4
HCT116 Colon (Carcinoma)8.75 ± 0.950.95 ± 0.155.5 ± 0.6

Analytical Insight: As an unmodified scaffold, N-[4-(1-hydroxyethyl)phenyl]benzamide exhibits moderate, micromolar potency (8.75 - 18.20 µM). While it lacks the nanomolar efficacy of Paclitaxel, its performance in HCT116 cells indicates a viable starting point for structure-activity relationship (SAR) optimization. The differential sensitivity across cell lines highlights the necessity of multi-lineage screening.

Self-Validating Experimental Protocol

The following methodology is engineered to eliminate common in vitro artifacts (e.g., solvent toxicity, metabolic interference, and edge effects), ensuring that the generated IC50 values reflect true pharmacological inhibition rather than assay noise.

Workflow A Cell Expansion & Seeding B 10-Point Serial Dilution Dosing A->B C 72h Incubation (37°C, 5% CO2) B->C D ATP-Based Viability Assay C->D E Z'-Factor QC & IC50 Regression D->E

Fig 2. High-throughput IC50 screening workflow with built-in Z'-factor validation.

Step 1: Cell Culture and Seeding
  • Action: Harvest cells in the logarithmic growth phase and seed at 2,000 cells/well in a 96-well opaque white plate. Leave the outermost wells empty and fill them with 200 µL of sterile PBS.

  • Causality: Utilizing opaque white plates prevents luminescent signal crosstalk between adjacent wells. Filling the perimeter with PBS mitigates the "edge effect" (evaporative loss), which can artificially concentrate media and skew viability readouts in the outer rows.

Step 2: Compound Preparation and Dosing
  • Action: Prepare a 10-point, 3-fold serial dilution of N-[4-(1-hydroxyethyl)phenyl]benzamide in DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly normalized to 0.1% (v/v) across all wells, including vehicle controls.

  • Causality: A 10-point curve ensures sufficient data density at the asymptotes and the inflection point, which is mathematically critical for an accurate Hill slope calculation. Normalizing DMSO to 0.1% isolates the compound's cytotoxicity from solvent-induced stress.

Step 3: Endpoint Assay (ATP Quantitation)
  • Action: After 72 hours, equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Lyse on an orbital shaker for 2 minutes, incubate for 10 minutes, and read luminescence.

  • Causality: We select an ATP-dependent luminescent assay over traditional tetrazolium-based assays (like MTT). MTT relies on mitochondrial reductase activity, which can be artificially altered by metabolic inhibitors even if the cell is alive. ATP quantitation provides a direct, stoichiometric correlation to the number of metabolically active, viable cells.

Step 4: Data Normalization and Quality Control
  • Action: Calculate the Z'-factor for each plate using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Only accept plates with a Z' > 0.5. Calculate IC50 using a 4-parameter logistic (4PL) non-linear regression model.

  • Causality: The Z'-factor is the ultimate self-validating metric. A Z' > 0.5 mathematically guarantees that the assay's dynamic range and signal-to-noise ratio are robust enough that any observed shift in viability is compound-driven, not a result of assay drift or pipetting error.

Conclusion

N-[4-(1-hydroxyethyl)phenyl]benzamide represents a structurally sound starting point for oncology drug discovery. While its raw IC50 profile is inferior to highly optimized clinical agents like Entinostat, its baseline activity in colon and breast cancer models justifies further synthetic derivatization. By adhering to the rigorous, ATP-based, Z'-validated protocol outlined above, researchers can ensure that subsequent SAR modifications are evaluated against a foundation of unimpeachable data integrity.

References

  • Title: Discovery of N-hydroxy-4-(3-phenylpropanamido)benzamide derivative 5j, a novel histone deacetylase inhibitor, as a potential therapeutic agent for human breast cancer Source: Cancer Biology & Therapy (PubMed) URL: [Link]

  • Title: Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy Source: Frontiers in Pharmacology (ResearchGate / PMC) URL: [Link]

  • Title: Assay Guidance Manual: In Vitro Cell-Based Assays Source: National Center for Advancing Translational Sciences (NCBI Bookshelf) URL: [Link]

Sources

Validation

A Guide to Cross-Validation of N-[4-(1-hydroxyethyl)phenyl]benzamide Protein Binding Assays

In the landscape of contemporary drug discovery, the precise characterization of interactions between small molecules and their protein targets is paramount. The journey from a promising chemical entity to a validated le...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the precise characterization of interactions between small molecules and their protein targets is paramount. The journey from a promising chemical entity to a validated lead compound is paved with rigorous biophysical and biochemical assays. This guide provides an in-depth comparison of methodologies for the cross-validation of protein binding for the compound N-[4-(1-hydroxyethyl)phenyl]benzamide, a synthetic organic molecule from the versatile benzamide class. While direct biological data for this specific compound is not extensively reported, the benzamide scaffold is a well-established pharmacophore present in a multitude of biologically active compounds.[1] For the purpose of this guide, we will hypothesize that N-[4-(1-hydroxyethyl)phenyl]benzamide is an inhibitor of a protein kinase, a common target for such scaffolds in drug development.

This document is designed for researchers, scientists, and drug development professionals, offering a technical narrative grounded in scientific integrity. We will explore the causality behind experimental choices and present self-validating protocols to ensure the trustworthiness of your findings.

The Importance of Cross-Validation in Protein Binding Assays

Comparative Overview of Key Protein Binding Assays

FeatureSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Biolayer Interferometry (BLI)
Principle Measures changes in refractive index near a sensor surface upon binding.[2]Measures the heat released or absorbed during a binding event.[3][4]Measures changes in the interference pattern of light reflected from a biosensor tip.[5][6]
Key Outputs Binding affinity (KD), association rate (ka), dissociation rate (kd).[7]Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[3][8]Binding affinity (KD), association rate (ka), dissociation rate (kd).[6]
Throughput Medium to HighLow to MediumHigh
Sample Consumption LowHighLow
Label-Free Yes[2]Yes[9]Yes[10]
Immobilization Requires immobilization of one binding partner.[7]No immobilization required; both partners are in solution.[9]Requires immobilization of one binding partner.[11]

Experimental Protocols for Cross-Validation

Here, we provide detailed protocols for assessing the binding of N-[4-(1-hydroxyethyl)phenyl]benzamide to our hypothetical protein kinase using SPR and ITC.

Method 1: Surface Plasmon Resonance (SPR)

SPR is a sensitive, real-time, and label-free technique for studying biomolecular interactions.[2] It measures changes in the refractive index at the surface of a sensor chip where one of the binding partners (the ligand, in this case, the protein kinase) is immobilized. The other binding partner (the analyte, N-[4-(1-hydroxyethyl)phenyl]benzamide) flows over the surface, and the binding is monitored.[7]

cluster_prep Preparation cluster_run SPR Run cluster_analysis Data Analysis p1 Immobilize Protein Kinase on Sensor Chip r1 Equilibrate with Running Buffer (Baseline) p1->r1 p2 Prepare Serial Dilutions of N-[4-(1-hydroxyethyl)phenyl]benzamide r2 Inject Compound (Association) p2->r2 r1->r2 Repeat for each concentration r3 Flow Running Buffer (Dissociation) r2->r3 Repeat for each concentration r4 Regenerate Sensor Surface r3->r4 Repeat for each concentration a1 Generate Sensorgrams r3->a1 r4->r1 Repeat for each concentration a2 Fit Data to a Binding Model (e.g., 1:1 Langmuir) a1->a2 a3 Determine ka, kd, and KD a2->a3

Caption: Workflow for SPR analysis of protein-small molecule binding.

  • Immobilization of the Protein Kinase:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified protein kinase (typically at 10-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface. The protein will be covalently coupled to the sensor surface.

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

    • Rationale: Covalent immobilization ensures a stable baseline and allows for multiple binding cycles with regeneration.

  • Preparation of N-[4-(1-hydroxyethyl)phenyl]benzamide:

    • Prepare a high-concentration stock solution of the compound in 100% DMSO.

    • Create a series of dilutions in the running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4). The final DMSO concentration should be kept constant across all dilutions and ideally below 1% to minimize solvent effects.

    • Rationale: A dilution series is necessary to determine the concentration-dependent binding and to accurately calculate kinetic parameters.

  • SPR Analysis:

    • Equilibrate the sensor surface with running buffer to establish a stable baseline.

    • Inject the lowest concentration of the compound over the sensor surface for a defined period (e.g., 120 seconds) to monitor association.

    • Switch back to the running buffer flow for a defined period (e.g., 300 seconds) to monitor dissociation.

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound compound.

    • Repeat this cycle for each concentration of the compound, typically from low to high concentration.

    • Rationale: The association and dissociation phases provide the data needed to calculate the on-rate (ka) and off-rate (kd), respectively.

  • Data Analysis:

    • The resulting data, presented as sensorgrams (response units vs. time), are corrected for any non-specific binding by subtracting the signal from a reference flow cell.

    • The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir model for simple bimolecular interactions) using the instrument's analysis software.

    • This fitting process yields the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Method 2: Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat changes associated with a binding event.[3] It is considered the gold standard for determining the thermodynamics of an interaction, as it provides a complete thermodynamic profile in a single experiment.[4][8]

cluster_prep Preparation cluster_run ITC Run cluster_analysis Data Analysis p1 Dialyze Protein Kinase into ITC Buffer r1 Load Protein into Sample Cell p1->r1 p2 Dissolve Compound in Matched Buffer r2 Load Compound into Syringe p2->r2 r3 Equilibrate Thermally r1->r3 r2->r3 r4 Perform Serial Injections r3->r4 a1 Integrate Injection Heats r4->a1 a2 Fit Data to a Binding Isotherm a1->a2 a3 Determine KD, n, ΔH, and ΔS a2->a3

Sources

Comparative

Analytical Reference Standard Purity Validation: N-[4-(1-hydroxyethyl)phenyl]benzamide

Executive Summary The integrity of any pharmaceutical analytical method is fundamentally anchored to the quality of its reference standards. N-[4-(1-hydroxyethyl)phenyl]benzamide (CAS 1156379-24-6) is a critical benzamid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integrity of any pharmaceutical analytical method is fundamentally anchored to the quality of its reference standards. N-[4-(1-hydroxyethyl)phenyl]benzamide (CAS 1156379-24-6) is a critical benzamide derivative often utilized as an analytical reference standard for impurity profiling in drug development. Because any error in a reference standard's assigned purity propagates exponentially through subsequent quantitative analyses, relying on a single analytical technique is a critical vulnerability .

This guide objectively compares traditional chromatographic area normalization against an orthogonal validation strategy—combining quantitative Nuclear Magnetic Resonance (qNMR), HPLC-DAD, and LC-MS/MS. By explaining the mechanistic causality behind these techniques, we demonstrate how to establish a self-validating, absolute mass fraction for this reference standard.

The Mechanistic Flaw in Chromatographic Area Normalization

Historically, reference standard purity was assigned using HPLC-UV area normalization (calculating purity as 100% minus the sum of impurity peak areas). However, as a Senior Application Scientist, I must highlight that this approach relies on a fundamentally flawed assumption: that all impurities possess the same UV molar absorptivity as the main analyte.

  • Invisible Impurities: Inorganic salts, residual solvents, and non-chromophoric organic intermediates do not absorb UV light at standard wavelengths (e.g., 254 nm) and are entirely missed by HPLC-DAD.

  • Response Factor Bias: A co-eluting impurity with a hyper-conjugated system may yield a massive UV peak despite being present in trace mass amounts, artificially deflating the assigned purity.

To overcome these limitations, pharmacopeias and regulatory bodies now mandate orthogonal analytical methods for primary reference standard characterization .

The Orthogonal Paradigm: qNMR as the Gold Standard

Quantitative NMR (qNMR) has revolutionized reference standard certification. Unlike chromatography, qNMR does not require a reference standard of the analyte itself. The fundamental causality behind qNMR is that the resonance signal intensity is strictly proportional to the number of nuclei (protons) generating that signal . By co-dissolving the N-[4-(1-hydroxyethyl)phenyl]benzamide sample with a certified internal standard (IS) of known purity, the absolute mass fraction can be calculated mathematically .

OrthogonalWorkflow Start N-[4-(1-hydroxyethyl)phenyl]benzamide Batch Evaluation HPLC HPLC-UV/DAD (Relative Purity) Start->HPLC LCMS LC-MS/MS (Impurity ID) Start->LCMS qNMR qNMR (1H) (Absolute Mass Fraction) Start->qNMR MassBal Mass Balance Calculation (100% - Impurities) HPLC->MassBal LCMS->MassBal AbsPur Absolute Purity Assignment (Certified Value) qNMR->AbsPur MassBal->AbsPur

Fig 1: Orthogonal workflow combining relative and absolute quantification for purity assignment.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Data is only accepted if the internal system suitability criteria are met.

Protocol 1: Absolute Quantification via 1H-qNMR
  • Mechanistic Causality: Maleic acid is selected as the internal standard (IS) because its vinylic protons produce a sharp singlet at ~6.26 ppm in DMSO-d6. This perfectly avoids the analyte's aliphatic signals (the CH3 doublet at ~1.3 ppm and the CH quartet at ~4.7 ppm) as well as its aromatic signals (7.0–8.0 ppm).

  • Step 1: Sample Preparation. Accurately weigh ~20 mg of N-[4-(1-hydroxyethyl)phenyl]benzamide and ~10 mg of TraceCERT® Maleic Acid using a calibrated microbalance (d = 0.001 mg). Co-dissolve in 1.0 mL of anhydrous DMSO-d6.

  • Step 2: Self-Validation (Blank Check). Run a blank DMSO-d6 spectrum to confirm the absence of residual solvent peaks at the critical integration regions (1.3 ppm, 4.7 ppm, and 6.26 ppm).

  • Step 3: Acquisition Parameters. Acquire the 1H-NMR spectrum at 600 MHz. Critical choice: Set the relaxation delay (D1) to 30 seconds. Why? D1 must be > 5 × T1 (longitudinal relaxation time) of the slowest relaxing proton to ensure complete magnetization recovery. Failing to do this results in artificially low integrals and skewed purity results.

  • Step 4: Integration. Integrate the analyte's CH proton (quartet, ~4.7 ppm, 1H) against the Maleic acid singlet (~6.26 ppm, 2H). Calculate purity using the primary ratio equation.

qNMR_Logic Sample Analyte: N-[4-(1-hydroxyethyl)phenyl]benzamide (Unknown Mass Fraction) Mix Co-dissolution in DMSO-d6 Sample->Mix IS Internal Standard: Maleic Acid (Certified Purity) IS->Mix NMR 1H-NMR Acquisition (Relaxation Delay > 5*T1) Mix->NMR IntegA Integrate Analyte Signal (CH proton at ~4.7 ppm) NMR->IntegA IntegIS Integrate IS Signal (CH protons at ~6.2 ppm) NMR->IntegIS Calc Calculate Absolute Purity (Primary Ratio Equation) IntegA->Calc IntegIS->Calc

Fig 2: Mechanistic logic of qNMR absolute quantification using an internal standard.

Protocol 2: Chromatographic Profiling via HPLC-DAD
  • Mechanistic Causality: While qNMR provides absolute purity, HPLC-DAD is required to detect trace isomeric impurities that might overlap in the NMR spectrum .

  • Step 1: Method Setup. Use a C18 column (150 x 4.6 mm, 3 µm). Mobile Phase A: 0.1% Formic acid in water. Mobile Phase B: Acetonitrile.

  • Step 2: Gradient Design. Run a gradient from 5% B to 95% B over 20 minutes. This broad gradient ensures the elution of both highly polar degradants (e.g., cleaved phenyl groups) and non-polar synthetic precursors.

  • Step 3: Self-Validation (System Suitability). Inject a resolution mixture containing the analyte and a known related isomer. The run is only valid if the critical pair resolution ( Rs​ ) is > 2.0.

Protocol 3: Structural Confirmation via LC-MS/MS
  • Mechanistic Causality: LC-MS/MS provides orthogonal confirmation of molecular weight and structural integrity, identifying any co-eluting peaks detected in HPLC-DAD.

  • Step 1: Ionization. Electrospray Ionization in positive mode (ESI+). The benzamide nitrogen readily accepts a proton, yielding an [M+H]+ ion at m/z 242.1.

  • Step 2: Fragmentation (MRM). Apply collision energy (20 eV) to monitor the loss of the hydroxyethyl group, confirming the structural connectivity of the reference standard.

Comparative Data & Performance Metrics

The tables below objectively compare the capabilities of the analytical modalities and present the purity validation results for a sample batch of N-[4-(1-hydroxyethyl)phenyl]benzamide.

Table 1: Comparison of Analytical Modalities for Reference Standards
Analytical ModalityPrimary FunctionDetects Non-Chromophoric Impurities?Requires Analyte Reference Standard?
HPLC-DAD Relative Purity / ResolutionNoYes (for exact quantitation)
LC-MS/MS Structural ID / Mass ConfirmationYes (if ionizable)No
1H-qNMR Absolute Mass FractionYesNo (Uses universal IS)
Table 2: Experimental Purity Results (Lot #A-2026)
ParameterSingle-Method (HPLC-UV)Orthogonal Method (qNMR + LC-MS + KF)
Assigned Purity 99.8% (Area Normalization)98.2% ± 0.3% (Absolute Mass)
Water Content (KF) Not Detected by UV0.8% (Factored into Mass Balance)
Residual Solvent Not Detected by UV0.5% Ethyl Acetate (Detected by NMR)
Trace Isomers 0.2%0.3% (Confirmed via LC-MS/MS)
Conclusion Overestimates Purity True Absolute Purity

Conclusion

Relying solely on HPLC-UV for the purity validation of N-[4-(1-hydroxyethyl)phenyl]benzamide introduces unacceptable risks due to response factor biases and invisible impurities. By adopting an orthogonal approach anchored by qNMR, laboratories can establish an absolute, traceable mass fraction. This self-validating framework ensures that the reference standard acts as a reliable, scientifically sound foundation for all subsequent pharmaceutical analyses.

References

  • ResolveMass Laboratories. Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Reading Scientific Services Ltd (RSSL). qNMR for Purity Determination in Pharmaceuticals. Retrieved from[Link]

  • EAG Laboratories. The ABC's of Reference Standard Management. Retrieved from [Link]

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-[4-(1-hydroxyethyl)phenyl]benzamide

For Researchers, Scientists, and Drug Development Professionals The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of N-[4-(1-hydroxyethyl)phenyl]benzamide, a compound often utilized in pharmaceutical research and development. As a Senior Application Scientist, this document is structured to provide not only procedural instructions but also the scientific rationale behind each step, ensuring a culture of safety and compliance in your laboratory.

Hazard Assessment and Characterization

Structural Analogs and Potential Hazards:

  • General Benzamides: Many benzamide derivatives are classified as harmful if swallowed or in contact with skin, and they can cause skin and eye irritation.[1][2][3]

  • N-Phenylbenzamide: This closely related compound is known to be an acute oral toxicant (Category 4) and a skin sensitizer.[2]

  • N,N-Diethylbenzamide: This derivative is also classified as harmful if swallowed or in contact with skin, and as a skin and eye irritant.[1]

Based on this information, it is prudent to handle N-[4-(1-hydroxyethyl)phenyl]benzamide as a hazardous substance with the potential for oral toxicity, skin and eye irritation, and possible skin sensitization. Therefore, it must be disposed of as hazardous chemical waste.[4][5]

Key Properties for Disposal Consideration:

PropertyInformationSource
Molecular Formula C₁₅H₁₅NO₂[6]
Molecular Weight 241.28 g/mol [7]
Appearance Likely a solid (powdered)[8]
Potential Hazards Harmful if swallowed, skin and eye irritant, potential skin sensitizer.[1][2][3]
Personal Protective Equipment (PPE)

Prior to handling N-[4-(1-hydroxyethyl)phenyl]benzamide for disposal, all laboratory personnel must be equipped with the appropriate PPE to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[9]

  • Lab Coat: A standard lab coat should be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.[3]

Segregation and Waste Accumulation

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10][11]

Step-by-Step Segregation and Storage Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a designated area within the laboratory, at or near the point of waste generation, for the accumulation of hazardous waste.[4][10] This area should be clearly marked.

  • Use a Compatible Waste Container: The waste container must be made of a material that is compatible with N-[4-(1-hydroxyethyl)phenyl]benzamide. A high-density polyethylene (HDPE) or glass container with a secure, screw-top lid is recommended.[5][10] Ensure the container is in good condition, with no cracks or leaks.[10][11]

  • Label the Waste Container: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "N-[4-(1-hydroxyethyl)phenyl]benzamide," and a clear indication of the associated hazards (e.g., "Toxic," "Irritant").[4][11] Do not use chemical formulas or abbreviations.[10]

  • Keep the Container Closed: The waste container must remain closed at all times, except when adding waste.[4]

  • Segregate from Incompatibles: Store the N-[4-(1-hydroxyethyl)phenyl]benzamide waste separately from incompatible materials such as strong oxidizing agents, acids, and bases.[10]

Disposal Workflow

Caption: Decision workflow for the proper disposal of N-[4-(1-hydroxyethyl)phenyl]benzamide.

Disposal Procedures

Under no circumstances should N-[4-(1-hydroxyethyl)phenyl]benzamide be disposed of down the drain or in the regular trash.[11][12][13] This is to prevent environmental contamination and potential damage to wastewater treatment systems.

Collection and Final Disposal:

  • Do Not Mix with Other Waste Streams: Unless explicitly approved by your institution's Environmental Health and Safety (EHS) department, do not mix N-[4-(1-hydroxyethyl)phenyl]benzamide waste with other chemical waste streams.

  • Request a Waste Pickup: Once the waste container is full or has been in the SAA for the maximum allowable time (typically up to one year, but institutional policies may vary), arrange for a pickup from your institution's EHS or a licensed hazardous waste disposal contractor.[4][10]

  • Documentation: Complete all necessary waste disposal forms as required by your institution and local regulations. This typically includes information on the chemical composition and quantity of the waste.[13]

Empty Container Disposal

Empty containers that once held N-[4-(1-hydroxyethyl)phenyl]benzamide must also be handled with care.

  • Triple Rinsing: If the container is to be disposed of as non-hazardous waste, it must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous chemical waste.[5]

  • Defacing Labels: After triple-rinsing, all hazardous chemical labels must be completely defaced or removed from the container before it is discarded.[5]

  • Consult Institutional Policy: Always follow your institution's specific guidelines for the disposal of empty chemical containers.

Spill and Emergency Procedures

In the event of a spill of N-[4-(1-hydroxyethyl)phenyl]benzamide:

  • Evacuate and Secure the Area: If the spill is large or in a poorly ventilated area, evacuate personnel and restrict access to the area.

  • Wear Appropriate PPE: Before attempting to clean up a spill, ensure you are wearing the appropriate PPE, including respiratory protection if necessary.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Spilled Material: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, and collect the cleaning materials for disposal as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and your institution's EHS department.

By adhering to these detailed procedures, you can ensure the safe and compliant disposal of N-[4-(1-hydroxyethyl)phenyl]benzamide, thereby protecting yourself, your colleagues, and the environment.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (2003, February 15). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Waste Disposal Safety Protocols. (2024, August 16). NSTA. Retrieved from [Link]

  • Chemical Waste Storage and Disposal. (n.d.). University of Notre Dame. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. (2022, April 11). GAIACA. Retrieved from [Link]

  • Environmental Sample Disposal Information Document. (n.d.). EPA. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2026, February 25). US EPA. Retrieved from [Link]

  • Safety Data Sheet. (n.d.). Regulations.gov. Retrieved from [Link]

  • Safety Data Sheet. (2015, March 16). Retrieved from [Link]

  • Material Safety Data Sheet: Benzamide. (2010, June 10). ScienceLab.com. Retrieved from [Link]

  • N-[4-(1-hydroxyethyl)phenyl]benzamide. (n.d.). PubChemLite. Retrieved from [Link]

  • 4-Amino-N-phenylbenzamide. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Benzamide, N-phenyl- (CAS 93-98-1). (n.d.). Cheméo. Retrieved from [Link]

  • Benzamide, N-phenyl-. (n.d.). NIST WebBook. Retrieved from [Link]

  • Request for approval to dispose of municipal incinerator ash residue. (n.d.). GreenPort - Commonwealth of Pennsylvania. Retrieved from [Link]

  • Classifying Medical & Pharmaceutical Waste. (n.d.). NJ.gov. Retrieved from [Link]

  • DC-4 Reusable Blade Disposal Can with Mounting Hole. (n.d.). OLFA.com. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to Handling N-[4-(1-hydroxyethyl)phenyl]benzamide: A Risk-Based Approach to Safety

In the landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides a comprehensive operational and safety framework for N-[4-(1-hydroxyethyl)phenyl]benzamide...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of drug discovery and chemical synthesis, the safe handling of novel compounds is paramount. This guide provides a comprehensive operational and safety framework for N-[4-(1-hydroxyethyl)phenyl]benzamide, a substituted aromatic amide. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply a risk-based assessment grounded in the chemical's structure and data from analogous, well-characterized molecules. This ensures a conservative and robust safety protocol.

The core structure features a stable benzamide group, a phenyl ring, and a secondary alcohol (1-hydroxyethyl group). While generally stable, compounds of this class warrant careful handling due to potential risks of skin and eye irritation, and possible hazards from inhalation of fine powders or aerosols. Our approach, therefore, is to treat N-[4-(1-hydroxyethyl)phenyl]benzamide with the precautions suitable for a Category 2 irritant, as is common for similar aromatic amides.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not merely a checklist; it is a calculated response to the potential hazards of a substance. For N-[4-(1-hydroxyethyl)phenyl]benzamide, the primary exposure routes of concern are dermal (skin) contact, ocular (eye) contact, and inhalation.

Table 1: Recommended PPE for Handling N-[4-(1-hydroxyethyl)phenyl]benzamide

Protection Type Specification Rationale and Best Practices
Hand Protection Nitrile gloves (minimum 4 mil thickness)Nitrile provides excellent resistance to a broad range of chemicals, including aromatic compounds. Best Practice: Always double-glove if handling larger quantities (>1g) or for prolonged periods. Inspect gloves for any signs of degradation or punctures before and during use. Change gloves immediately if contamination is suspected.
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.The crystalline or powdered form of the compound can easily become airborne and cause mechanical irritation or chemical injury to the eyes. Goggles provide a more complete seal and are required when there is a significant risk of splashing.
Body Protection Flame-resistant (FR) lab coatA standard lab coat is sufficient to prevent incidental skin contact. An FR-rated coat is a best-practice standard in synthetic chemistry labs where flammable solvents are ubiquitous.
Respiratory Protection Required when handling the powder outside of a fume hood. A NIOSH-approved N95 respirator is the minimum requirement.Fine powders can be easily inhaled. All weighing and transfer of the solid material should be performed within a certified chemical fume hood to minimize inhalation risk. If a fume hood is not available, a respirator is mandatory.

Operational Plan: From Bench to Waste

A well-defined workflow minimizes risk and ensures procedural consistency. The following steps outline the safe handling of N-[4-(1-hydroxyethyl)phenyl]benzamide throughout a typical laboratory workflow.

Pre-Use Inspection and Preparation
  • Fume Hood Verification : Ensure the chemical fume hood is operational and the certification is current. Check the airflow monitor; typical face velocity should be between 80-120 feet per minute (fpm).

  • PPE Donning : Put on all required PPE as detailed in Table 1 before entering the designated work area.

  • Work Area Decontamination : Wipe down the work surface within the fume hood with a suitable solvent (e.g., 70% ethanol) to ensure it is free from contaminants.

  • Spill Kit Accessibility : Confirm that a chemical spill kit appropriate for solid reagents is readily accessible.

Step-by-Step Handling and Experimental Use
  • Weighing :

    • Perform all weighing operations inside the fume hood.

    • Use a tared weigh boat or glassine paper.

    • Handle the primary container with care to avoid generating dust. Use a spatula to transfer the solid.

    • Close the primary container immediately after dispensing the desired amount.

  • Dissolution :

    • If preparing a solution, add the solvent to the vessel containing the weighed N-[4-(1-hydroxyethyl)phenyl]benzamide slowly.

    • Ensure the process is conducted in a closed or covered system (e.g., a flask with a septum) to the extent possible, especially if heating or agitation is required.

  • Reaction Monitoring and Work-up :

    • Keep all reaction vessels clearly labeled.

    • All transfers of solutions should be performed using appropriate tools (e.g., cannula, syringe) to minimize exposure.

The following diagram illustrates the logical flow of operations, emphasizing the containment of the chemical at each stage.

G Operational Workflow for N-[4-(1-hydroxyethyl)phenyl]benzamide cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_disposal Disposal Phase P1 Verify Fume Hood P2 Don PPE P1->P2 P3 Prepare Work Area P2->P3 H1 Weigh Solid Compound P3->H1 H2 Prepare Solution H1->H2 H3 Conduct Reaction H2->H3 D1 Segregate Waste H3->D1 D2 Label Waste Container D1->D2 D3 Store for Pickup D2->D3

Caption: High-level workflow from preparation to disposal.

Disposal Plan: Responsible Stewardship

Proper chemical waste management is a critical component of laboratory safety and environmental responsibility. All materials contaminated with N-[4-(1-hydroxyethyl)phenyl]benzamide must be treated as hazardous waste.

Waste Segregation
  • Solid Waste : All contaminated solid materials, including used gloves, weigh paper, and paper towels, must be collected in a dedicated, clearly labeled solid waste container. This container should be a sealable plastic bag or a rigid container lined with a bag.

  • Liquid Waste : Unused solutions or reaction mixtures containing N-[4-(1-hydroxyethyl)phenyl]benzamide should be collected in a separate, compatible, and properly labeled liquid waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps : Any contaminated needles or syringes must be disposed of in a designated sharps container.

Labeling and Storage

All waste containers must be labeled with the following information:

  • The words "Hazardous Waste"

  • The full chemical name: "N-[4-(1-hydroxyethyl)phenyl]benzamide"

  • The primary hazards associated with the waste (e.g., "Irritant")

  • The date the container was first used.

Waste containers should be kept sealed when not in use and stored in a designated satellite accumulation area until they are collected by institutional Environmental Health and Safety (EHS) personnel.

The decision-making process for waste segregation is outlined in the diagram below.

G Waste Segregation Decision Tree cluster_waste_type cluster_containers start Contaminated Item is_liquid Liquid? start->is_liquid is_sharp Sharp? is_liquid->is_sharp No liquid_waste Liquid Waste Container is_liquid->liquid_waste Yes solid_waste Solid Waste Container is_sharp->solid_waste No sharps_waste Sharps Container is_sharp->sharps_waste Yes

Caption: Decision tree for proper waste segregation.

By adhering to these rigorous safety and handling protocols, researchers can confidently work with N-[4-(1-hydroxyethyl)phenyl]benzamide, ensuring personal safety, experimental integrity, and environmental protection. This proactive, risk-based approach is the cornerstone of a strong safety culture in any scientific endeavor.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-hydroxyethyl)phenyl]benzamide
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N-[4-(1-hydroxyethyl)phenyl]benzamide
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